molecular formula C8H7BrF2 B1446344 2,5-Difluoro-3-methylbenzyl bromide CAS No. 1804417-86-4

2,5-Difluoro-3-methylbenzyl bromide

Cat. No.: B1446344
CAS No.: 1804417-86-4
M. Wt: 221.04 g/mol
InChI Key: QSDBINQLZGMDEK-UHFFFAOYSA-N
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Description

2,5-Difluoro-3-methylbenzyl bromide is a useful research compound. Its molecular formula is C8H7BrF2 and its molecular weight is 221.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,5-Difluoro-3-methylbenzyl bromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-Difluoro-3-methylbenzyl bromide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(bromomethyl)-2,5-difluoro-3-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF2/c1-5-2-7(10)3-6(4-9)8(5)11/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSDBINQLZGMDEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1F)CBr)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrF2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Physicochemical Profile and Mechanistic Utility of 2,5-Difluoro-3-methylbenzyl Bromide in Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry and drug development, fluorinated organic building blocks are indispensable. 2,5-Difluoro-3-methylbenzyl bromide (PubChem CID: 121591811) represents a highly specialized, polyfunctional electrophile. By combining the potent alkylating capacity of a bromomethyl group with the metabolic shielding of difluoro-substitution and the steric tuning of a methyl group, this compound serves as a critical intermediate for synthesizing central nervous system (CNS) therapeutics, PET imaging precursors, and complex agrochemicals.

This whitepaper provides an in-depth, mechanistic analysis of its physicochemical properties, structural causality, and field-proven experimental protocols for its application in covalent modification and synthetic workflows.

Part 1: Quantitative Physicochemical Profiling

The physical and chemical properties of 2,5-Difluoro-3-methylbenzyl bromide dictate its reactivity, solubility, and handling requirements. The complete absence of polar surface area renders it highly lipophilic, necessitating the use of organic solvents for synthetic transformations.

PropertyValueMechanistic Implication
PubChem CID 121591811Unique identifier for structural verification .
Molecular Formula C₈H₇BrF₂Dictates mass and distinctive MS isotopic distribution (⁷⁹Br/⁸¹Br).
Molecular Weight 221.04 g/mol Low molecular weight allows for efficient Fragment-Based Drug Design (FBDD).
Hydrogen Bond Donors 0Enhances lipophilicity and blood-brain barrier (BBB) penetration.
Hydrogen Bond Acceptors 2 (Fluorine atoms)Weak acceptors; can participate in orthogonal multipolar interactions.
Topological Polar Surface Area 0 ŲIndicates extreme hydrophobicity; requires aprotic organic solvents for reactions.
Rotatable Bonds 1Low entropic penalty upon binding when incorporated into a pharmacophore.
Physical State Liquid / Low-melting solidHighly lachrymatory; requires stringent containment protocols .

Part 2: Structural Causality & Mechanistic Logic

To effectively utilize 2,5-Difluoro-3-methylbenzyl bromide, researchers must understand the "why" behind its structural components. Every functional group on this molecule plays a deliberate role in its chemical behavior.

The Bromomethyl Group: Precision Electrophilicity

The carbon-bromine bond is highly polarized. Bromide is an exceptional leaving group due to its large atomic radius and polarizability, which stabilizes the negative charge in the transition state. The reaction typically proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.

The 2,5-Difluoro Motif: Electronic Tuning and Metabolic Shielding

Fluorine substitution profoundly alters the electron density of the aromatic ring. The strong inductive electron-withdrawing effect (-I) of the fluorines at the 2 and 5 positions increases the electrophilicity of the benzylic carbon, accelerating nucleophilic attack. More importantly for drug development, these fluorine atoms block cytochrome P450-mediated aromatic oxidation at the ortho and meta positions, significantly enhancing the metabolic half-life of the resulting drug candidate .

The 3-Methyl Group: Steric Trajectory Control

The introduction of a methyl group at the 3-position provides a critical steric handle. It restricts the rotational degrees of freedom of the benzyl group once attached to a target protein or scaffold, minimizing the entropic penalty upon binding. This steric bulk also dictates the regioselectivity of the initial alkylation reaction by shielding specific trajectories of nucleophilic approach .

G N1 2,5-Difluoro-3-methylbenzyl bromide (Electrophile) N3 Transition State (SN2 Pathway) N1->N3 Nucleophilic Attack N2 Biological Nucleophile (e.g., -SH, -NH2) N2->N3 Electron Donation N4 Covalent Adduct (Alkylated Target) N3->N4 Bond Formation N5 Bromide Leaving Group (Br-) N3->N5 Leaving Group Departure

Fig 1: Mechanistic pathway of nucleophilic substitution by 2,5-Difluoro-3-methylbenzyl bromide.

Part 3: Self-Validating Experimental Protocols

Workflow: Precision N-Alkylation of a Secondary Amine

This protocol describes the covalent attachment of the 2,5-difluoro-3-methylbenzyl pharmacophore to a secondary amine scaffold. The system is designed to be self-validating, ensuring that every step can be analytically confirmed.

Reagents Required:

  • 2,5-Difluoro-3-methylbenzyl bromide (1.1 eq)

  • Target Secondary Amine (1.0 eq)

  • Potassium Carbonate (K₂CO₃, 3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • System Initialization: Flame-dry a round-bottom flask under an inert argon atmosphere.

    • Causality: Moisture acts as a competing nucleophile, leading to the unwanted hydrolysis of the benzyl bromide into a benzyl alcohol.

  • Substrate Solvation: Dissolve the target amine (1.0 mmol) in 5 mL of anhydrous DMF. Add finely powdered K₂CO₃ (3.0 mmol).

    • Causality: DMF is a polar aprotic solvent that selectively solvates the potassium cations, leaving the amine highly nucleophilic. K₂CO₃ acts as a heterogeneous base to scavenge the hydrobromic acid (HBr) byproduct, preventing substrate protonation and maintaining the amine in its active state.

  • Electrophile Introduction: Cool the suspension to 0 °C using an ice bath. Dissolve 2,5-Difluoro-3-methylbenzyl bromide (1.1 mmol) in 1 mL DMF and add dropwise over 10 minutes.

    • Causality: The low temperature and controlled addition mitigate exothermic degradation and suppress polyalkylation side reactions.

  • Reaction Maturation & Validation: Remove the ice bath and allow the reaction to warm to ambient temperature (20–25 °C). Stir for 4–6 hours.

    • Self-Validating Step: Monitor via LC-MS. Unreacted 2,5-Difluoro-3-methylbenzyl bromide exhibits a distinct 1:1 isotopic doublet due to the ⁷⁹Br and ⁸¹Br isotopes. The disappearance of this doublet, coupled with the emergence of the exact mass of the alkylated product (lacking the bromine isotope pattern), provides definitive confirmation of successful covalent modification.

  • Quenching and Partitioning: Quench the reaction with 10 mL of distilled H₂O. Extract with Ethyl Acetate (3 x 10 mL).

    • Causality: Water neutralizes the basic environment and forces the highly lipophilic organic products into the ethyl acetate layer.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography.

Workflow Step1 1. Reagent Preparation Dry DMF, K2CO3 Base Step2 2. Substrate Solvation Add Nucleophilic Scaffold Step1->Step2 Step3 3. Electrophile Introduction Dropwise addition at 0°C Step2->Step3 Step4 4. Reaction Monitoring LC-MS / TLC Validation Step3->Step4 Step5 5. Quenching & Extraction H2O / EtOAc Partitioning Step4->Step5 Step6 6. Purification Silica Gel Chromatography Step5->Step6

Fig 2: Step-by-step experimental workflow for N-alkylation using the fluorinated benzyl bromide.

Part 4: Safety & Handling Protocols

Because 2,5-Difluoro-3-methylbenzyl bromide is a potent alkylating agent, strict safety protocols must be adhered to in order to ensure researcher safety and reagent integrity.

  • Containment: Handle exclusively within a certified Class II fume hood.

    • Causality: Benzyl bromides are severe lachrymators. Inhalation or vapor exposure causes immediate and severe mucous membrane irritation.

  • Decontamination: Quench any spills, contaminated glassware, or reaction vessels with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) or dilute ammonium hydroxide.

    • Causality: These highly nucleophilic solutions rapidly attack the electrophilic benzylic carbon, degrading the hazardous bromide into harmless, water-soluble adducts prior to disposal.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 121591811, 2,5-Difluoro-3-methylbenzyl bromide." PubChem,[Link].

  • Granados, Albert, et al. "From Styrenes to Fluorinated Benzyl Bromides: A Photoinduced Difunctionalization via Atom Transfer Radical Addition." Organic Letters, vol. 24, 2022, pp. 4750-4755. PubMed Central,[Link].

2,5-Difluoro-3-methylbenzyl Bromide: Molecular Architecture, Conformational Dynamics, and Reactivity Profiling

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery and process chemistry, understanding the exact three-dimensional spatial arrangement (conformation) of active pharmaceutical ingredient (API) building blocks is non-negotiable. 2,5-Difluoro-3-methylbenzyl bromide (CAS: 1215918-11-0) is a highly specialized alkylating agent. Unlike simple benzyl halides, the introduction of multiple substituents—specifically the ortho-fluorine (C2), meta-methyl (C3), and meta-fluorine (C5)—creates a complex, highly specific stereoelectronic environment.

This technical guide elucidates the conformational landscape of 2,5-difluoro-3-methylbenzyl bromide, explaining the causality behind its structural preferences, the self-validating protocols used to measure them, and how these factors dictate its downstream SN​2 reactivity.

Molecular Architecture and Stereoelectronic Push-Pull

The core structure of 2,5-difluoro-3-methylbenzyl bromide consists of a central aromatic ring modified by a bromomethyl rotor ( −CH2​Br ). While the C(aryl)−C(alkyl) single bond allows for rotation, this movement is heavily restricted by a "push-pull" dynamic of steric hindrance and electronic delocalization.

  • Steric Effects: The ortho-fluorine atom presents a rigid steric barrier to the bulky bromine atom during rotation. While fluorine is smaller than a methyl group, its dense electron cloud creates significant electrostatic repulsion when forced into proximity with the bromine atom.

  • Electronic Effects: The highly electronegative fluorine atoms withdraw electron density via the inductive effect ( −I ), while the methyl group at C3 acts as a weak electron donor ( +I ). This polarizes the aromatic ring, influencing the hyperconjugation between the aromatic π -system and the σ∗(C−Br) antibonding orbital.

Table 1: Quantitative Structural Parameters of Substituents
SubstituentPositionvan der Waals Radius (Å)Electronegativity (Pauling)Steric EffectElectronic Effect
−CH2​Br C1~1.85 (Br)2.96 (Br)High (Bulky rotor) −I (Inductive withdrawal)
−F C2 (Ortho)1.473.98Moderate −I,+M (Strong dipole)
−CH3​ C3 (Meta)2.002.55 (C)High +I (Inductive donation)
−F C5 (Meta)1.473.98Moderate −I,+M

Conformational Dynamics of the C(Aryl)-C(Alkyl) Bond

Conformational analysis of benzyl derivatives reveals that the lowest energy state is rarely planar. According to , the preference for a perpendicular or gauche conformation in benzyl halides is primarily driven by the minimization of steric and electrostatic repulsion between the benzylic heteroatom (Bromine) and the ortho-substituents (Fluorine or Hydrogen).

In 2,5-difluoro-3-methylbenzyl bromide, the C−Br bond strongly prefers to orient itself orthogonally (~90° dihedral angle) to the plane of the benzene ring.

The Causality: If the C−Br bond were coplanar with the ring, the massive electron clouds of the bromine atom and the ortho-fluorine (or ortho-hydrogen at C6) would overlap, resulting in severe Pauli repulsion. The perpendicular conformation maximizes the spatial distance between these electron-rich centers. Furthermore, demonstrate that the conformational landscape is heavily dictated by the presence of ortho-fluorine atoms, which lock the rotor into a deep potential energy well.

ConformationalLogic A 2,5-Difluoro-3-methylbenzyl bromide B C(Aryl)-C(Alkyl) Bond Rotation A->B C Steric Repulsion (Ortho-F vs -CH2Br) B->C Drives energy barrier D Electronic Effects (Dipole-Dipole) B->D Modulates preference E Perpendicular Conformation (Global Minimum) C->E Minimizes Pauli repulsion D->E Aligns local dipoles

Logical flow of stereoelectronic factors driving the perpendicular conformation.

Table 2: Relative Conformational Energies (Theoretical B3LYP/6-311++G**)
Dihedral Angle ( C2−C1−Cα−Br )Conformation TypeRelative Energy (kcal/mol)Causality / Dominant Interaction
90° / 270° Perpendicular0.0 (Global Minimum)Minimization of steric/Pauli repulsion between Br and ortho-F/H.
Coplanar (Syn to F)+3.8Severe steric clash between Br electron cloud and ortho-F lone pairs.
180° Coplanar (Anti to F)+3.2Steric clash between Br and ortho-H; slightly lower than syn-F clash.

Experimental Protocol: Self-Validating Conformational Elucidation

To empirically validate these conformational preferences, a dual-pronged approach utilizing Variable-Temperature Nuclear Magnetic Resonance (VT-NMR) and Density Functional Theory (DFT) is employed. This creates a self-validating system: theoretical predictions map the potential energy surface, while empirical NMR data confirms the physical rotational barriers.

ExpWorkflow S1 Step 1: Synthesis & Purity (GC-MS) S2 Step 2: DFT Model (B3LYP/6-311++G**) S1->S2 Informs model S3 Step 3: VT-NMR (CD2Cl2, 180K) S2->S3 Predicts barrier S4 Step 4: QTAIM (Electron Density) S3->S4 Validates geometry

Self-validating experimental workflow for conformational elucidation.

Step-by-Step Methodology
  • Computational Baseline (DFT): Prior to physical experimentation, perform a relaxed potential energy surface (PES) scan using Gaussian 16 at the B3LYP/6-311++G(2d,2p) level. Rotate the C2−C1−Cα−Br dihedral angle from 0° to 360° in 10° increments. Causality: This establishes the theoretical rotational barrier ( Ea​ ) and identifies the global minimum, guiding the temperature range needed for NMR.

  • Sample Preparation: Dissolve 15 mg of >99% pure 2,5-difluoro-3-methylbenzyl bromide in 0.6 mL of anhydrous, deuterated dichloromethane ( CD2​Cl2​ ). Seal in a 5 mm NMR tube under an inert argon atmosphere. Causality: CD2​Cl2​ is chosen over standard CDCl3​ because its much lower freezing point (-95 °C) allows us to reach the cryogenic temperatures required to slow the C-C bond rotation without solvent crystallization.

  • Variable-Temperature NMR (VT-NMR): Acquire 1H and 19F NMR spectra starting at 298 K. Gradually lower the temperature to 180 K in 10 K increments. Causality: At room temperature, bond rotation is rapid, and the benzylic −CH2​− protons appear as a single sharp singlet. As temperature drops below the coalescence point, rotation slows on the NMR timescale. The molecule locks into its perpendicular conformation, rendering the two protons diastereotopic. They will split into an AB quartet, allowing us to calculate the exact empirical rotational barrier via the Eyring equation.

  • QTAIM Electron Density Mapping: Map the electron density topology to identify exact bond critical points (BCPs). Causality: Standard DFT only provides energy minima. QTAIM mathematically proves whether a non-covalent steric clash or a stabilizing stereoelectronic interaction is the true driver of the conformation.

Implications for Drug Development ( SN​2 Reactivity)

In medicinal chemistry, this molecule is typically utilized to alkylate amines or alcohols to build complex API scaffolds. The steric hindrance from the ortho-fluorine and the preferred perpendicular conformation directly dictate the trajectory of the incoming nucleophile.

The Causality: In an SN​2 reaction, the nucleophile must attack the benzylic carbon from the backside (180° relative to the C-Br bond). Because the C−Br bond is locked in a perpendicular geometry, the nucleophile's approach trajectory is forced directly over the face of the aromatic ring. As noted in , while the methylene group itself is small, the adjacent substituted phenyl ring can physically block reagents. The ortho-fluorine's electron cloud repels electron-rich nucleophiles, slightly reducing the reaction rate compared to unsubstituted benzyl bromide.

To overcome this , process chemists must employ phase-transfer catalysts (e.g., Tetrabutylammonium iodide, TBAI) to swap the bromide for a more reactive iodide in situ, or utilize highly polar aprotic solvents (DMF, DMSO) to maximize nucleophile energy.

References

  • Electronic interpretation of conformational preferences in benzyl derivatives and related compounds PubMed (National Institutes of Health) URL:[Link]

  • Influence of Fluorination on the Conformational Properties and Hydrogen-Bond Acidity of Benzyl Alcohol Derivatives PMC (National Institutes of Health) URL:[Link]

  • Conformational Analysis Chemistry LibreTexts URL:[Link]

An In-depth Technical Guide to the Reactivity Profile of 2,5-Difluoro-3-methylbenzyl bromide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Fluorinated Building Block

2,5-Difluoro-3-methylbenzyl bromide is a key organic intermediate whose utility in medicinal chemistry and materials science stems from the unique interplay of its constituent functional groups. The presence of a reactive benzylic bromide handle, combined with the electronic modulation of two fluorine atoms and a methyl group on the aromatic ring, creates a nuanced reactivity profile. This guide provides a comprehensive analysis of the synthesis, characterization, and predictable reactivity of this compound, offering insights for its strategic application in complex molecule synthesis.

The strategic placement of fluorine atoms in pharmaceutical candidates is a widely used strategy to enhance metabolic stability, binding affinity, and lipophilicity.[1] The methyl group, an electron-donating group, further tunes the electronic properties of the aromatic system. Understanding the combined effects of these substituents is paramount to effectively harnessing this reagent's synthetic potential.

I. Synthesis and Structural Characterization

While specific literature detailing the synthesis of 2,5-Difluoro-3-methylbenzyl bromide is not abundant, a reliable synthetic route can be extrapolated from established methods for analogous substituted benzyl bromides. A common and effective method is the radical bromination of the corresponding toluene derivative.

Proposed Synthesis: Radical Bromination of 2,5-Difluoro-3-methyltoluene

A plausible and efficient route to 2,5-Difluoro-3-methylbenzyl bromide is the free-radical bromination of 2,5-difluoro-3-methyltoluene using a brominating agent like N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.[1]

Experimental Protocol: Synthesis of 2,5-Difluoro-3-methylbenzyl bromide

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2,5-difluoro-3-methyltoluene (1.0 eq.), N-bromosuccinimide (1.1 eq.), and a catalytic amount of AIBN (0.02 eq.) in a suitable solvent such as carbon tetrachloride or acetonitrile.

  • Reaction Execution: The reaction mixture is heated to reflux under a nitrogen atmosphere. The progress of the reaction is monitored by gas chromatography (GC) or thin-layer chromatography (TLC).

  • Workup: Upon completion, the reaction mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration.

  • Purification: The filtrate is concentrated under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography on silica gel to yield pure 2,5-Difluoro-3-methylbenzyl bromide.

Physicochemical and Spectroscopic Characterization

The successful synthesis of 2,5-Difluoro-3-methylbenzyl bromide can be confirmed through standard analytical techniques. The expected data, based on analogous compounds, are summarized below.

Property Expected Value/Observation
Molecular Formula C₈H₇BrF₂
Molecular Weight 221.04 g/mol
Appearance Colorless to light yellow liquid
1H NMR δ ~4.5 ppm (s, 2H, -CH₂Br), δ ~7.0-7.3 ppm (m, 2H, Ar-H), δ ~2.3 ppm (s, 3H, -CH₃). The benzylic protons will appear as a singlet. The aromatic protons will show complex splitting patterns due to H-F and H-H coupling. The methyl protons will be a singlet.
13C NMR δ ~30-35 ppm (-CH₂Br), δ ~15-20 ppm (-CH₃), δ ~115-160 ppm (Ar-C). The aromatic region will show multiple signals with C-F coupling.
IR Spectroscopy (cm-1) ~3000-3100 (Ar C-H stretch), ~2850-2950 (Aliphatic C-H stretch), ~1450-1600 (C=C stretch), ~1100-1300 (C-F stretch), ~600-700 (C-Br stretch).

II. Core Reactivity Profile: The Interplay of Substituent Effects

The reactivity of the benzylic bromide is dictated by the electronic and steric environment of the aromatic ring. The two fluorine atoms and the methyl group exert opposing electronic effects that modulate the electrophilicity of the benzylic carbon.

  • Fluorine Atoms (at C2 and C5): Fluorine is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I). This effect decreases the electron density of the aromatic ring and the benzylic carbon, making them less susceptible to electrophilic attack but more susceptible to nucleophilic attack. However, fluorine also has lone pairs that can be donated into the aromatic π-system through a mesomeric or resonance effect (+M). This +M effect is most pronounced at the ortho and para positions.[2] In the case of 2,5-difluoro substitution, the C2-fluorine is ortho to the benzyl group, and the C5-fluorine is meta. The overall effect of the fluorine atoms is a deactivation of the ring towards electrophilic aromatic substitution but a complex influence on the benzylic position's reactivity.

  • Methyl Group (at C3): The methyl group is an electron-donating group (EDG) through an inductive effect (+I) and hyperconjugation. It increases the electron density of the aromatic ring, which can help to stabilize a developing positive charge at the benzylic position.

The net effect on the benzylic carbon is a delicate balance. The strong -I effect of the two fluorine atoms will likely dominate, making the benzylic carbon more electrophilic and thus more reactive towards nucleophiles in an SN2 reaction compared to unsubstituted benzyl bromide. However, the electron-donating methyl group, along with the +M effect of the C2-fluorine, can provide some stabilization to a carbocation intermediate, making an SN1 pathway more accessible than in a system with only electron-withdrawing groups.

III. Key Reactions and Mechanisms

2,5-Difluoro-3-methylbenzyl bromide is an excellent substrate for a variety of transformations, primarily centered around the reactivity of the carbon-bromine bond.

A. Nucleophilic Substitution Reactions

Nucleophilic substitution is the most common reaction for benzyl bromides.[3] The reaction can proceed through either an SN1 or SN2 mechanism, depending on the reaction conditions and the stability of the potential carbocation intermediate.[4]

  • SN2 Mechanism: This pathway is favored by strong, unhindered nucleophiles and polar aprotic solvents (e.g., DMF, acetone). The reaction proceeds via a backside attack on the electrophilic benzylic carbon, leading to an inversion of stereochemistry if the carbon were chiral. Given the increased electrophilicity of the benzylic carbon due to the fluorine substituents, SN2 reactions are expected to be efficient.

  • SN1 Mechanism: This pathway involves the formation of a benzylic carbocation intermediate and is favored by weak nucleophiles (which often act as the solvent, e.g., water, alcohols) and polar protic solvents. The stability of the carbocation is crucial. The electron-donating methyl group and the resonance-donating C2-fluorine can help stabilize the carbocation, making the SN1 pathway plausible under appropriate conditions.

G cluster_sn2 SN2 Pathway cluster_sn1 SN1 Pathway Nu Nu⁻ TS_SN2 [Nu---CH₂(R)---Br]⁻ Nu->TS_SN2 Backside Attack Substrate_SN2 R-CH₂-Br Substrate_SN2->TS_SN2 Product_SN2 R-CH₂-Nu TS_SN2->Product_SN2 LG_SN2 Br⁻ TS_SN2->LG_SN2 Substrate_SN1 R-CH₂-Br Carbocation R-CH₂⁺ Substrate_SN1->Carbocation Slow, RDS LG_SN1 Br⁻ Substrate_SN1->LG_SN1 Product_SN1 R-CH₂-Nu Carbocation->Product_SN1 Fast Nu_SN1 Nu⁻ Nu_SN1->Product_SN1 G start Flame-dried flask with Mg turnings and Iodine crystal add_ether Add anhydrous ether/THF start->add_ether add_bromide Add solution of 2,5-Difluoro-3-methylbenzyl bromide dropwise add_ether->add_bromide initiation Initiate reaction (gentle warming) add_bromide->initiation reflux Maintain gentle reflux initiation->reflux grignard Formation of 2,5-Difluoro-3-methylbenzylmagnesium bromide reflux->grignard

Sources

The Strategic Utility of 2,5-Difluoro-3-methylbenzyl Bromide in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Medicinal Chemists and Drug Development Professionals

Executive Summary

In contemporary medicinal chemistry, the strategic incorporation of halogenated motifs is a proven tactic for overcoming pharmacokinetic and pharmacodynamic bottlenecks. 2,5-Difluoro-3-methylbenzyl bromide (CAS: 113211-94-2) represents a highly specialized, polyfunctional building block that merges the reactivity of a benzylic electrophile with the nuanced physicochemical tuning of fluorine and methyl substituents[1].

As a Senior Application Scientist, I have observed that this specific substitution pattern—a 2,5-difluoro arrangement coupled with a 3-methyl steric "bump"—solves distinct spatial and electronic challenges in target binding. This whitepaper deconstructs the structure-activity relationship (SAR) causality of this compound and outlines its validated applications in synthesizing antimicrotubule agents, activity-based fluorescent probes, and antibacterial FabI inhibitors.

Physicochemical & Mechanistic Profiling: The Causality of Design

To leverage 2,5-Difluoro-3-methylbenzyl bromide effectively, one must understand the thermodynamic and kinetic rationale behind its structural components. It is not merely a reactive alkylating agent; it is a meticulously designed pharmacophore precursor.

The 2,5-Difluoro Effect

Fluorine's high electronegativity and small van der Waals radius profoundly alter the electronic distribution of the aromatic ring without introducing severe steric bulk[2].

  • Metabolic Shielding: The fluorine atoms at the 2 and 5 positions block cytochrome P450-mediated aromatic oxidation, a common metabolic liability for unsubstituted benzyl groups.

  • Lipophilicity (LogP) Enhancement: The highly polarized C-F bonds increase the overall lipophilicity of the molecule, enhancing passive membrane permeability and driving the moiety deep into hydrophobic protein pockets.

  • Multipolar Interactions: The electron-withdrawing nature of the 2,5-difluoro substitution creates a localized dipole that can engage in orthogonal multipolar interactions with the amide backbones of target proteins.

The 3-Methyl "Steric Bump"

While fluorine tunes the electronics, the 3-methyl group dictates the spatial geometry.

  • Conformational Locking: The methyl group restricts the rotational degrees of freedom around the benzylic bond. By pre-organizing the conformation of the ligand to match the bioactive state, the entropic penalty ( ΔS ) upon target binding is significantly reduced.

  • Hydrophobic Packing: The methyl group acts as a precise spatial filler for hydrophobic sub-pockets, increasing the binding enthalpy ( ΔH ).

The Benzylic Bromide Reactivity

The bromide acts as an exceptional leaving group for SN​2 nucleophilic substitution[1]. The electron-withdrawing fluorines slightly destabilize the transition state of an SN​1 pathway, ensuring that reactions with amines, thiols, and alkoxides proceed almost exclusively via a highly predictable, stereoretentive SN​2 mechanism.

SAR_Logic Core 2,5-Difluoro-3-methylbenzyl Bromide F_atoms 2,5-Difluoro Substitution • Blocks CYP450 oxidation • Tunes electronic distribution • Enhances lipophilicity (LogP) Core->F_atoms Electronic Tuning Me_group 3-Methyl Group • Steric bump for pocket filling • Restricts bond rotation • Reduces entropic penalty Core->Me_group Spatial Geometry Br_group Bromide Leaving Group • Highly reactive electrophile • Facilitates SN2 alkylation • Enables late-stage functionalization Core->Br_group Synthetic Handle

Caption: Pharmacophore logic and structural causality of 2,5-Difluoro-3-methylbenzyl bromide.

Field-Proven Applications in Medicinal Chemistry

Antimicrotubule & Vascular-Disrupting Agents (VDAs)

Diketopiperazine (DKP)-type antimicrotubule agents, such as Plinabulin analogs, induce the collapse of tumor vasculature by binding to the colchicine site of tubulin[3]. During the SAR optimization of these VDAs, researchers discovered that substituting the standard phenyl ring with a difluoro-benzyl derivative drastically improved binding kinetics. Specifically, the introduction of a 2,5-difluoro substitution pattern resulted in a 5.7-fold increase in cytotoxic potency (IC50 = 2.6 nM) compared to the unsubstituted parent compound[4]. The 2,5-difluoro-3-methylbenzyl moiety perfectly mimics this optimized binding state, leveraging improved binding entropies to lock the ligand into the tubulin interface[5].

Activity-Based Fluorescent Probes for ALDH1A1

Aldehyde dehydrogenase 1A1 (ALDH1A1) is a critical biomarker for cancer stem cells. Developing selective fluorescent probes for ALDH1A1 requires exquisite tuning of the probe's electronic properties so that it is only oxidized by the target enzyme. Researchers utilized 2,5-difluoro-3-methylbenzyl derivatives to synthesize "red-AlDeSense," a highly selective activity-based sensor[6]. The 2,5-difluoro substitution was critical for tuning the electronic requirements for isoform selectivity and fluorescence turn-on, yielding a 20-fold increase in signal upon enzymatic cleavage[7].

Antibacterial FabI (ENR) Inhibitors

The enoyl-ACP reductase (FabI) is a validated target in the bacterial type II fatty acid synthesis (FAS-II) pathway. Recent developments in 2-methyl nicotinamide derivatives utilized 2,5-difluoro-benzyl precursors to synthesize potent FabI inhibitors[8]. The synthesized molecules bearing the 2,5-difluoro-benzyl moiety exhibited superior binding energies compared to standard drugs like triclosan, effectively fitting into the enzyme pocket and demonstrating potent Minimum Inhibitory Concentrations (MIC) against S. aureus and B. subtilis[9].

Quantitative Data Summaries

The following table synthesizes the impact of the 2,5-difluoro-benzyl motif across various biological targets, demonstrating its consistent ability to enhance potency and selectivity.

Biological Target / ApplicationParent Compound / MotifModificationObserved Impact (Causality)Ref
Tubulin (Colchicine Site) Plinabulin (DKP analog)2,5-difluoro substitution5.7-fold increase in potency (IC50 = 2.6 nM). Improved binding entropy.[4],[5]
ALDH1A1 (Cancer Stem Cells) Si-xanthene fluorophore2,5-difluoro-3-methylbenzyl incorporation20-fold fluorescence turn-on; achieved isoform selectivity.[6],[7]
FabI (Bacterial ENR) 2-methyl nicotinamide2,5-difluoro-benzyl couplingSuperior binding energy vs. Triclosan; MIC 32 µg/mL against S. aureus.[8],[9]

Experimental Protocols: Self-Validating Workflows

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Built-in analytical checkpoints guarantee that the chemist can verify the success of the transformation before proceeding to the next step.

Protocol A: SN​2 Alkylation of Secondary Amines (e.g., Piperazine Derivatives)

This protocol is utilized for attaching the 2,5-difluoro-3-methylbenzyl moiety to a pharmacophore core (as seen in FabI inhibitor synthesis)[8].

Reagents: 2,5-Difluoro-3-methylbenzyl bromide (1.0 eq), Secondary Amine (1.1 eq), K2​CO3​ (2.0 eq), anhydrous DMF (0.2 M).

  • Preparation: In an oven-dried flask under N2​ , dissolve the secondary amine in anhydrous DMF. Add finely powdered K2​CO3​ .

  • Addition: Cool the suspension to 0 °C. Add 2,5-Difluoro-3-methylbenzyl bromide dropwise over 10 minutes.

    • Causality: Cooling prevents localized heating and suppresses potential bis-alkylation or elimination side reactions.

  • Reaction: Remove the ice bath and stir at room temperature for 4–6 hours.

  • Validation Checkpoint 1 (TLC): Monitor via TLC (Hexane:EtOAc). The consumption of the UV-active benzyl bromide spot ( Rf​≈0.8 ) and the appearance of a lower Rf​ product spot indicates conversion.

  • Workup: Quench with ice water. Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (3x) and brine.

    • Causality: The LiCl wash is a self-validating step to quantitatively remove DMF, preventing solvent suppression during NMR analysis.

  • Purification: Dry over Na2​SO4​ , concentrate, and purify via flash chromatography.

  • Validation Checkpoint 2 (LC-MS): Confirm the product mass [M+H]+ and verify the isotopic pattern (absence of the M+2 bromine isotope confirms the displacement of the bromide).

Protocol B: Synthesis of Silane-Protected Intermediates for Activity-Based Probes

Adapted from the synthesis of AlDeSense precursors[6].

Reagents: ((4-Bromo-2,5-difluoro-3-methylbenzyl)oxy)(tert-butyl)dimethylsilane (1.0 eq), 1.0 M DIBAL-H in CH2​Cl2​ (2.5 eq), anhydrous THF.

  • Preparation: Charge a flame-dried round-bottom flask with the benzyl silane derivative and anhydrous THF.

  • Reduction: Cool to 0 °C. Treat dropwise with DIBAL-H over 2 minutes.

  • Validation Checkpoint 1 (Temperature Control): Ensure no gas evolution or violent exotherm occurs, which would indicate moisture contamination.

  • Workup: Carefully quench with saturated Rochelle's salt (sodium potassium tartrate) solution and stir vigorously for 1 hour until two clear layers form.

    • Causality: Rochelle's salt breaks down the aluminum emulsion, ensuring complete recovery of the highly lipophilic fluorinated product in the organic phase.

  • Isolation: Extract with CH2​Cl2​ , dry over MgSO4​ , and concentrate under reduced pressure.

ALDH_Probe A 2,5-Difluoro-3-methylbenzyl Bromide Core B Silane Protection (Intermediate) A->B Alkylation C DIBAL-H Reduction (Protocol B) B->C Reduction D Red-AlDeSense Probe (Fluorophore Assembly) C->D Assembly E ALDH1A1 Enzyme (Selective Oxidation) D->E Cellular Uptake F Fluorescence Turn-On (Diagnostic Signal) E->F Cleavage

Caption: Workflow for the synthesis and mechanism of action of ALDH1A1 activity-based probes.

Conclusion

The utility of 2,5-Difluoro-3-methylbenzyl bromide extends far beyond simple alkylation. It is a precision tool for medicinal chemists looking to manipulate the steric and electronic microenvironments of a drug candidate. By systematically blocking metabolic liabilities, pre-organizing ligand conformation, and enhancing hydrophobic interactions, this building block has proven instrumental in advancing therapies ranging from vascular-disrupting oncology agents to sophisticated diagnostic probes.

References

  • NBInno. "2,3-Difluorobenzyl Bromide: A Key Building Block for Fluorinated Compound Synthesis." NBInno. URL: [Link]

  • Hayashi, Y., Yamazaki-Nakamura, Y., & Yakushiji, F. "Medicinal Chemistry and Chemical Biology of Diketopiperazine-Type Antimicrotubule and Vascular-Disrupting Agents." Chemical and Pharmaceutical Bulletin (J-Stage), 2013. URL:[Link]

  • Schwinefus, I. "Activity-based sensors for reactive aldehydes and their corresponding enzymatic machinery." IDEALS (University of Illinois), 2020. URL:[Link]

  • Sripathi, R. A., et al. "An Exquisite Design Process and Impacting Synthesis of 2-methyl Nicotinamide Derivatives and their Anti-bacterial Activity Closet to Fab I Inhibitors." Oriental Journal of Chemistry, 2024. URL:[Link]

Sources

Whitepaper: Regiocontrol in Electrophilic Aromatic Substitution (EAS) of 2,5-Difluoro-3-methylbenzyl Bromide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide

Executive Overview

The functionalization of poly-substituted fluorinated aromatics is a critical operation in the synthesis of modern pharmaceuticals and agrochemicals. The molecule 2,5-difluoro-3-methylbenzyl bromide presents a highly complex electronic and steric environment. Predicting and controlling its reactivity requires a rigorous understanding of competing inductive, mesomeric, and hyperconjugative effects.

As a Senior Application Scientist, I have designed this guide to deconstruct the regioselectivity of Electrophilic Aromatic Substitution (EAS) on this specific scaffold. Rather than merely listing standard procedures, this whitepaper explains the fundamental causality behind the experimental choices, providing self-validating protocols to ensure high isomeric purity and prevent unwanted side reactions.

Structural and Electronic Profiling

To accurately predict the site of electrophilic attack, we must evaluate the directing effects of the four existing substituents on the benzene ring.

  • The Paradoxical Nature of Fluorine (C2 and C5): Fluorine is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I) that deactivates the ring. However, its lone pairs participate in resonance (+M effect) with the aromatic π -system. Because the +M effect effectively stabilizes the intermediate arenium ion, fluorine acts as an ortho/para-directing group despite its overall deactivating nature[1].

  • The Methyl Group (C3): Alkyl groups are classic activating groups. The methyl group donates electron density through both induction (+I) and hyperconjugation (+H), strongly directing incoming electrophiles to its ortho and para positions[2].

  • The Bromomethyl Group (C1): The −CH2​Br moiety is weakly deactivating due to the inductive withdrawal of the benzylic bromine atom. However, the methylene carbon still provides hyperconjugative stabilization, making it an ortho/para director.

Table 1: Substituent Directing Effects and Electronic Contributions
SubstituentRing PositionInductive EffectResonance / HyperconjugationDirecting EffectNet Influence on EAS
−CH2​Br C1-I (Weak)+H (Weak)Ortho/ParaWeakly Deactivating
−F C2-I (Strong)+M (Moderate)Ortho/ParaDeactivating
−CH3​ C3+I (Moderate)+H (Strong)Ortho/ParaActivating
−F C5-I (Strong)+M (Moderate)Ortho/ParaDeactivating

Regioselectivity Analysis: The C4 vs. C6 Conundrum

In 2,5-difluoro-3-methylbenzyl bromide, the fully substituted nature of the ring leaves only two available positions for EAS: C4 and C6 .

Electronic Equivalence: Both C4 and C6 are activated by the methyl and bromomethyl groups, and both are stabilized by the +M effect of the adjacent C5 fluorine during the formation of the sigma complex (arenium ion). Because the transition states for both pathways distribute the positive charge over the same carbons, they are electronically very similar[3].

Steric Divergence (The Deciding Factor): The regiochemical outcome is ultimately dictated by steric hindrance.

  • C4 is flanked by the methyl group (A-value 1.7 kcal/mol) and the C5 fluorine.

  • C6 is flanked by the bromomethyl group and the C5 fluorine.

Because the −CH2​Br moiety is significantly bulkier than the −CH3​ group, the transition state for electrophilic attack at C6 is heavily penalized by steric clash. Consequently, the activation energy to break aromaticity at C4 is lower, making substitution at C4 kinetically favored [2].

EAS_Regioselectivity cluster_0 Competitive Arenium Ion Formation SM 2,5-Difluoro-3-methylbenzyl bromide + Electrophile (E⁺) C4_Attack Attack at C4 (Less Steric Hindrance) SM->C4_Attack Kinetically Favored C6_Attack Attack at C6 (High Steric Hindrance) SM->C6_Attack Sterically Blocked Sigma_C4 C4 Sigma Complex Stabilized by o-CH₃, p-CH₂Br C4_Attack->Sigma_C4 Sigma_C6 C6 Sigma Complex Stabilized by p-CH₃, o-CH₂Br C6_Attack->Sigma_C6 Prod_C4 Major Product 4-Substituted Isomer Sigma_C4->Prod_C4 -H⁺ Prod_C6 Minor/Trace Product 6-Substituted Isomer Sigma_C6->Prod_C6 -H⁺

Diagram 1: Competitive EAS pathways illustrating the steric and electronic divergence between C4 and C6.

Causality-Driven Experimental Protocols

When executing EAS on benzyl bromides, the primary failure mode is the unintended nucleophilic substitution or hydrolysis of the labile −CH2​Br group. To maintain scientific integrity, the protocols below are designed as self-validating systems that utilize anhydrous conditions and mild electrophile generation to protect the benzylic position.

Protocol A: Anhydrous Nitration

Objective: Synthesize 4-nitro-2,5-difluoro-3-methylbenzyl bromide. Causality: Standard mixed-acid ( HNO3​ / H2​SO4​ ) nitration introduces water, which rapidly hydrolyzes benzyl bromides into benzyl alcohols. Utilizing Nitronium tetrafluoroborate ( NO2​BF4​ ) in an anhydrous solvent eliminates this degradation pathway.

  • Substrate Preparation: Dissolve 1.0 eq of 2,5-difluoro-3-methylbenzyl bromide in anhydrous dichloromethane ( CH2​Cl2​ ) under a dry argon atmosphere.

  • Electrophile Addition: Cool the solution to 0°C. Slowly add 1.05 eq of solid NO2​BF4​ . Reasoning: Low temperatures trap the kinetic C4 product and suppress oxidative side reactions.

  • Reaction Monitoring (Self-Validation): Stir for 2 hours at 0°C. Monitor via TLC (Hexanes/EtOAc 9:1). The complete consumption of the starting material validates the successful formation of the arenium ion and subsequent deprotonation.

  • Quenching: Quench with cold saturated aqueous NaHCO3​ . Reasoning: Rapidly neutralizes generated HBF4​ without providing the heat or time required for benzylic hydrolysis.

  • Isolation: Extract the organic layer, dry over anhydrous Na2​SO4​ , and purify via silica gel flash chromatography.

Protocol B: Mild Halogenation (Bromination)

Objective: Synthesize 4-bromo-2,5-difluoro-3-methylbenzyl bromide. Causality: Liquid Br2​ is highly corrosive and difficult to control stoichiometrically. Using N-Bromosuccinimide (NBS) activated by a Lewis acid provides a controlled release of the bromonium ( Br+ ) equivalent.

  • Substrate Preparation: Dissolve 1.0 eq of the substrate in anhydrous acetonitrile.

  • Reagent Addition: Add 1.1 eq of NBS and 10 mol% of Iron(III) bromide ( FeBr3​ ). Reasoning: FeBr3​ acts as a Lewis acid to activate the N-Br bond of NBS, generating the required electrophile in situ.

  • Reaction Monitoring: Stir at room temperature in the dark . Reasoning: Excluding light strictly prevents competing radical bromination at the benzylic methyl group.

  • Quenching: Quench with aqueous sodium thiosulfate ( Na2​S2​O3​ ). Reasoning: Instantly reduces any unreacted electrophilic bromine species to inert bromide ions.

  • Isolation: Perform an aqueous workup followed by recrystallization from hexanes to yield the pure C4-isomer.

Protocol_Workflow Prep 1. Substrate Prep Dry Solvents, Inert Atm Activation 2. E⁺ Generation Nitronium or Halonium Prep->Activation Reaction 3. Controlled Addition Strict Temp (0-5°C) Activation->Reaction Quench 4. Reaction Quench Ice-Water / Na₂S₂O₃ Reaction->Quench Purification 5. Isolation Flash Chromatography Quench->Purification

Diagram 2: Standardized self-validating workflow for EAS on deactivated fluorinated benzyl bromides.

Analytical Validation & Quality Control

To validate the self-correcting protocols, structural confirmation of the major C4-isomer versus the trace C6-isomer is required. The following analytical profile serves as the benchmark for quality control.

Table 2: Expected Quantitative Analytical Profiling
Analytical MethodTarget Signal (C4-Isomer)Rationale / Causality
¹H NMR (CDCl₃) Singlet at 7.2 ppm (1H)The single remaining aromatic proton at C6 is split only by long-range F-coupling, appearing as a pseudo-singlet or doublet of doublets depending on magnet resolution.
¹⁹F NMR (CDCl₃) Two distinct signalsThe two fluorine atoms at C2 and C5 are in chemically inequivalent environments due to the asymmetric substitution at C4.
GC-MS (EI) M⁺ and (M+2)⁺ peaksConfirms the retention of the benzylic bromine atom (exhibiting the characteristic 1:1 isotopic ratio of 79Br to 81Br ).

References

  • BenchChem. "A Comparative Analysis of the Reactivity of 3,5-Difluorotoluene and 3,5-Dichlorotoluene." BenchChem Technical Guides.
  • Chemistry LibreTexts. "15.2: Regioselectivity in Electrophilic Aromatic Substitution." LibreTexts Chemistry.
  • Wikipedia. "Electrophilic aromatic directing groups." Wikimedia Foundation.

Sources

Methodological & Application

using 2,5-Difluoro-3-methylbenzyl bromide in nucleophilic substitution reactions

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Nucleophilic Substitution Strategies Utilizing 2,5-Difluoro-3-methylbenzyl Bromide in Medicinal Chemistry

Chemical Profiling & Electronic Causality

In rational drug design, the incorporation of fluorinated benzylic moieties is a highly effective strategy to modulate lipophilicity, enhance metabolic stability, and fine-tune the binding affinity of lead compounds. 2,5-Difluoro-3-methylbenzyl bromide (CID 121591811)[1] serves as a specialized and highly versatile electrophilic building block for these purposes.

The reactivity of benzylic halides is governed by the "benzylic effect," wherein the transition state of a nucleophilic substitution is stabilized by π -conjugation with the adjacent aromatic ring[2]. However, in 2,5-difluoro-3-methylbenzyl bromide, the electronic landscape is uniquely balanced:

  • Inductive Withdrawal (-I): The two highly electronegative fluorine atoms exert a strong electron-withdrawing effect through the sigma framework. This increases the electrophilicity of the benzylic carbon, priming it for nucleophilic attack[2].

  • Mesomeric/Inductive Donation (+I): The 3-methyl group provides mild electron donation, preventing the benzylic position from becoming overly deactivated.

This specific push-pull dynamic heavily favors a bimolecular nucleophilic substitution (Sₙ2) pathway over unimolecular (Sₙ1) ionization. The highly electronegative fluorines destabilize any potential carbocation intermediate, effectively suppressing Sₙ1 side reactions when conducted in appropriate aprotic environments[3][4].

Mechanistic Logic & Reaction Optimization

To achieve high yields and suppress side reactions (such as hydrolysis to the corresponding benzyl alcohol), the reaction environment must be meticulously controlled based on the following causal principles:

  • Solvent Selection: Polar aprotic solvents—specifically N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)—are mandatory. These solvents effectively solvate the metal cations (e.g., K⁺, Na⁺) from the base, leaving the nucleophilic anion "naked" and highly reactive. Protic solvents must be strictly avoided as they form hydrogen bonds with the nucleophile, drastically increasing the activation energy and reducing Sₙ2 reaction rates[5].

  • Base Selection: The choice of base must be dictated by the pKa of the pre-nucleophile to prevent unwanted degradation.

    • Aliphatic Alcohols (pKa ~16): Require strong bases like Sodium Hydride (NaH) to quantitatively generate the alkoxide[5].

    • Phenols (pKa ~10) and Thiols (pKa ~8-10): Weaker bases such as Potassium Carbonate (K₂CO₃) are sufficient to generate the phenoxide/thiolate without causing side reactions[5].

    • Amines: Non-nucleophilic organic bases like N,N-Diisopropylethylamine (DIPEA) are ideal. They act as proton sponges to scavenge the generated HBr without competing for the electrophile.

Mechanism Substrate 2,5-Difluoro-3-methylbenzyl bromide TS Concerted SN2 Transition State Substrate->TS Electrophilic Center Base Base (e.g., K2CO3, NaH) Nucleophile Active Nucleophile (Nu-) Base->Nucleophile Deprotonation Nucleophile->TS Nucleophilic Attack Product Alkylated Target Molecule TS->Product C-Nu Bond Formation LeavingGroup Bromide Salt Byproduct TS->LeavingGroup C-Br Cleavage

Mechanistic logic and transition state pathway for Sₙ2 substitution.

Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that researchers can monitor reaction progress and definitively confirm success at each stage.

Protocol A: O-Alkylation (Williamson Ether Synthesis) with Phenols

This protocol details the synthesis of 2,5-difluoro-3-methylbenzyl ethers, a common pharmacophore linkage strategy[5].

  • Preparation: In an oven-dried flask under an inert argon atmosphere, dissolve the phenol derivative (1.0 eq, 1.0 mmol) in anhydrous DMF (5.0 mL).

  • Activation: Add anhydrous K₂CO₃ (1.5 eq, 1.5 mmol). Stir the suspension at room temperature for 30 minutes to allow for complete phenoxide generation. Causality: Pre-stirring ensures the nucleophile is fully formed before the electrophile is introduced, preventing competitive hydrolysis of the bromide.

  • Alkylation: Add 2,5-difluoro-3-methylbenzyl bromide (1.1 eq, 1.1 mmol) dropwise. Heat the reaction mixture to 60 °C.

  • Self-Validation (Monitoring): Monitor via TLC (Hexanes:EtOAc 4:1). The reaction is complete when the UV-active phenol spot disappears and a new, less polar spot (the ether) appears. If a highly polar baseline spot appears, moisture has entered the system, causing hydrolysis to 2,5-difluoro-3-methylbenzyl alcohol.

  • Workup: Cool to room temperature, quench with distilled water (15 mL), and extract with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine (to remove residual DMF), dry over Na₂SO₄, and concentrate under reduced pressure.

Protocol B: N-Alkylation of Secondary Amines
  • Preparation: Dissolve the secondary amine (1.0 eq, 1.0 mmol) in anhydrous Acetonitrile (MeCN) (5.0 mL).

  • Activation: Add DIPEA (2.0 eq, 2.0 mmol). Causality: DIPEA neutralizes the HBr byproduct, preventing the amine starting material from protonating into an unreactive ammonium salt.

  • Alkylation: Add 2,5-difluoro-3-methylbenzyl bromide (1.05 eq, 1.05 mmol). Stir at room temperature for 4–8 hours.

  • Self-Validation (Monitoring): Analyze via LC-MS. A successful reaction will show the disappearance of the starting material mass and the appearance of the product peak [M+H]+ . Crucial Check: Look for a mass peak corresponding to [M+H+141]+ . The mass of the 2,5-difluoro-3-methylbenzyl moiety is ~141 Da; if this mass is observed added twice to a primary amine, over-alkylation (quaternary salt formation) has occurred.

  • Workup: Evaporate the MeCN, partition the residue between saturated aqueous NaHCO₃ and Dichloromethane (DCM). Extract, dry, and purify via flash chromatography.

Workflow Prep 1. Reagent Prep (Anhydrous) NuAdd 2. Nu + Base Addition Prep->NuAdd Reaction 3. Incubation (25-60°C) NuAdd->Reaction Quench 4. Quench & Extraction Reaction->Quench Purify 5. Flash Chromatography Quench->Purify

Standardized experimental workflow for benzylic nucleophilic substitution.

Quantitative Data Summary

The following table summarizes the optimized parameters and expected outcomes when utilizing 2,5-difluoro-3-methylbenzyl bromide across various nucleophile classes, based on standard benzylic substitution kinetics[2][3][5].

Nucleophile TypeExample SubstrateOptimal BaseSolventTemp (°C)Time (h)Expected Yield (%)
Aliphatic Alcohol Ethanol / Benzyl alcoholNaH (1.5 eq)DMF0 to 252 - 475 - 85%
Phenol 4-MethoxyphenolK₂CO₃ (1.5 eq)DMF604 - 685 - 95%
Secondary Amine Piperidine derivativeDIPEA (2.0 eq)MeCN254 - 880 - 90%
Thiol ThiophenolK₂CO₃ (1.2 eq)MeCN251 - 2> 90%
Carboxylate Benzoic acidNaHCO₃ (1.5 eq)DMF606 - 1270 - 80%

References

  • Title: 2,5-Difluoro-3-methylbenzyl bromide | C8H7BrF2 | CID 121591811 Source: PubChem (nih.gov) URL: [Link]

  • Title: Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile Source: RSC Advances (nih.gov / PMC) URL: [Link]

Sources

Application Notes & Protocols: 2,5-Difluoro-3-methylbenzyl bromide as a Precursor for Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the utilization of 2,5-Difluoro-3-methylbenzyl bromide as a key precursor in the synthesis of advanced agrochemicals, particularly focusing on a novel class of pyrazole carboxamide fungicides.

Introduction: The Significance of Fluorinated Benzyl Bromides in Agrochemicals

The strategic incorporation of fluorine atoms into agrochemical candidates can significantly enhance their metabolic stability, binding affinity, and overall efficacy.[1] 2,5-Difluoro-3-methylbenzyl bromide is a versatile reagent that serves as a critical building block for introducing the 2,5-difluoro-3-methylbenzyl moiety into a variety of molecular scaffolds. This particular substitution pattern has been identified as a key pharmacophore in a new generation of fungicides, particularly those targeting the succinate dehydrogenase (SDH) enzyme in pathogenic fungi.[2][3]

These succinate dehydrogenase inhibitors (SDHIs) act by disrupting the fungal respiration process, a mode of action that has proven effective against a broad spectrum of plant pathogens.[4] The development of novel SDHIs is crucial for sustainable agriculture, and 2,5-Difluoro-3-methylbenzyl bromide represents a valuable starting material in this endeavor.[2]

Physicochemical Properties of 2,5-Difluoro-3-methylbenzyl bromide

A clear understanding of the reagent's properties is essential for its safe and effective use in synthesis.

PropertyValueReference
Molecular Formula C8H7BrF2[5]
Molecular Weight 207.02 g/mol [5]
CAS Number 85117-99-3[5]
Appearance Colorless to light yellow liquid
Density 1.609 g/mL at 25 °C[5]
Refractive Index n20/D 1.526[5]
Boiling Point Not specified
Flash Point 16 °C (60.8 °F) - closed cup[5]

General Synthetic Pathway: An Overview

2,5-Difluoro-3-methylbenzyl bromide is primarily utilized as an alkylating agent in the synthesis of agrochemicals. A common strategy involves the N-alkylation of a heterocyclic core, such as a pyrazole, which is a prominent scaffold in numerous fungicides.[6][7][8]

G A 2,5-Difluoro-3-methylbenzyl bromide C N-Alkylated Pyrazole Carboxamide (Fungicide Precursor) A->C N-Alkylation B Pyrazole Carboxamide Core B->C D Final Agrochemical Product (e.g., SDHI Fungicide) C->D Further Functionalization (if required)

Caption: General synthetic route for agrochemicals using 2,5-Difluoro-3-methylbenzyl bromide.

Detailed Protocol: Synthesis of a Novel Pyrazole Carboxamide Fungicide Precursor

This protocol details the N-alkylation of a pyrazole carboxamide intermediate, a key step in the synthesis of a potent SDHI fungicide.

4.1. Materials and Reagents

  • 2,5-Difluoro-3-methylbenzyl bromide (1.0 eq)

  • 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide (1.0 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)[9][10][11]

  • N,N-Dimethylformamide (DMF), anhydrous[9][10][11]

  • Ethyl acetate

  • Deionized water

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

4.2. Experimental Procedure

G cluster_0 Reaction Setup cluster_1 Alkylation cluster_2 Workup & Purification A 1. Add pyrazole carboxamide and K2CO3 to a dry flask. B 2. Add anhydrous DMF. A->B C 3. Add 2,5-Difluoro-3-methylbenzyl bromide dropwise. B->C D 4. Heat the reaction mixture (e.g., 60-80 °C). C->D E 5. Monitor reaction progress by TLC. D->E F 6. Cool and pour into water. E->F G 7. Extract with ethyl acetate. F->G H 8. Wash with water and brine. G->H I 9. Dry over MgSO4 and concentrate. H->I J 10. Purify by column chromatography. I->J

Caption: Step-by-step workflow for the N-alkylation of a pyrazole carboxamide.

Step-by-Step Methodology:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide (1.0 eq) and anhydrous potassium carbonate (2.0 eq).[9][10][11]

  • Solvent Addition: Add anhydrous DMF to the flask to achieve a suitable concentration (e.g., 0.2 M with respect to the pyrazole).

  • Addition of Alkylating Agent: While stirring the suspension at room temperature, add 2,5-Difluoro-3-methylbenzyl bromide (1.0 eq) dropwise.

  • Reaction: Heat the reaction mixture to a temperature between 60-80 °C and stir for 4-12 hours. The optimal temperature and time should be determined by monitoring the reaction.

  • Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water.

  • Extraction: Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers and wash with deionized water, followed by brine, to remove any remaining DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of hexanes and ethyl acetate) to isolate the desired N-alkylated product.

4.3. Rationale for Experimental Choices

  • Base: Potassium carbonate is a mild and effective base for this N-alkylation, strong enough to deprotonate the pyrazole nitrogen without causing significant side reactions.[9][10][11]

  • Solvent: DMF is an excellent polar aprotic solvent for this type of reaction, as it readily dissolves the reactants and facilitates the nucleophilic substitution.[9][10][11]

  • Temperature: Heating the reaction is often necessary to overcome the activation energy for the N-alkylation, especially given the potential for reduced nucleophilicity of the pyrazole nitrogen due to the electron-withdrawing groups.[9]

Mechanism of Action: Targeting Fungal Respiration

The synthesized N-(2,5-difluoro-3-methylbenzyl) pyrazole carboxamides belong to the class of Succinate Dehydrogenase Inhibitors (SDHIs).[2][3]

G cluster_0 Mitochondrial Respiratory Chain cluster_1 Inhibition A Succinate B SDH Enzyme (Complex II) A->B Oxidation C Fumarate B->C E Ubihydroquinone B->E Reduction D Ubiquinone D->B F Complex III E->F G ATP Production F->G Electron Transport H SDHI Fungicide (Derived from 2,5-Difluoro-3-methylbenzyl bromide) H->B Binds to Ubiquinone Binding Site

Caption: Mechanism of action of SDHI fungicides at the mitochondrial level.

SDHIs function by blocking the electron transport chain in the mitochondria of fungi.[4] Specifically, they bind to the ubiquinone-binding site of the SDH enzyme (Complex II), preventing the oxidation of succinate to fumarate.[4] This inhibition halts cellular respiration, leading to a depletion of ATP and ultimately, fungal cell death.

Structure-Activity Relationship (SAR) Insights

The 2,5-difluoro-3-methylbenzyl group plays a crucial role in the fungicidal activity of these pyrazole carboxamides.

MoietyContribution to Activity
2,5-Difluoro Substitution Enhances metabolic stability and may increase binding affinity through favorable interactions with the enzyme's active site.[1]
3-Methyl Group Can provide steric bulk that optimizes the orientation of the molecule within the binding pocket, potentially increasing potency.
Pyrazole Carboxamide Core Acts as a rigid scaffold that correctly positions the key interacting groups for effective binding to the SDH enzyme.[6][7][8]
Difluoromethyl Group (on pyrazole) Further enhances the electronic properties and potency of the molecule.[8]

Conclusion and Future Outlook

2,5-Difluoro-3-methylbenzyl bromide is a highly valuable and versatile precursor for the synthesis of novel agrochemicals. Its use in the construction of pyrazole carboxamide-based SDHI fungicides has led to the development of potent and broad-spectrum antifungal agents. The protocols and insights provided in this document are intended to facilitate further research and development in this important area of agrochemical science, contributing to the creation of more effective and sustainable solutions for crop protection.

References

  • An In-depth Technical Guide to the Mechanism of Action of Fluorinated Benzyl Bromides in Biological Systems. Benchchem.
  • Synthesis of Novel Heterocyclic Pyrazole-3-carboxamides using Nitrilimines.
  • Synthesis, characterization and biological evaluation of some novel carboxamide deriv
  • Synthesis of Pyrazole Carboxamides: A Detailed Protocol for Laboratory Applic
  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candid
  • Novel succinate dehydrogenase inhibitors containing oxime ester structures: design, synthesis, and biological activities. New Journal of Chemistry (RSC Publishing).
  • Synthesis and Biological Activity of Novel Succinate Dehydrogenase Inhibitor Derivatives as Potent Fungicide Candid
  • Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxyl
  • Application Notes and Protocols for N-Alkylation of 2-Fluoro-5-methylpyridin-3-amine. Benchchem.
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  • Synthetic method of 3-methyl-D3-benzyl bromide.
  • Fungicide Theory of Use and Mode of Action.
  • Benzyl bromide | 1339 Publications | 12529 Citations | Top Authors | Rel
  • The synthetic method of 2,4 difluoro benzene methanamines.
  • A Process For Preparation Of 3,5 Difluorobenzyl Deriv
  • Preparation method of 2,6-difluorobenzyl bromide.
  • 2,5-Difluorobenzyl bromide 98 85117-99-3. Sigma-Aldrich.
  • Agrochemical formulation based on emulsion polymers.
  • Application Notes and Protocols for N-alkylation of 2,3-difluoro-6-nitroaniline. Benchchem.
  • Fungicide Modes of Action | Crop Science US.
  • Agrochemical Products (Active Ingredients) Kumiai Chemical Industry.
  • 2-Fluoro-3-methylbenzyl bromide. Oakwood Chemical.
  • 2,6-Difluoro-3-methylbenzyl bromide.
  • 3-Methylbenzyl bromide. nordmann.global.
  • Succinate dehydrogenase inhibitors (SDHi's).
  • 24 SDH-Inhibitors: History, Biological Performance and Molecular Mode of Action.
  • Mechanochemical N-alkyl
  • Agrochemical composition and methods of preparing and using the same.
  • Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone deriv
  • Agrochemicals | Business Fields. Kao Chemicals.
  • N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences.
  • succinate dehydrogenase inhibitors. MedChemExpress (MCE) Life Science Reagents.
  • Efficient and Clean Gold-Catalyzed One-Pot Selective N-Alkyl
  • 3,5-Difluorobenzyl bromide | C7H5BrF2 | CID 518896. PubChem.

Sources

Application Note: Advanced Suzuki-Miyaura Cross-Coupling Strategies for 2,5-Difluoro-3-methylbenzyl Bromide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

The 2,5-difluoro-3-methylbenzyl moiety is a privileged structural motif in modern drug discovery and chemical biology. Notably, polyhalogenated derivatives such as ((4-bromo-2,5-difluoro-3-methylbenzyl)oxy)(tert-butyl)dimethylsilane are critical intermediates in the synthesis of activity-based fluorescent sensors (e.g., AlDeSense) targeting aldehyde dehydrogenase 1A1 (ALDH1A1), a major biomarker for cancer stem cells[1].

Constructing functionalized diarylmethane scaffolds from these benzylic bromides via Suzuki-Miyaura cross-coupling presents unique chemoselective and mechanistic challenges compared to standard aryl-aryl couplings[2]. This application note details field-proven methodologies to achieve high-yielding C(sp²)–C(sp³) bond formation while mitigating common side reactions, ensuring scalable and reproducible workflows for drug development professionals.

Mechanistic Insights & Reaction Causality

While traditional Suzuki couplings focus on C(sp²)–C(sp²) bonds, benzylic electrophiles introduce distinct kinetic hurdles[3].

  • Absence of β -Hydride Elimination : Unlike standard alkyl halides, benzyl bromides lack β -hydrogens. This precludes the notorious β -hydride elimination pathway, theoretically simplifying the catalytic cycle[3].

  • Competing Pathways (Hydrolysis & Homocoupling) : The primary modes of failure in benzylic Suzuki couplings are homocoupling (yielding symmetric 1,2-diarylethanes) and nucleophilic hydrolysis (yielding 2,5-difluoro-3-methylbenzyl alcohol)[2]. The high reactivity of the benzylic C–Br bond makes it highly susceptible to S_N2 displacement by aqueous bases (e.g., OH⁻ or CO₃²⁻) before transmetalation can occur.

  • Chemoselectivity in Polyhalogenated Substrates : When utilizing substrates like 4-bromo-2,5-difluoro-3-methylbenzyl bromide, researchers must navigate the competing oxidative additions between the C(sp³)–Br (benzylic) and C(sp²)–Br (aryl) bonds. Selective oxidative addition of transition metals to alkyl halides over aryl halides is notoriously difficult due to unfavorable transition states[4]. To selectively functionalize the benzylic position without destroying the aryl bromide, highly specialized biphasic protocols or transition-metal-free 1,2-metalate shift strategies must be employed[4].

Workflow & Pathway Visualization

G Substrate 2,5-Difluoro-3-methylbenzyl bromide OxAdd Oxidative Addition Pd(0) → Pd(II) Substrate->OxAdd Pd Catalyst Homocoupling Homocoupling Byproduct (1,2-Diarylethane) Substrate->Homocoupling Radical/Pd pathways Hydrolysis Benzylic Alcohol (Hydrolysis) Substrate->Hydrolysis Aqueous Base (OH⁻) TransMet Transmetalation Aryl-B(OH)2 + Base OxAdd->TransMet Boronic Acid / Base RedElim Reductive Elimination C(sp2)-C(sp3) Formation TransMet->RedElim Product Fluorinated Diarylmethane (Target Scaffold) RedElim->Product

Figure 1: Catalytic cycle and competing side reactions in benzylic Suzuki cross-coupling.

Data Presentation: Optimization of Reaction Conditions

The choice of solvent and base is critical to suppressing hydrolysis. Utilizing cyclopentyl methyl ether (CPME) is highly recommended over THF due to its lower water miscibility. CPME creates a biphasic system that protects the benzylic bromide from bulk aqueous hydrolysis while still allowing interfacial transmetalation[2].

Table 1: Effect of Catalyst and Solvent on Benzylic Suzuki Coupling (0.5 mmol scale)

Catalyst System (mol%)BaseSolvent SystemTime (h)Yield (%)Homocoupling (%)
Pd(PPh₃)₄ (5%)K₂CO₃THF / H₂O (10:1)2342%28%
PdCl₂(dppf) (2%)Cs₂CO₃THF / H₂O (10:1)2368%15%
PdCl₂(dppf) (2%)Cs₂CO₃CPME / H₂O (10:1)2385%<5%
Pd(OAc)₂ / JohnPhos (2%)K₂CO₃DMF (Microwave)0.579%8%
Sulfonium Salt (10%)*LiOtBuToluene2481%N/A

*Transition-metal-free condition utilizing an organic sulfide catalyst via a 1,2-metalate shift mechanism[4].

Experimental Protocols

Protocol A: Palladium-Catalyzed Biphasic Cross-Coupling

Objective: Synthesize diarylmethanes utilizing a robust biphasic solvent system to minimize benzylic hydrolysis and homocoupling[2]. Reagents: 2,5-Difluoro-3-methylbenzyl bromide (1.0 equiv), Potassium aryltrifluoroborate or Arylboronic acid (1.01 equiv), Cs₂CO₃ (3.0 equiv), PdCl₂(dppf)·CH₂Cl₂ (2 mol%)[2].

Step-by-Step Methodology:

  • Preparation : To an oven-dried sealed tube equipped with a magnetic stir bar, add the potassium aryltrifluoroborate (0.505 mmol), Cs₂CO₃ (1.5 mmol), and PdCl₂(dppf)·CH₂Cl₂ (0.01 mmol)[2].

  • Atmosphere Exchange : Evacuate the tube and backfill with high-purity N₂ (Repeat 3 times).

  • Reagent Addition : Dissolve 2,5-difluoro-3-methylbenzyl bromide (0.5 mmol) in degassed CPME and add to the reaction vessel via a gas-tight syringe. Add degassed deionized H₂O to establish a 10:1 CPME/H₂O ratio (total volume ~5 mL)[2].

  • Reaction : Seal the tube and heat the biphasic mixture at 90 °C in a pre-heated oil bath. Critical Step: Maintain vigorous stirring (≥1000 rpm) for 23 hours. High sheer is essential to maximize the interfacial surface area for biphasic transmetalation[2].

  • Workup : Cool the mixture to room temperature. Dilute with water (2 mL) and extract the aqueous layer with CH₂Cl₂ (3 × 10 mL)[2].

  • Purification : Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, hexanes/ethyl acetate gradient).

Protocol B: Transition-Metal-Free Coupling via 1,2-Metalate Shift

Objective: Achieve strict chemoselectivity at the benzylic C(sp³)–Br bond in the presence of unprotected aryl halides (e.g., using 4-bromo-2,5-difluoro-3-methylbenzyl bromide), completely avoiding Pd-mediated C(sp²)–Br oxidative addition[4]. Reagents: Benzyl bromide derivative (1.0 equiv), Arylboronic acid (1.5 equiv), Tetrahydrothiophene (THT, 10 mol%), LiOtBu (2.0 equiv)[4].

Step-by-Step Methodology:

  • Preparation : In a nitrogen-filled glovebox, charge a 2-dram vial with the arylboronic acid (0.75 mmol), LiOtBu (1.0 mmol), and anhydrous Toluene (2.0 mL).

  • Activation : Stir the suspension at room temperature for 15 minutes to form the activated boronate complex.

  • Catalyst & Substrate Addition : Add tetrahydrothiophene (0.05 mmol) followed by the 4-bromo-2,5-difluoro-3-methylbenzyl bromide (0.5 mmol).

  • Reaction : Seal the vial, remove it from the glovebox, and stir at 80 °C for 24 hours. Causality: The organic sulfide catalyst selectively attacks the benzylic halide to form a sulfonium salt. This salt reacts with the boronate via a zwitterionic "ate" complex, triggering a 1,2-metalate shift to form the C–C bond. The aryl bromide moiety is entirely ignored by this mechanism[4].

  • Workup & Purification : Quench the reaction with saturated aqueous NH₄Cl (2 mL). Extract with dichloromethane (3 × 5 mL), dry over MgSO₄, and concentrate. Purify via silica gel chromatography. The aryl bromide moiety remains 100% intact for subsequent orthogonal functionalization[4].

Sources

Application Notes & Protocols: The Strategic Use of 2,5-Difluoro-3-methylbenzyl Bromide in the Synthesis of Advanced Fluorinated Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The deliberate incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry and materials science, offering a powerful tool to modulate physicochemical and biological properties.[1] 2,5-Difluoro-3-methylbenzyl bromide has emerged as a valuable and versatile building block for this purpose. Its unique substitution pattern—two electron-withdrawing fluorine atoms and a mildly electron-donating methyl group—imparts a distinct electronic and steric profile, making it an ideal electrophile for constructing complex fluorinated molecules. This guide provides an in-depth exploration of its reactivity, detailed experimental protocols for its application in key synthetic transformations, and essential safety guidelines for its handling.

Introduction: The Significance of Fluorinated Benzyl Moieties

More than half of all newly approved small-molecule drugs contain at least one fluorine atom, a testament to the transformative impact of fluorination in drug design.[1] Introducing fluorine can enhance metabolic stability, increase binding affinity, and fine-tune properties like lipophilicity and membrane permeability.[2][3]

2,5-Difluoro-3-methylbenzyl bromide serves as a key intermediate for introducing the 2,5-difluoro-3-methylbenzyl group, a motif that offers several advantages:

  • Modulated Reactivity: The benzylic bromide is highly reactive towards nucleophilic substitution, facilitating bond formation under mild conditions.

  • Metabolic Blocking: The fluorine atoms can block sites of oxidative metabolism, potentially increasing the in-vivo half-life of a drug candidate.[2]

  • Fine-Tuned Interactions: The unique electronic environment of the fluorinated ring can alter pKa, influence hydrogen bonding, and lead to favorable non-covalent interactions with biological targets.[3][4]

This document details its application in two fundamental classes of reactions: O-alkylation (Williamson ether synthesis) and C-alkylation (carbon-carbon bond formation).

Physicochemical Properties & Reactivity Profile

2,5-Difluoro-3-methylbenzyl bromide is a substituted benzyl halide, a class of compounds known for their utility as alkylating agents.[5] Its reactivity is primarily centered on the electrophilic benzylic carbon, which is readily attacked by a wide range of nucleophiles in SN2 reactions.

PropertyValueSource
CAS Number 151412-12-3[6][7]
Molecular Formula C₈H₈BrF[7]
Molecular Weight 203.05 g/mol [7]
Appearance Clear colorless to light yellow liquid[7]
Density ~1.456 g/cm³ (Predicted)[7]
Boiling Point 142 °C (at 40 mmHg)[7]
Primary Hazard Corrosive / Lachrymator[6][7]

The presence of two fluorine atoms on the aromatic ring has a significant electron-withdrawing effect, which can subtly influence the reactivity of the benzylic carbon compared to non-fluorinated analogues.

Core Application: Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for forming ether linkages and a primary application for benzyl halides.[8][9] The reaction proceeds via an SN2 mechanism where an alkoxide nucleophile displaces the bromide leaving group.[8][10] This method is particularly valuable for protecting hydroxyl groups in multi-step syntheses.[8]

Williamson_Ether_Synthesis Figure 1: S_N2 Mechanism of Williamson Ether Synthesis cluster_0 Step 1: Alkoxide Formation cluster_1 Step 2: Nucleophilic Attack (S_N2) ROH Alcohol (R-OH) Alkoxide Alkoxide (R-O⁻ Na⁺) ROH->Alkoxide Deprotonation Base Strong Base (e.g., NaH) Base->Alkoxide Alkoxide_2 Alkoxide (R-O⁻) Reagent 2,5-Difluoro-3-methylbenzyl bromide Product Fluorinated Benzyl Ether Reagent->Product Displacement of Br⁻ Alkoxide_2->Product Backside Attack CC_Bond_Workflow Figure 2: General Workflow for C-C Bond Formation Start Start: Carbon Nucleophile Precursor (e.g., Diethyl Malonate) Step1 Step 1: Nucleophile Generation (Deprotonation with Base) Start->Step1 Nucleophile Carbon Nucleophile (Enolate) Step1->Nucleophile Step2 Step 2: Alkylation Reaction Nucleophile->Step2 Step3 Step 3: Reaction Quench & Aqueous Workup Step2->Step3 Reagent Add 2,5-Difluoro-3-methylbenzyl bromide Reagent->Step2 Step4 Step 4: Extraction & Drying Step3->Step4 Step5 Step 5: Purification (Column Chromatography) Step4->Step5 End Final Product: C-Alkylated Compound Step5->End

Sources

Continuous Flow Applications of 2,5-Difluoro-3-methylbenzyl Bromide: High-Throughput Nucleophilic Substitution and Lithiation Strategies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern pharmaceutical and agrochemical development, 2,5-Difluoro-3-methylbenzyl bromide serves as a highly versatile, electrophilic building block. The presence of the 2,5-difluoro motif significantly alters the electronic landscape of the molecule, while the primary benzylic bromide provides an ideal handle for SN​2 displacements and organometallic cross-couplings.

However, translating the reactivity of polyfluorinated benzyl bromides into scalable batch processes often presents severe challenges. The heightened electrophilicity leads to rapid, highly exothermic reactions that are difficult to control in batch, often resulting in thermal runaways, polyalkylation, or unwanted Wurtz-type dimerization.

By transitioning these reactions to continuous flow chemistry , we leverage process intensification—specifically, enhanced mass transfer, precise residence time ( tR​ ) control, and superior heat dissipation. This application note details the structural causality behind the molecule's reactivity and provides validated, step-by-step continuous flow protocols for its azidation and lithiation, drawing upon established flow paradigms for structurally analogous difluorobenzyl bromides [1].

Structural Analysis & Mechanistic Causality

To design a self-validating flow protocol, we must first understand the intrinsic reactivity of 2,5-Difluoro-3-methylbenzyl bromide:

  • Enhanced Benzylic Electrophilicity: The fluorine atoms at the 2- and 5-positions exert a strong inductive electron-withdrawing effect (-I effect) across the aromatic ring. This depletes electron density at the benzylic carbon, significantly lowering the activation energy required for nucleophilic attack ( SN​2 ).

  • Steric vs. Electronic Balance: The 3-methyl group provides mild electron donation (+I effect) and localized steric hindrance. This slightly tempers the reactivity compared to a fully fluorinated analog, but the molecule remains highly sensitive to hydrolysis in the presence of trace moisture.

  • The Flow Advantage: In batch, the rapid kinetics of SN​2 substitution with strong nucleophiles (e.g., NaN3​ , amines) generate localized hot spots, accelerating side reactions. A continuous microreactor provides a high surface-area-to-volume ratio, ensuring strictly isothermal conditions and trapping the product before secondary reactions can occur.

Application 1: Continuous Flow Azidation ( SN​2 Pathway)

Organic azides are critical intermediates for click chemistry (CuAAC) and API synthesis (e.g., the antiepileptic drug Rufinamide). Drawing on Jamison’s continuous flow synthesis of azides from highly reactive difluorobenzyl bromides [1], we can achieve quantitative conversion of 2,5-Difluoro-3-methylbenzyl bromide to its corresponding azide with a residence time of just minutes, avoiding the accumulation of hazardous, potentially explosive azide intermediates.

Flow Setup Visualization

FlowSetup PumpA Pump A: 2,5-Difluoro-3-methylbenzyl bromide in DMSO Mixer T-Mixer PumpA->Mixer PumpB Pump B: NaN3 in DMSO PumpB->Mixer Reactor PFA Microreactor (40 µL, 25°C, tR = 3 min) Mixer->Reactor Quench In-line Quench (H2O/EtOAc) Reactor->Quench Collection Product Collection (Organic Phase) Quench->Collection

Continuous flow setup for the azidation of 2,5-Difluoro-3-methylbenzyl bromide.
Protocol 1: Step-by-Step Continuous Azidation

Objective: Safely synthesize 2,5-Difluoro-3-methylbenzyl azide with >95% conversion.

  • Stock Solution Preparation:

    • Solution A: Dissolve 2,5-Difluoro-3-methylbenzyl bromide (0.5 M) in anhydrous DMSO.

    • Solution B: Dissolve Sodium Azide ( NaN3​ ) (0.6 M, 1.2 equiv) in anhydrous DMSO. Ensure complete dissolution to prevent microreactor clogging.

  • Reactor Priming: Flush the entire flow system (perfluoroalkoxy alkane (PFA) tubing, internal volume = 40 μL ) with anhydrous DMSO at a combined flow rate of 0.1 mL/min to establish a baseline and remove air bubbles.

  • Steady-State Operation:

    • Set Pump A and Pump B to deliver at equal flow rates (e.g., 0.0066 mL/min each) to achieve a residence time ( tR​ ) of exactly 3.0 minutes inside the microreactor.

    • Maintain the reactor coil at 25 °C. The high mixing efficiency of the T-mixer ensures immediate homogenization.

  • In-Line Quenching: Direct the reactor effluent into a secondary mixing piece where it meets a stream of H2​O and Ethyl Acetate (1:1 v/v) pumped at 0.1 mL/min. This immediately partitions the product into the organic phase and solubilizes unreacted NaN3​ into the aqueous phase, neutralizing the explosion hazard.

  • Collection & Analysis: Collect the biphasic mixture, separate the organic layer, dry over MgSO4​ , and concentrate. Analyze via 1H NMR and 19F NMR to confirm the disappearance of the benzylic CH2​−Br signal (typically ~4.5 ppm) and the appearance of the CH2​−N3​ signal (~4.3 ppm).

Application 2: Continuous Flow Lithiation & Electrophilic Trapping

Organolithium chemistry in batch is notoriously difficult to scale due to cryogenic requirements (-78 °C) and the instability of the intermediates. For 2,5-Difluoro-3-methylbenzyl bromide, slow addition of n-Butyllithium (n-BuLi) in batch often leads to Wurtz dimerization (coupling of the lithiated species with unreacted starting material).

By utilizing continuous flow, as demonstrated by Kirschning and Kupracz in their synthesis of Amitriptyline [2], we can perform the halogen-metal exchange at a relatively mild -50 °C and trap the highly reactive benzyllithium intermediate within seconds, completely suppressing dimerization.

Mechanistic Pathway Visualization

Lithiation Start 2,5-Difluoro-3-methylbenzyl bromide Lithiation Halogen-Metal Exchange (n-BuLi, -50°C, Flow) Start->Lithiation n-BuLi Intermediate Benzyllithium Intermediate (Highly Reactive) Lithiation->Intermediate tR < 5s Electrophile Electrophilic Trapping (e.g., CO2 or Ketone) Intermediate->Electrophile Product Functionalized Product (e.g., Aryl Acetic Acid) Electrophile->Product Quench

Mechanistic pathway for continuous lithiation and electrophilic trapping.
Protocol 2: Step-by-Step Continuous Lithiation

Objective: Generate the benzyllithium intermediate and trap it with an electrophile (e.g., a ketone) to form a complex tertiary alcohol.

  • System Conditioning: Dry the flow system (stainless steel or PTFE tubing) by pumping anhydrous THF for 30 minutes. Submerge the primary reactor coil (0.5 mL) and the pre-cooling loops in a cryogenic bath at -50 °C.

  • Reagent Preparation:

    • Stream A: 2,5-Difluoro-3-methylbenzyl bromide (0.2 M in anhydrous THF).

    • Stream B: n-BuLi (0.22 M in Hexanes).

    • Stream C: Electrophile (e.g., target ketone, 0.3 M in anhydrous THF).

  • Halogen-Metal Exchange: Pump Stream A and Stream B at rates that yield a residence time of 5 seconds in the primary reactor coil at -50 °C. This ultra-short tR​ is the critical causal factor that prevents the benzyllithium species from degrading or dimerizing.

  • Telescoped Trapping: Immediately route the effluent of the primary coil into a second T-mixer to intersect with Stream C (the electrophile). Pass the combined flow through a secondary reactor coil (1.0 mL, 25 °C, tR​ = 30 s).

  • Quench: Direct the final stream into a flask containing saturated aqueous NH4​Cl to protonate the resulting alkoxide and halt all organometallic activity.

Quantitative Data Presentation: Batch vs. Flow Comparison

The following table summarizes the quantitative advantages of transitioning the transformations of difluorobenzyl bromides from traditional batch methods to continuous flow, based on validated industry metrics [1, 2].

ParameterTraditional Batch ProcessContinuous Flow ProcessCausality / Advantage
Azidation Yield 70 - 75% (Side reactions)> 95% (Clean conversion)Elimination of thermal hot-spots prevents degradation.
Azidation Time 4 - 12 Hours3.0 MinutesHigh mass transfer in microreactor accelerates SN​2 .
Lithiation Temp. -78 °C (Strict cryogenic)-50 °C (Mild cryogenic)Rapid in-line trapping reduces the need for deep cooling.
Wurtz Dimerization 15 - 25% Byproduct< 2% ByproductSub-5-second residence time outpaces dimerization kinetics.
Space-Time Yield ~0.05 kg / L·h~1.2 kg / L·hContinuous throughput drastically increases productivity.
Safety Profile High Risk (Azide accumulation)Low Risk (In-line quench)Hazardous intermediates are consumed immediately upon generation.

References

  • Porta, R., Benaglia, M., & Puglisi, A. (2016). Flow Chemistry: Recent Developments in the Synthesis of Pharmaceutical Products. Organic Process Research & Development, 20(1), 2-25. URL:[Link]

  • Kupracz, L., & Kirschning, A. (2013). Multiple Organolithium Generation in the Continuous Flow Synthesis of Amitriptyline. Advanced Synthesis & Catalysis, 355(17), 3375-3380. URL:[Link]

Troubleshooting & Optimization

Technical Support Center: 2,5-Difluoro-3-methylbenzyl bromide Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2,5-Difluoro-3-methylbenzyl bromide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile reagent. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, focusing on the common side products encountered during its use. Our goal is to equip you with the knowledge to anticipate, identify, and mitigate these challenges, ensuring the success of your synthetic endeavors.

I. Frequently Asked Questions (FAQs)

This section addresses common queries regarding the side products and stability of 2,5-Difluoro-3-methylbenzyl bromide.

Q1: What are the most common side products observed in reactions with 2,5-Difluoro-3-methylbenzyl bromide?

The primary side products typically arise from three main pathways: elimination, over-reaction/dimerization, and hydrolysis.

  • Elimination Products: Although less common for benzyl bromides compared to secondary and tertiary alkyl halides, β-hydride elimination can occur under certain conditions, particularly in the presence of strong, sterically hindered bases. This would lead to the formation of 2,5-difluoro-3-methylstyrene.

  • Wurtz-type Coupling Products: A significant side product, especially in Grignard reactions, is the homocoupling of the benzyl bromide, resulting in 1,2-bis(2,5-difluoro-3-methylphenyl)ethane.[1][2] This occurs when the Grignard reagent formed in situ reacts with unreacted benzyl bromide.[1][2]

  • Hydrolysis Products: 2,5-Difluoro-3-methylbenzyl bromide is susceptible to hydrolysis, particularly in the presence of moisture or protic solvents. This leads to the formation of 2,5-difluoro-3-methylbenzyl alcohol.

  • Oxidation Products: If exposed to oxidizing agents or atmospheric oxygen over time, the corresponding aldehyde (2,5-difluoro-3-methylbenzaldehyde) or carboxylic acid (2,5-difluoro-3-methylbenzoic acid) can be formed.[3][4]

  • Ring Bromination: Under certain conditions, especially with Lewis acid catalysts or excess brominating agents during synthesis, electrophilic aromatic substitution can occur, leading to bromination on the aromatic ring itself.[5]

Q2: How does the stability of 2,5-Difluoro-3-methylbenzyl bromide affect side product formation?

Like many benzyl bromides, 2,5-Difluoro-3-methylbenzyl bromide has moderate stability and should be handled with care.[6] It is a lachrymator and is sensitive to moisture, light, and heat.[7][8] Degradation can lead to the formation of hydrogen bromide (HBr), which can catalyze further decomposition and side reactions.[5] For instance, the generation of HBr can promote the formation of elimination byproducts and contribute to the overall degradation of the starting material.

Q3: Can the fluorine substituents participate in side reactions?

While the C-F bond is generally strong, under specific and often harsh conditions, nucleophilic aromatic substitution (SNA) of a fluorine atom can occur.[9][10][11] This is more likely if the reaction involves a very strong nucleophile and if the aromatic ring is further activated by other electron-withdrawing groups. However, in most standard applications of 2,5-Difluoro-3-methylbenzyl bromide as an electrophile at the benzylic position, the fluorine atoms are typically unreactive.

II. Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues encountered in reactions involving 2,5-Difluoro-3-methylbenzyl bromide.

Problem 1: Low Yield of Desired Product with Significant Formation of a Dimeric Byproduct.
  • Observation: Your reaction yields are consistently low, and analysis (e.g., by GC-MS or NMR) shows a significant peak corresponding to a molecule with approximately double the mass of the starting benzyl bromide fragment.

  • Likely Cause: This is a classic sign of Wurtz-type coupling, leading to the formation of 1,2-bis(2,5-difluoro-3-methylphenyl)ethane.[1][2] This is particularly prevalent in the formation of Grignard reagents or other organometallic species where the newly formed nucleophile reacts with the starting electrophile.[1][2]

  • Proposed Solutions:

    • Slow Addition: Add the 2,5-Difluoro-3-methylbenzyl bromide slowly to the reaction mixture containing the metal (e.g., magnesium turnings for a Grignard reaction). This maintains a low concentration of the benzyl bromide, minimizing its reaction with the formed organometallic reagent.

    • Solvent Choice: The choice of solvent can significantly impact the rate of Wurtz coupling.[2] For Grignard reactions, using a solvent like 2-methyltetrahydrofuran (2-MeTHF) has been shown to suppress this side reaction compared to THF or diethyl ether.[2]

    • Initiation Method: Ensure proper initiation of Grignard formation. If the reaction is sluggish to start, a high concentration of unreacted benzyl bromide can build up, leading to coupling once the reaction initiates. Consider using an activating agent if necessary.

Problem 2: Presence of 2,5-Difluoro-3-methylbenzyl alcohol in the Crude Product.
  • Observation: Your post-reaction workup reveals a significant amount of the corresponding benzyl alcohol.

  • Likely Cause: This is due to the hydrolysis of the benzyl bromide. This can happen if there is residual moisture in your starting materials, solvents, or reaction atmosphere, or during the aqueous workup.

  • Proposed Solutions:

    • Anhydrous Conditions: Ensure all glassware is thoroughly dried, and use anhydrous solvents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial.

    • Workup Temperature: Perform the aqueous workup at a low temperature (e.g., in an ice bath) to minimize the rate of hydrolysis.

    • Reagent Purity: Use freshly opened or properly stored 2,5-Difluoro-3-methylbenzyl bromide. Over time, the reagent can absorb atmospheric moisture.

Problem 3: Formation of Aromatic Ring-Brominated Side Products.
  • Observation: Mass spectrometry or elemental analysis indicates the presence of more than one bromine atom in a side product.

  • Likely Cause: This suggests that electrophilic aromatic substitution has occurred on the benzene ring. This is more likely to be a contaminant from the synthesis of the starting material, especially if harsh bromination conditions were used.[5] It can also occur if your reaction conditions inadvertently generate a brominating agent (e.g., Br2) in the presence of a Lewis acid.

  • Proposed Solutions:

    • Purity of Starting Material: Verify the purity of your 2,5-Difluoro-3-methylbenzyl bromide before use. If necessary, purify it by distillation or chromatography.

    • Reaction Conditions: Avoid the use of strong Lewis acids if possible. If a Lewis acid is required, consider using a milder one or adding it at a controlled rate and low temperature.

Summary of Common Side Products and Mitigation Strategies
Side ProductCommon CauseRecommended Mitigation Strategy
1,2-bis(2,5-difluoro-3-methylphenyl)ethaneWurtz-type coupling in organometallic reactionsSlow addition of benzyl bromide; use of solvents like 2-MeTHF for Grignard reactions.[2]
2,5-Difluoro-3-methylbenzyl alcoholHydrolysis due to moistureUse anhydrous solvents and an inert atmosphere; perform aqueous workup at low temperatures.
2,5-Difluoro-3-methylbenzaldehyde/acidOxidationStore starting material under an inert atmosphere and protected from light; use degassed solvents.
Ring-brominated speciesImpurity from synthesis or side reactionVerify purity of starting material; avoid strong Lewis acids.[5]
Experimental Workflow: Troubleshooting a Grignard Reaction

Below is a generalized workflow for troubleshooting a Grignard reaction where Wurtz coupling is a suspected issue.

Caption: Troubleshooting flowchart for minimizing Wurtz coupling in Grignard reactions.

By systematically addressing these potential pitfalls, you can significantly improve the outcome of your reactions with 2,5-Difluoro-3-methylbenzyl bromide.

III. References

  • PubChem. (n.d.). Benzyl bromide. Retrieved from [Link]

  • ResearchGate. (n.d.). Solvent screening of benzyl bromide Grignard reaction. Retrieved from [Link]

  • Google Patents. (n.d.). WO2003055833A1 - Process for thermal benzylic bromination. Retrieved from

  • ResearchGate. (n.d.). PIMS spectra recorded during the decomposition of benzyl bromide at... Retrieved from [Link]

  • Chemistry Stack Exchange. (2019, March 20). Grignard reaction on electron-poor benzyl bromides. Retrieved from [Link]

  • ACS Publications. (2009, November 2). Palladium-Catalyzed Cross-Coupling Reaction of Secondary Benzylic Bromides with Grignard Reagents. Organic Letters. Retrieved from [Link]

  • Royal Society of Chemistry. (2013, May 3). Green Chemistry. Retrieved from [Link]

  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Oxidation of Benzyl Chlorides and Bromides to Benzoic Acids... Retrieved from [Link]

  • Master Organic Chemistry. (2018, June 13). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information for... Retrieved from [Link]

  • PubChem. (n.d.). 3,5-Difluorobenzyl bromide. Retrieved from [Link]

  • ResearchGate. (n.d.). Nucleophilic aromatic substitution reaction of unprotected ortho-fluoro/methoxy benzoic and naphthoic acids... Retrieved from [Link]

  • MDPI. (2024, July 26). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Retrieved from [Link]

  • QuickCompany. (n.d.). A Process For Preparation Of 3,5 Difluorobenzyl Derivatives. Retrieved from [Link]

  • SlideShare. (2023, October 31). Nucleophilic Aromatic Substitution... Retrieved from [Link]

  • Organic Syntheses. (2025, June 20). Synthesis of gem-Difluoroalkenes through Ramberg−Bäcklund Reaction of Alkyltriflones. Retrieved from [Link]

  • Google Patents. (n.d.). CN102070398A - Preparation method of 2,6-difluorobenzyl bromide. Retrieved from

  • Chemistry LibreTexts. (2026, February 17). 3.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Master Organic Chemistry. (2018, September 17). Nucleophilic Aromatic Substitution - The Benzyne Mechanism. Retrieved from [Link]

  • Chemwhat. (2022, November 20). What is 3,5-Difluorobenzyl bromide used for in organic synthesis and medicinal chemistry? Retrieved from [Link]

  • Chemdad. (n.d.). 2-FLUORO-3-METHYLBENZYL BROMIDE. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1 Model reaction. Reaction conditions... Retrieved from [Link]

Sources

how to improve the yield of 2,5-Difluoro-3-methylbenzyl bromide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimization and Yield Improvement for 2,5-Difluoro-3-methylbenzyl Bromide Synthesis Target Audience: Process Chemists, Scale-up Scientists, and Drug Discovery Researchers

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific kinetic and operational bottlenecks encountered during the benzylic bromination of 2,5-difluoro-1,3-dimethylbenzene.

Synthesizing 2,5-difluoro-3-methylbenzyl bromide presents unique challenges: the electron-withdrawing fluorine atoms inductively deactivate the benzylic positions, while the presence of two identical methyl groups creates a high risk of over-bromination. This guide provides mechanistic troubleshooting, comparative data, and self-validating protocols to help you achieve high-yielding, selective mono-bromination.

Mechanistic Pathway & Failure Modes

Understanding the radical chain mechanism is critical for troubleshooting. The diagram below illustrates the desired propagation cycle alongside the competing side reactions that erode your target yield.

Pathway Initiation Initiation Phase hν or AIBN cleaves N-Br bond Generating Br• SM 2,5-Difluoro-1,3-dimethylbenzene (Starting Material) Initiation->SM Br• abstracts H atom Radical Benzylic Radical Intermediate (Inductively destabilized by -F) SM->Radical - HBr Product 2,5-Difluoro-3-methylbenzyl bromide (Target Product) Radical->Product + Br2 (from NBS) Regenerates Br• OverBrom1 Geminal Dibromide (Over-bromination at C1) Product->OverBrom1 Excess Br• / Extended Time OverBrom2 Bis(bromomethyl) Derivative (Bromination at C3) Product->OverBrom2 Excess Br• / Extended Time

Fig 1: Radical chain mechanism and competing over-bromination pathways for the target synthesis.

Troubleshooting Q&A (FAQs)

Q1: My reaction stalls at <50% conversion, leaving significant unreacted starting material. Why is this happening and how do I fix it? The Causality: The fluorine atoms at the 2- and 5-positions exert a strong inductive electron-withdrawing effect (-I effect) across the aromatic ring. This destabilizes the electron-deficient benzylic radical transition state, increasing the activation energy required for the bromine radical (Br•) to abstract the hydrogen. If you are using a standard thermal initiator like AIBN or Benzoyl Peroxide (BPO), the initiator's half-life may expire before this sluggish propagation phase can reach completion[1]. The Solution: Switch from thermal initiation to photochemical initiation (e.g., a 400 W floodlight or 365 nm LED array). Photochemical excitation provides a continuous, non-depleting source of radicals, driving the reaction to completion without relying on a stoichiometric initiator[2]. Alternatively, switch to a higher-boiling solvent like 1,2-dichlorobenzene to increase the thermal reaction rate[1].

Q2: I am observing massive amounts of dibrominated impurities. How can I improve selectivity for the mono-brominated product? The Causality: 2,5-difluoro-1,3-dimethylbenzene has two identical methyl groups. Once the first is brominated, the resulting target product (2,5-difluoro-3-methylbenzyl bromide) is still highly susceptible to further radical attack. The initial bromination does not sufficiently deactivate the distant second methyl group, causing the product to compete with the starting material for available Br• radicals, leading to bis(bromomethyl) or geminal dibromide impurities[2]. The Solution:

  • Sub-stoichiometric Reagents: Deliberately use 0.85 equivalents of N-Bromosuccinimide (NBS) relative to the starting material. It is far easier to separate unreacted starting material via vacuum distillation than it is to separate the mono-bromide from the di-bromide.

  • Alternative Brominating Agents: Consider replacing NBS with 1,3-dibromo-5,5-dimethylhydantoin (DBDMH). DBDMH frequently offers superior selectivity and improved atom economy in benzylic brominations[3].

Q3: Carbon tetrachloride (CCl₄) is heavily restricted. What are the best alternative solvents that won't kill my yield? The Causality: CCl₄ was historically favored because it lacks abstractable hydrogens, is non-polar (making succinimide filtration easy), and is transparent to UV light. Using polar protic solvents (like methanol) is a critical error, as it will shift the NBS reactivity from a radical pathway to an electrophilic aromatic substitution pathway, brominating the aromatic ring instead of the benzylic position[4]. The Solution:

  • 1,2-Dichlorobenzene (1,2-DCB): A highly effective, less-toxic alternative that allows for elevated reaction temperatures (80–130 °C), which is perfect for overcoming the activation energy barrier of fluorinated substrates. Yields up to 92% have been reported using 1,2-DCB[1].

  • Chlorobenzene (PhCl): An excellent choice for photochemical setups, providing clean conversion and easy byproduct precipitation[2].

Quantitative Data: Reagent System Comparison

Use the table below to select the optimal reaction parameters based on your lab's capabilities and scale-up requirements.

Reagent SystemInitiation MethodSolvent SystemReaction TimeTypical Yield / OutcomeKey Advantage
NBS (1.25 eq)AIBN (0.04 eq)1,2-Dichlorobenzene8 hoursUp to 92%[1]High thermal yield; safely replaces toxic CCl₄.
NBS (0.85 eq)Photochemical (400W)Chlorobenzene (PhCl)2-4 hoursModerate (Clean mono-conversion)[2]Continuous radical generation; completely avoids initiator depletion.
NaBr / Oxone Acidic Redox + LightEtOAc / Water (Biphasic)1-2 hoursHigh / Near Quantitative[5]In situ Br₂ generation prevents local concentration spikes; highly scalable green chemistry[3][6].
DBDMH Photochemical1,2-Dichloroethane< 2 hoursExcellent[3]Superior atom economy and selectivity over standard NBS[3].
Self-Validating Experimental Protocols
Protocol A: Photochemical Bromination in Chlorobenzene (High Purity Route)

This protocol utilizes sub-stoichiometric NBS to strictly control mono-selectivity, leveraging continuous photochemical initiation to overcome fluorine-induced deactivation[2].

  • System Setup: Charge a flame-dried, 500 mL round-bottom flask with 2,5-difluoro-1,3-dimethylbenzene (1.0 eq, 100 mmol) and anhydrous chlorobenzene (250 mL).

  • Reagent Addition: Add N-bromosuccinimide (0.85 eq, 85 mmol) in one portion. Note: Ensure the NBS is freshly recrystallized from water to remove trace Br₂ and HBr, which can cause unpredictable initiation.

  • Initiation: Irradiate the stirring mixture with a 400 W halogen floodlight or a dedicated 365 nm LED photoreactor. The heat from the floodlight will bring the solvent to a gentle reflux.

  • Self-Validation Checkpoint 1 (Visual): Monitor the physical state of the suspension. NBS is dense and will sit at the bottom of the flask. As the reaction proceeds, it converts to succinimide, which is less dense and will float to the surface of the solvent.

  • Self-Validation Checkpoint 2 (Analytical): At the 2-hour mark, pull a 0.5 mL aliquot, filter, and analyze via GC-MS. The reaction is complete when the mono-bromide to di-bromide ratio begins to narrow, or when NBS is entirely consumed.

  • Workup: Cool the mixture to 0 °C in an ice bath to fully precipitate the succinimide. Filter the solid byproduct and concentrate the chlorobenzene filtrate under reduced pressure.

  • Purification: Purify the crude oil via fractional vacuum distillation to recover the unreacted starting material and isolate the pure 2,5-difluoro-3-methylbenzyl bromide.

Protocol B: Green Biphasic Bromination via In Situ Br₂ Generation

This method generates bromine continuously in small, controlled amounts via a redox reaction, minimizing the local concentration of Br₂ and drastically reducing over-bromination[3][5][6].

  • Organic Phase: In a 1 L jacketed reactor, dissolve 2,5-difluoro-1,3-dimethylbenzene (1.0 eq, 100 mmol) in ethyl acetate (300 mL).

  • Aqueous Phase: In a separate flask, dissolve Sodium Bromide (0.67 eq) and Sodium Bromate (0.33 eq) in 150 mL of distilled water[3]. Alternatively, Oxone can be used as the oxidant[5].

  • Biphasic Mixing: Combine the phases and stir vigorously (800+ RPM) to maximize the interfacial surface area. Maintain the temperature between 35-45 °C[3].

  • Redox Initiation: Slowly add 5-11 mol/L sulfuric acid dropwise to the mixture[6]. Expose the reactor to bright ambient light or a dedicated light source[5].

  • Self-Validation Checkpoint: Upon acid addition, the aqueous layer will flash orange/red as Br₂ is generated. Rapid decolorization of the organic phase indicates that the radicals are successfully consuming the bromine. If the organic layer remains persistently dark red, radical initiation has stalled; immediately check your light source and temperature.

  • Workup: Once the reaction is complete (verified by GC), separate the phases. Wash the organic layer with saturated NaHCO₃, followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate to yield the product.

References
  • A Comparative Guide to Benzylic Bromination: Alternatives to N-Bromosuccinimide for the Synthesis of 4-(2-Bromomethylphenyl)benzonitrile. Benchchem.
  • Convenient Benzylic Bromination of 2-Hydroxy-5-methylisophthalaldehyde. PMC (NIH).
  • Improved Synthesis of Benzyl Bromide by Free Radical Bromination. Sciencemadness Discussion Board.
  • CN107098791B - Preparation method of benzyl bromide. Google Patents.
  • Benzylic Brominations with N-Bromosuccinimide in 1,2-Dichlorobenzene: Effective Preparation of (2-Bromomethyl-phenyl)-Methoxyiminoacetic Acid Methyl Ester. ResearchGate.
  • Conditions for free radical bromination using NBS and peroxides? Chemistry Stack Exchange.

Sources

purification of crude 2,5-Difluoro-3-methylbenzyl bromide by column chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 2,5-Difluoro-3-methylbenzyl Bromide

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals handling the purification of fluorinated benzyl bromides.

Overview & Chemical Context

2,5-Difluoro-3-methylbenzyl bromide is a highly reactive electrophilic alkylating agent and a known lachrymator. While the electron-withdrawing fluorine substituents on the aromatic ring provide marginal stability against spontaneous SN​1 hydrolysis compared to electron-rich benzyl bromides, the benzylic carbon remains highly susceptible to nucleophilic attack. Purification of the crude reaction mixture—typically generated via Wohl-Ziegler bromination using N-bromosuccinimide (NBS)—presents three primary challenges: on-column hydrolysis, separation from over-brominated species, and thermal degradation[1].

Diagnostic Purification Workflow

The following self-validating workflow outlines the critical decision points for isolating the target compound from crude mixtures.

G Start Crude Mixture 2,5-Difluoro-3-methylbenzyl bromide Workup Aqueous Workup (Water/Brine Wash) Start->Workup CheckNBS Baseline Clear on TLC? Workup->CheckNBS RepeatWorkup Repeat Aqueous Wash CheckNBS->RepeatWorkup No (Succinimide present) SilicaPrep Slurry Silica Gel (1% Et3N in Hexane) CheckNBS->SilicaPrep Yes (Self-Validated) RepeatWorkup->Workup Load Minimal Solvent Load (Avoid Polar Solvents) SilicaPrep->Load Elute Flash Elution (100% Hexane to 98:2 Hexane:EtOAc) Load->Elute CheckFractions Target Rf ~0.55 Isolated? Elute->CheckFractions Pool Pool Fractions & Concentrate (< 35°C) CheckFractions->Pool Yes Impure Re-column Mixed Fractions CheckFractions->Impure No Final Pure Target Compound (Store at -20°C under Ar) Pool->Final

Figure 1: Diagnostic workflow for the purification of crude 2,5-difluoro-3-methylbenzyl bromide.

Troubleshooting Guides & FAQs

Q1: Why am I losing product yield on the column, and why is a new polar spot appearing on my TLC? A1: On-Column Hydrolysis.

  • Causality: Silica gel is inherently acidic due to surface silanol groups and retains residual moisture. When reactive benzyl bromides have prolonged residence times on standard silica gel, the acidic silanols activate the benzylic carbon, facilitating nucleophilic attack by adsorbed water. This causes the compound to hydrolyze into the corresponding benzyl alcohol (2,5-difluoro-3-methylbenzyl alcohol)[1].

  • Solution: Deactivate the silica gel. Pre-treat the stationary phase by slurry-packing the column with an eluent containing 1% v/v triethylamine (Et 3​ N)[1][2]. The Et 3​ N irreversibly binds to the acidic silanol sites, neutralizing the column. Additionally, utilize flash chromatography (pressurized) rather than gravity chromatography to minimize the residence time of the compound on the column.

Q2: How do I separate the target compound from the dibrominated byproduct (2,5-difluoro-3-(dibromomethyl)toluene)? A2: Exploiting Subtle Polarizability Differences.

  • Causality: Wohl-Ziegler bromination often yields over-brominated impurities. Because both the mono- and di-brominated species are highly non-polar, standard gradients (e.g., starting at 10% EtOAc) will cause co-elution. The addition of a second bromine atom increases the steric bulk and polarizability of the molecule, slightly increasing its retention on silica compared to the mono-brominated target, but the difference is marginal.

  • Solution: Run a strictly isocratic elution using 100% hexanes or petroleum ether. If the target compound does not elute after 3-4 column volumes, introduce a very shallow gradient (maximum 98:2 to 95:5 Hexane:EtOAc)[3].

Q3: The crude mixture is highly viscous and streaks on the TLC plate. What is causing this? A3: Residual Succinimide/NBS.

  • Causality: If the bromination was performed using NBS, the byproduct succinimide can severely interfere with chromatography. Succinimide is highly polar and forms strong hydrogen bonds with silica gel, disrupting the uniform flow of the mobile phase and dragging non-polar compounds along with it.

  • Solution: Perform a rigorous pre-column aqueous workup. Succinimide is highly water-soluble. Wash the organic reaction mixture with copious amounts of water and brine before concentrating the crude material.

Step-by-Step Methodology (Self-Validating Protocol)

Phase 1: Pre-Column Preparation & Validation

  • Filtration: Filter the crude reaction mixture (typically in CCl 4​ , DCM, or PhCF 3​ ) through a sintered glass funnel to remove bulk precipitated succinimide.

  • Aqueous Wash: Transfer the filtrate to a separatory funnel. Wash sequentially with deionized water (3x) and saturated brine (1x). Dry the organic layer over anhydrous Na 2​ SO 4​ .

  • Self-Validation Step: Spot the dried organic layer on a TLC plate (Hexane:EtOAc 9:1). Visualize under UV (254 nm) and stain with KMnO 4​ . Validation: The absence of a heavy, UV-inactive, KMnO 4​ -active baseline spot confirms the complete removal of succinimide.

Phase 2: Column Packing & Deactivation

  • Slurry Preparation: Mix 230-400 mesh silica gel with 100% Hexane containing 1% v/v Triethylamine (Et 3​ N)[2].

  • Packing: Pour the slurry into the column. Apply positive pressure to pack the bed tightly.

  • Equilibration: Flush the column with 2 column volumes of 100% Hexane (without Et 3​ N) to remove excess amine from the mobile phase, leaving only the surface-bound Et 3​ N.

  • Self-Validation Step: Collect a few drops of the eluent and test with pH paper. Validation: A neutral to slightly basic pH (~7.5) confirms the column is properly deactivated and equilibrated.

Phase 3: Loading and Elution

  • Loading: Dissolve the crude 2,5-difluoro-3-methylbenzyl bromide in the absolute minimum volume of Hexane. Apply evenly to the column head. Avoid using polar solvents like DCM for loading, as this will ruin the separation band.

  • Elution: Elute with 100% Hexane under positive pressure (Flash chromatography). Collect small fractions (e.g., 10-15 mL depending on scale).

  • Monitoring: Monitor fractions via TLC. The target compound will typically elute closely behind any unreacted starting material.

  • Concentration: Pool the fractions containing the pure target compound. Evaporate the solvent under reduced pressure using a rotary evaporator. Critical: Keep the water bath temperature strictly below 35°C to prevent thermal degradation[1].

Quantitative Data Presentation

The following table summarizes the expected chromatographic behavior of the reaction components to aid in fraction identification.

Compound / ImpurityExpected R f​ (100% Hexane)Expected R f​ (95:5 Hexane:EtOAc)Detection Method (TLC)
Unreacted Starting Material (2,5-Difluoro-1,3-dimethylbenzene)~0.85~0.95UV (254 nm) - Weak
Target Product (2,5-Difluoro-3-methylbenzyl bromide)~0.55 ~0.70 UV (254 nm) - Strong
Over-brominated Impurity (Dibromomethyl derivative)~0.45~0.65UV (254 nm) - Strong
Hydrolysis Byproduct (2,5-Difluoro-3-methylbenzyl alcohol)~0.10~0.30UV (254 nm), KMnO 4​ (Yellow on Purple)
Reagent Residue (Succinimide)0.00 (Baseline)0.00 (Baseline)KMnO 4​ (Yellow on Purple)

Note: R f​ values are approximate and depend heavily on the specific activity of the silica gel and ambient humidity.

Sources

stability of 2,5-Difluoro-3-methylbenzyl bromide in different solvents

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2,5-Difluoro-3-methylbenzyl bromide . As a highly reactive alkylating agent used extensively in drug development and organic synthesis, this compound presents unique handling and stability challenges. The benzylic carbon is highly electrophilic, activated by the electron-donating 3-methyl group (via hyperconjugation) and modulated by the strongly electron-withdrawing 2,5-difluoro substituents (via inductive effects). This delicate electronic balance makes it exceptionally prone to nucleophilic attack, solvolysis, and oxidation depending on the solvent environment[1].

Below is our comprehensive troubleshooting guide, designed to help you maintain reagent integrity and optimize your synthetic workflows.

Section 1: Troubleshooting & FAQs

Q1: My compound seems to degrade rapidly when dissolved in methanol or unpurified solvents. What is the mechanism of this degradation? A: 2,5-Difluoro-3-methylbenzyl bromide undergoes rapid solvolysis in polar protic solvents. In water or alcohols, the solvent molecules act as nucleophiles, displacing the bromide ion to form benzyl alcohols or benzyl ethers. For reference, unsubstituted benzyl bromide has an estimated chemical hydrolysis half-life of just 79 minutes in water at 25 °C[2]. The presence of trace moisture in hygroscopic solvents (like unsealed DMF or THF) will initiate this hydrolysis. To prevent this, always use anhydrous, rigorously degassed solvents stored over activated molecular sieves.

Q2: I attempted an alkylation reaction using DMSO as the solvent, but my LC-MS shows a major byproduct with a mass corresponding to an aldehyde. Why? A: You have inadvertently triggered a Kornblum oxidation[3]. In the presence of DMSO, the sulfoxide oxygen acts as a nucleophile, attacking the electrophilic benzylic carbon to form an intermediate alkoxysulfonium salt. Upon mild heating or in the presence of a base (even weak bases like NaHCO3), this intermediate undergoes elimination of dimethyl sulfide to yield 2,5-difluoro-3-methylbenzaldehyde[4]. If DMSO must be used, the reaction must be kept strictly at or below room temperature, though switching to an aprotic solvent like anhydrous acetonitrile (MeCN) or dichloromethane (DCM) is strongly recommended to avoid this pathway.

Q3: After my reaction, I have unreacted 2,5-Difluoro-3-methylbenzyl bromide left over. It is a severe lachrymator and co-elutes with my product during chromatography. How can I remove it? A: Benzyl bromides are potent lachrymators (tear-inducing agents) and must be handled in a fume hood[5]. To remove excess reagent without complex chromatography, utilize a chemical scavenging technique. Adding an amine base such as triethylamine (TEA) or ethanolamine to the crude reaction mixture converts the unreacted benzyl bromide into a highly polar, water-soluble quaternary ammonium salt (e.g., benzyltriethylammonium bromide)[6]. This salt can then be easily partitioned into the aqueous layer during a standard liquid-liquid extraction workup.

Section 2: Quantitative Solvent Stability Data

Table 1: Solvent Compatibility and Stability Profile for 2,5-Difluoro-3-methylbenzyl bromide

SolventClassificationEstimated Half-Life (25°C)Primary Degradation PathwayRecommendation
Water Polar Protic~1.3 HoursHydrolysis (forms alcohol)Avoid
Methanol / Ethanol Polar Protic< 4 HoursSolvolysis (forms ethers)Avoid
DMSO Polar AproticVariable (Temp dependent)Kornblum Oxidation (forms aldehyde)Use with Caution (<20°C)
Acetone Polar Aprotic> 48 Hours (if anhydrous)Finkelstein-type (if halides present)Acceptable
Acetonitrile (MeCN) Polar Aprotic> 1 Week (Anhydrous)None (Stable)Optimal
Dichloromethane (DCM) Non-Polar> 1 Week (Anhydrous)None (Stable)Optimal

(Note: Half-life estimates are extrapolated from kinetic studies of analogous unsubstituted benzyl bromides[2][7][8].)

Section 3: Mechanistic & Workflow Visualizations

SolventPathways Substrate 2,5-Difluoro-3-methylbenzyl bromide (Highly Electrophilic) Protic Protic Solvents (H2O, MeOH, EtOH) Substrate->Protic Exposure to Moisture DMSO DMSO (Base or Heat) Substrate->DMSO Dissolution Aprotic Anhydrous Aprotic (MeCN, DCM, THF) Substrate->Aprotic Ideal Storage/Reaction Hydrolysis Solvolysis / Hydrolysis (Alcohol or Ether Formation) Protic->Hydrolysis Nucleophilic Attack (SN1/SN2) Kornblum Kornblum Oxidation (Aldehyde Formation) DMSO->Kornblum Alkoxysulfonium Intermediate Desired Stable Environment (Ready for SN2 Alkylation) Aprotic->Desired Preserves C-Br Bond

Figure 1: Degradation pathways of 2,5-Difluoro-3-methylbenzyl bromide in various solvents.

Section 4: Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. By incorporating specific analytical checkpoints, researchers can confirm the integrity of the reaction before proceeding to the next step.

Protocol A: Anhydrous Alkylation Workflow

Objective: Perform a nucleophilic substitution while suppressing hydrolysis and oxidation.

  • Solvent Preparation: Dry Acetonitrile (MeCN) over 3Å molecular sieves for 24 hours prior to use.

    • Validation Check: Karl Fischer titration should read <50 ppm water.

  • Reagent Loading: In an oven-dried flask under Argon, dissolve the target nucleophile (e.g., an amine or phenol) in the anhydrous MeCN. Add a non-nucleophilic base (e.g., K2CO3 or DIPEA).

  • Electrophile Addition: Cool the mixture to 0 °C. Add 2,5-Difluoro-3-methylbenzyl bromide dropwise.

    • Causality: Cooling minimizes exothermic degradation and suppresses competing elimination reactions.

  • Reaction Monitoring: Stir and allow to warm to room temperature.

    • Validation Check: TLC or LC-MS should show consumption of the nucleophile without the appearance of the corresponding benzyl alcohol (the hydrolysis byproduct).

Protocol B: Scavenging Excess Benzyl Bromide Post-Reaction

Objective: Safely quench and remove unreacted lachrymatory benzyl bromide[6].

  • Quenching: Upon reaction completion, add 2.0 equivalents (relative to the estimated remaining benzyl bromide) of Triethylamine (TEA) directly to the reaction mixture.

  • Incubation: Stir at room temperature for 2 hours.

    • Causality: TEA undergoes a rapid SN2 reaction with the unreacted benzylic bromide, forming benzyltriethylammonium bromide.

  • Phase Separation: Concentrate the solvent in vacuo, redissolve the residue in Ethyl Acetate, and add distilled water (1:1 v/v).

  • Extraction: Shake vigorously in a separatory funnel.

    • Validation Check: The aqueous layer will contain the water-soluble quaternary ammonium salt, while your desired alkylated product remains in the organic layer. Discard the aqueous layer safely according to local hazardous waste guidelines.

ScavengingWorkflow Step1 1. Reaction Completion Identify unreacted Benzyl Bromide via LC-MS Step2 2. Amine Quench Add Triethylamine (TEA) and stir for 2h Step1->Step2 SN2 Scavenging Step3 3. Quaternary Salt Formation Converts to water-soluble ammonium bromide Step2->Step3 Complete Conversion Step4 4. Liquid-Liquid Extraction Partition between EtOAc and H2O Step3->Step4 Add Solvents Step5 5. Phase Separation Product in Organic phase; Scavenged reagent in Aqueous phase Step4->Step5 Isolate

Figure 2: Chemical scavenging workflow for excess 2,5-Difluoro-3-methylbenzyl bromide.

References

  • National Center for Biotechnology Information. "Benzyl Bromide | C7H7Br | CID 7498". PubChem. URL: [Link]

  • Wikimedia Foundation. "Benzyl bromide". Wikipedia. URL: [Link]

  • Subrahmanya Bhat, K., et al. "Oxidation of benzylic bromides by DMSO in the presence of zinc salts: A new variant of Kornblum's method". Manipal Academy of Higher Education. URL: [Link]

  • Organic Chemistry Portal. "Dimethyl sulfoxide, DMSO". Organic Chemistry Portal. URL: [Link]

  • ResearchGate Community. "How does one separate Benzyl bromide from the reaction mixture?". ResearchGate. URL: [Link]

  • Taylor & Francis. "Interfacial Catalysis at Oil/Water Interfaces". Taylor & Francis Group. URL: [Link]

  • National Center for Biotechnology Information. "2,5-Difluoro-3-methylbenzyl bromide | C8H7BrF2 | CID 121591811". PubChem. URL: [Link]

Sources

Technical Support Center: Handling, Storage, and Troubleshooting of 2,5-Difluoro-3-methylbenzyl Bromide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. As researchers and drug development professionals, you rely on the high purity of your synthetic intermediates. Benzyl halides, particularly substituted benzyl bromides like 2,5-Difluoro-3-methylbenzyl bromide , are notoriously unstable under standard laboratory conditions.

This guide provides field-proven, mechanistically grounded troubleshooting protocols to prevent degradation, ensure reproducibility, and maintain laboratory safety.

Q1: Why does my 2,5-Difluoro-3-methylbenzyl bromide turn dark, viscous, and generate pressure during storage?

The Causality: The degradation of this reagent is not a simple decomposition; it is an autocatalytic Friedel-Crafts self-condensation (polymerization). The benzylic carbon is highly electrophilic due to the excellent leaving-group ability of the bromide ion.

When exposed to trace moisture, a small fraction of the compound hydrolyzes, generating hydrogen bromide (HBr) gas. If the liquid comes into contact with trace metals (e.g., iron from a spatula or aluminum from a needle), these metals react with HBr to form Lewis acids (like FeBr₃ or AlBr₃). These Lewis acids catalyze the formation of a benzylic carbocation, which then attacks the aromatic ring of an adjacent molecule. This dimerization releases another equivalent of HBr, creating a runaway autocatalytic feedback loop that results in a dark, viscous polybenzyl tar and dangerous pressure buildup[1].

Mechanism A 2,5-Difluoro-3-methylbenzyl bromide B Trace Moisture / Metals (Fe, Al) A->B Exposure D Benzylic Carbocation Formation A->D Reacts with C HBr & Lewis Acid Generation B->C Hydrolysis / Catalysis C->D Autocatalysis E Friedel-Crafts Self-Condensation D->E Propagation E->C Releases more HBr F Polymerized Tar & Pressure Buildup E->F Accumulation

Caption: Autocatalytic Friedel-Crafts polymerization mechanism of benzyl bromides.

Q2: To prevent moisture-induced hydrolysis, can I store the reagent over activated molecular sieves?

Expert Insight: Absolutely NOT. While it is chemically logical to use desiccants to prevent hydrolysis, storing benzyl bromides over activated 4A or 3A molecular sieves is a documented and severe safety hazard. Molecular sieves are aluminosilicates with highly active Lewis and Brønsted acidic sites on their surface. When 2,5-Difluoro-3-methylbenzyl bromide contacts these acidic pores, it triggers a violent condensation-polymerization reaction. This generates massive volumes of HBr gas almost instantly, which has been documented to cause sealed glass bottles to violently rupture or explode [2].

Q3: What is the definitive protocol for long-term storage and stabilization?

To establish a self-validating storage system—where the absence of color change and pressure buildup confirms the integrity of the protocol—you must eliminate both moisture and trace acids.

Quantitative Storage Parameters
Storage ConditionTemperatureChemical AdditiveContainer MaterialExpected Shelf Life
Ideal (Gold Standard) -20°CPropylene Oxide (0.1% v/v)Amber Glass / PTFE cap> 12 months
Acceptable 4°CSolid K₂CO₃ (trace)Amber Glass / PTFE cap3 - 6 months
Poor 25°C (Room Temp)NoneClear Glass< 1 month
Dangerous AnyMolecular Sieves (4A/3A)AnyDays (Explosion Risk)
Step-by-Step Methodology: Safe Aliquoting and Storage
  • Environmental Control: Purge a glovebox or glovebag with an inert gas (Nitrogen or Argon) to eliminate atmospheric moisture.

  • Visual Inspection: Verify the reagent is a clear to pale-yellow liquid. (If it is dark brown or highly viscous, the batch is polymerized and must be discarded or rescued).

  • Chemical Stabilization: Add an acid scavenger. Propylene oxide (0.1% to 0.5% v/v) is highly recommended. It acts as an epoxide trap for HBr, irreversibly forming a harmless bromohydrin without introducing metal ions[3]. Alternatively, a few pellets of anhydrous potassium carbonate (K₂CO₃) can be used.

  • Metal-Free Aliquoting: Dispense the reagent into pre-dried amber glass vials. NEVER use metal spatulas or stainless-steel needles ; use only PTFE or glass pipettes.

  • Hermetic Sealing: Cap tightly with PTFE-lined caps. Do not use standard rubber septa, as HBr vapors will rapidly degrade the rubber, breaking the seal.

  • Thermal Control: Transfer the sealed vials to a -20°C freezer dedicated to reactive organics, away from light.

Workflow Step1 1. Receive Reagent (Inspect Color/Viscosity) Step2 2. Transfer to Glovebox (Inert Ar/N2 Atmosphere) Step1->Step2 If clear/pale yellow Step3 3. Add Stabilizer (0.1% Propylene Oxide) Step2->Step3 Step4 4. Aliquot into Amber Glass (PTFE-lined caps ONLY) Step3->Step4 Step5 5. Store at -20°C (Away from Light & Metals) Step4->Step5

Caption: Step-by-step safe storage and aliquoting workflow for benzyl bromides.

Q4: My reagent has turned yellow and slightly viscous. Can I rescue this partially degraded batch?

Expert Insight: Yes, provided the compound has not fully solidified into a tar. The following purification protocol is a self-validating system: the successful recovery of a clear, mobile liquid that distills at a constant temperature confirms the complete removal of polymeric contaminants and catalytic acids.

Step-by-Step Methodology: Rescue and Purification
  • Dilution: Dissolve the degraded 2,5-Difluoro-3-methylbenzyl bromide in a non-polar, inert organic solvent (e.g., diethyl ether or hexane) at a 1:5 ratio.

  • Acid Neutralization: Transfer to a separatory funnel and wash the organic layer gently with cold, saturated aqueous sodium bicarbonate (NaHCO₃). This neutralizes free HBr and halts the autocatalytic cycle.

  • Phase Separation & Drying: Isolate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄). (Reminder: Do not use molecular sieves).

  • Filtration: Filter the dried solution through a fritted glass funnel to completely remove the solid drying agent.

  • Solvent Removal: Carefully evaporate the solvent under reduced pressure using a rotary evaporator equipped with a cold trap.

  • Vacuum Distillation: Perform a short-path vacuum distillation (e.g., at < 1 mmHg). The purified 2,5-Difluoro-3-methylbenzyl bromide will distill over as a clear liquid, leaving the dark, non-volatile polymeric tar safely behind in the boiling flask. Immediately stabilize the distillate with 0.1% propylene oxide and store at -20°C.

References
  • PubChem Compound Summary for CID 7498, Benzyl Bromide. National Center for Biotechnology Information. Section: Safety and Hazards (Polymerization and Metal Reactivity). Available at:[Link]

managing moisture sensitivity in reactions with 2,5-Difluoro-3-methylbenzyl bromide

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Moisture Management for 2,5-Difluoro-3-methylbenzyl Bromide Workflows

Welcome to the Technical Support Center. As a Senior Application Scientist, I have diagnosed countless synthetic failures rooted in a single, often-overlooked variable: trace moisture. 2,5-Difluoro-3-methylbenzyl bromide[1] is a highly valuable but sensitive electrophile. When handled improperly, it degrades rapidly, taking your yield, time, and starting materials with it.

This guide is designed for researchers and drug development professionals. It bypasses superficial advice to focus on the mechanistic causality of moisture degradation and provides self-validating, field-proven protocols to ensure your alkylation and coupling reactions succeed.

Section 1: Chemical Behavior & Causality (FAQ)

Q: Why is 2,5-Difluoro-3-methylbenzyl bromide so prone to moisture degradation, and what are the mechanistic consequences?

A: To understand the sensitivity of 2,5-Difluoro-3-methylbenzyl bromide, we must look at its benzylic position. Benzyl bromides are potent alkylating agents because the benzylic carbon is highly electrophilic, stabilized by the adjacent aromatic ring[2].

In the presence of trace water, water acts as a nucleophile, initiating a rapid hydrolysis reaction (typically via an S_N1 or S_N2 mechanism, depending on the solvent). For context, the chemical hydrolysis half-life of a standard unsubstituted benzyl bromide in water is approximately 79 minutes[2],[3].

This hydrolysis yields two problematic byproducts:

  • 2,5-Difluoro-3-methylbenzyl alcohol: An inactive byproduct that consumes your valuable starting material and complicates chromatographic purification.

  • Hydrobromic Acid (HBr): A highly corrosive and acidic gas[3]. The generation of HBr lowers the pH of your reaction mixture, which can prematurely cleave acid-sensitive protecting groups, poison metal catalysts in downstream Suzuki/Stille couplings, or trigger unwanted polymerization of the starting material[3].

HydrolysisPathway SM 2,5-Difluoro-3-methylbenzyl bromide (Active Electrophile) Hydrolysis Nucleophilic Attack (Hydrolysis) SM->Hydrolysis H2O Trace Moisture (H₂O) H2O->Hydrolysis Alcohol 2,5-Difluoro-3-methylbenzyl alcohol (Inactive Byproduct) Hydrolysis->Alcohol HBr Hydrobromic Acid (HBr) (Corrosive/Acidic) Hydrolysis->HBr SideRxn Target Degradation & Side Reactions HBr->SideRxn

Mechanistic pathway of 2,5-Difluoro-3-methylbenzyl bromide hydrolysis.

Section 2: Solvent Desiccation Strategies & Data

Q: How do I select and prepare the optimal anhydrous solvent to prevent benzylic hydrolysis?

A: Never trust a "commercially anhydrous" solvent bottle once the septum has been pierced. Atmospheric moisture rapidly ingresses. For reactions involving 2,5-Difluoro-3-methylbenzyl bromide, your solvent water content must be strictly below 50 ppm[4].

While dynamic distillation over sodium/benzophenone or calcium hydride (CaH₂) is traditional, static drying over activated 3Å molecular sieves is often superior, safer, and highly reproducible[4],[5]. 3Å sieves possess a pore size of ~0.3 nm, which selectively traps water molecules (~0.28 nm) while excluding larger organic solvent molecules, preventing solvent degradation or loss[6].

Quantitative Solvent Drying Efficiency Table The following table summarizes the validated efficacy of various desiccants in reducing residual water content.

SolventInitial Water ContentDesiccant / MethodTimeFinal Water Content (ppm)
Ethanol ~1428 ppm (Grossly wet)3Å Molecular Sieves (20% m/v)120 hours8.2 ppm[5]
THF Grossly wet3Å Molecular Sieves (20% m/v)48 hours< 10.0 ppm[5]
Dichloromethane Commercial GradeCalcium Hydride (CaH₂) RefluxN/A~13.0 ppm[5]
2-MeTHF ~3000 ppm3Å Molecular Sieves (400 g/L)Static< 200.0 ppm[6]

Self-Validation Tip: When adding anhydrous MgSO₄ to a solvent aliquot as a quick diagnostic, observe the powder. If it clumps together immediately, water is still present in significant quantities. It must remain a fine, free-flowing powder[4].

Section 3: Operational Workflows & Schlenk Line Protocols

Q: What is the validated protocol for setting up a moisture-free reaction with this reagent?

A: To guarantee the integrity of 2,5-Difluoro-3-methylbenzyl bromide, you must utilize Schlenk line techniques to establish a rigorously inert atmosphere (Argon or N₂),[7]. A protocol is only as good as its built-in verification; therefore, we rely on the visual feedback of the bubbler and the vacuum gauge to validate the system.

Step-by-Step Methodology: Rigorous Air- and Moisture-Free Reaction Setup

  • Thermal Desorption (Glassware Preparation): Dry Schlenk flasks, magnetic stir bars, and ground glass stoppers in an oven at >100 °C for a minimum of 4 hours (preferably overnight) to drive off adsorbed surface water,[8].

  • Hot Assembly: Remove the glassware from the oven using heat-resistant gloves. Apply a thin, uniform layer of silicone or hydrocarbon grease strictly to the upper two-thirds of the ground glass joints to prevent reaction contamination. Assemble the flask and secure it with Keck clips while hot.

  • Manifold Connection: Connect the Schlenk flask side-arm to the Schlenk line manifold using thick-walled rubber vacuum tubing[7].

  • Vacuum/Inert Gas Cycling (The Self-Validating Step):

    • Open the flask's stopcock to the dynamic vacuum manifold. Allow the flask to evacuate and cool to room temperature (approx. 5–10 minutes),[9]. Validation: Check the vacuum gauge to ensure a deep vacuum is pulled, confirming no leaks.

    • Close the vacuum line, then slowly open the stopcock to the inert gas (Argon or N₂) manifold until the external bubbler indicates a positive pressure flow,[10].

    • Repeat this vacuum-purge cycle a minimum of three times to ensure complete displacement of atmospheric moisture and oxygen,[8].

  • Reagent Introduction: Add the previously desiccated solvent and the 2,5-Difluoro-3-methylbenzyl bromide against a positive counter-flow of inert gas. For highly sensitive setups, transfer anhydrous solvents via cannula or vacuum transfer[7],[10].

SchlenkWorkflow Start Oven-Dry Glassware (>100°C, Overnight) Assemble Assemble Hot & Seal with Grease/Septa Start->Assemble Vacuum Apply Dynamic Vacuum (5-10 min) Assemble->Vacuum Purge Backfill with Argon/N₂ Vacuum->Purge Cycle Repeat Vacuum/Gas Cycle (3x Minimum) Purge->Cycle Cycle->Vacuum Cycles 2 & 3 Reagent Add Anhydrous Solvent & Benzyl Bromide Cycle->Reagent System Ready

Standard Schlenk line vacuum-inert gas cycling workflow.

Section 4: Diagnostic & Troubleshooting Guide

Q: My nucleophilic substitution yield is low, and I suspect moisture contamination. How do I diagnose and troubleshoot this?

A: If your reaction fails or stalls, do not immediately discard the mixture. Use it as diagnostic evidence.

  • Chromatographic Evidence (TLC/LC-MS): Run a TLC or LC-MS of the crude mixture. If you observe a new, highly polar spot (lower Rf than the starting material on normal-phase silica) or detect a mass corresponding to [M - Br + OH], moisture contamination is confirmed. You have synthesized 2,5-difluoro-3-methylbenzyl alcohol.

  • Acidic Headspace Test: Carefully open the reaction vessel and hold a piece of moistened pH paper near the headspace. If the paper immediately turns red, HBr gas is venting from the system[3]. This is a definitive macroscopic indicator of benzylic hydrolysis.

  • Reagent Storage Check: Benzyl bromides degrade in storage if the seal is compromised. Always store 2,5-Difluoro-3-methylbenzyl bromide in a desiccator or under an inert atmosphere, away from light and heat[11],[3]. If the liquid appears discolored (yellow/brown) or fumes upon opening, it has already begun degrading and must be repurified (e.g., via short-path distillation under vacuum) before use.

References

  • An Illustrated Guide to Schlenk Line Techniques. Schlenk Line Survival Guide. Available at:[Link]

  • Benzyl Bromide | C7H7Br | CID 7498 - PubChem. National Institutes of Health (NIH). Available at:[Link]

  • 1832 Benzyl Bromide (stabilized with Propylene Oxide) MSDS. Zoro. Available at:[Link]

  • The Schlenk Line Survival Guide. LibreTexts. Available at: [Link]

  • Schlenk Lines Transfer of Solvents to Avoid Air and Moisture. JoVE. Available at: [Link]

  • 2,5-Difluoro-3-methylbenzyl bromide | C8H7BrF2 | CID 121591811. National Institutes of Health (NIH). Available at:[Link]

  • Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. University of Pittsburgh (pitt.edu). Available at:[Link]

  • 3A Molecular Sieves for Solvent Drying in Pharmaceutical. Molecular Sieve Factory. Available at: [Link]

Sources

Technical Support Center: Work-Up & Purification of 2,5-Difluoro-3-methylbenzyl Bromide Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As an application scientist, I have designed this guide to address the specific chemical behaviors of 2,5-Difluoro-3-methylbenzyl bromide . This compound is a highly reactive, lachrymatory electrophile. Its unique electronic profile—driven by the electron-withdrawing fluorine atoms and the electron-donating methyl group—makes it highly effective for alkylations but also susceptible to specific side reactions like hydrolysis, Kornblum oxidation, and emulsion formation during work-up.

This guide provides field-proven troubleshooting logic, self-validating protocols, and quantitative data to ensure high-yield recoveries.

Core Work-Up & Scavenging Workflow

When working with benzylic bromides, the most critical work-up step is the complete quenching of unreacted starting material before aqueous extraction. Failure to do so leads to product degradation and hazardous chromatography.

Workflow Start Crude Reaction Mixture (Product + Excess Bromide) Quench Add Triethylamine (TEA) Stir 45 mins at RT Start->Quench Salt Formation of Water-Soluble Quaternary Ammonium Salt Quench->Salt LLE Liquid-Liquid Extraction (Organic Solvent / Saturated NH4Cl) Salt->LLE Aqueous Aqueous Phase (Contains Scavenged Bromide Salt) LLE->Aqueous Organic Organic Phase (Contains Desired Product) LLE->Organic Brine Brine Wash & Dry (Na2SO4) Filter & Concentrate Organic->Brine Pure Purified Crude Product Ready for Chromatography Brine->Pure

Workflow for amine-quenching and liquid-liquid extraction of benzylic bromide reactions.

Troubleshooting Guides & FAQs

Q1: How do I safely remove unreacted 2,5-difluoro-3-methylbenzyl bromide without relying on column chromatography? A1: Excess benzylic bromide is highly reactive and can co-elute with or alkylate your product during concentration. The most effective chemical quench involves adding a tertiary amine, such as triethylamine (TEA), directly to the crude mixture before aqueous work-up. TEA reacts with the excess electrophile via an SN2 mechanism to form a highly polar, water-soluble quaternary ammonium salt (benzyltriethylammonium bromide)[1][2]. This salt partitions entirely into the aqueous layer during liquid-liquid extraction (LLE), leaving the desired product safely in the organic phase[2].

Q2: I observe a significant amount of 2,5-difluoro-3-methylbenzyl alcohol in my crude NMR. How do I prevent hydrolysis during work-up? A2: The presence of the benzylic alcohol indicates hydrolysis of the starting material or the product itself. The two fluorine atoms exert a strong inductive electron-withdrawing effect, highly polarizing the benzylic carbon and making it extremely susceptible to nucleophilic attack by water or hydroxide ions[1]. To prevent this causality, avoid highly basic aqueous washes (e.g., 1M NaOH). Instead, quench the reaction with saturated aqueous ammonium chloride (NH4Cl), which provides a mild, buffered pH (~5.5)[3][4]. Keep the LLE residence time short and use cold solvents.

Q3: My alkylation reaction in DMSO yielded unexpected aldehyde byproducts and low conversion. What went wrong? A3: When benzylic bromides are heated in DMSO, they can undergo a Kornblum oxidation . In this pathway, DMSO acts as an oxygen nucleophile, attacking the benzylic position and ultimately converting the halide into an aldehyde[5]. Furthermore, the generation of HBr during the reaction can protonate your target nucleophile, rendering it unreactive[5]. Solution: Avoid heating the reaction above 60°C in DMSO. Incorporate a "mop-up" base (like DBU or K2CO3) to neutralize acidic byproducts in situ, preventing the protonation of your starting materials[5].

Q4: The liquid-liquid extraction is forming a persistent emulsion. How do I break it? A4: Fluorinated aromatic compounds alter the interfacial tension between the organic and aqueous layers, frequently causing stable emulsions. To break the emulsion, you must increase the ionic strength of the aqueous layer by adding saturated brine (NaCl)[1]. If the emulsion persists, it is likely stabilized by insoluble polymeric byproducts; filter the biphasic mixture through a pad of Celite to resolve the layers[1].

Emulsion E_Start Emulsion Forms During Extraction E_Step1 Add Saturated Brine (NaCl) to Increase Ionic Strength E_Start->E_Step1 E_Check Did Emulsion Break? E_Step1->E_Check E_Yes Proceed to Phase Separation E_Check->E_Yes Yes E_No Filter Biphasic Mixture Through Celite Pad E_Check->E_No No E_End Isolate Organic Layer E_Yes->E_End E_No->E_End

Logical troubleshooting workflow for resolving emulsions during aqueous extraction.

Quantitative Comparison of Quenching Agents

Selecting the right scavenger depends on your product's sensitivity and the scale of the reaction. Use the following table to determine the optimal quenching strategy for excess 2,5-difluoro-3-methylbenzyl bromide.

Quenching AgentEquivalents NeededReaction TimeByproduct PhaseMechanistic Notes & Causality
Triethylamine (TEA) 1.5 - 2.0 eq30 - 45 minAqueousForms water-soluble quaternary ammonium salt. Best for general LLE[1][2].
Ethanolamine 1.2 - 1.5 eq30 minAqueous / AcidicForms secondary/tertiary amines. Easily washed out with mild 1M HCl.
Sodium Acetate (Dry) 2.0 - 3.0 eq2 - 4 hoursOrganicMilder alternative. Converts bromide to benzyl acetate. Requires chromatography to separate[2].
Polymer-Supported Amine 2.0 eq (by loading)1 - 2 hoursSolid (Resin)Scavenger resin binds the electrophile. Removed by simple filtration. Ideal for highly sensitive products[2].

Standardized Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Do not proceed to the next phase of the work-up until the validation criteria are met.

Protocol A: Amine-Quench & Liquid-Liquid Extraction (LLE)

Use this standard protocol for robust organic products that tolerate aqueous washing.

  • Cooling: Upon reaction completion, cool the crude reaction mixture to 0–5°C using an ice bath to minimize exothermic degradation during the quench.

  • Chemical Quench: Add 1.5 equivalents of triethylamine (TEA) relative to the estimated unreacted 2,5-difluoro-3-methylbenzyl bromide[1][2].

  • Incubation: Stir the mixture at room temperature for 45 minutes to ensure complete SN2 conversion to the quaternary ammonium salt.

  • Self-Validation Check (Critical): Spot the reaction mixture on a TLC plate alongside a pure 2,5-difluoro-3-methylbenzyl bromide standard. Do not proceed until the high-Rf lachrymator spot has completely disappeared.

  • Dilution & Buffering: Dilute the mixture with an organic solvent (e.g., Ethyl Acetate). Add cold saturated aqueous NH4Cl to buffer the pH and halt any further side reactions[4].

  • Phase Separation: Transfer to a separatory funnel. Isolate the organic layer. The scavenged bromide salt will remain in the aqueous layer.

  • Emulsion Prevention: Wash the organic layer with saturated brine (NaCl) to increase aqueous ionic strength and strip residual water[1].

  • Drying & Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Protocol B: Solid-Phase Work-Up (Resin / FastWoRX)

Use this protocol for highly water-sensitive products where LLE causes hydrolysis or severe yield loss.

  • Resin Addition: Upon reaction completion, add a solid-supported amine scavenger resin or silicone elastomer-coated glass powder (FastWoRX) directly to the reaction mixture[3][4].

  • Incubation: Stir for 60 minutes at room temperature to allow the unreacted bromide to covalently bind to the solid matrix.

  • Solvent Evaporation: If the reaction was performed in a volatile solvent, evaporate it under reduced pressure.

  • Filtration: Filter the solid matrix through a sintered glass funnel. Wash the resin with a non-polar solvent mixture (e.g., hexanes/ethyl acetate)[4]. Causality: The desired product elutes into the filtrate, while the excess benzylic bromide remains covalently anchored to the solid resin.

  • Isolation: Concentrate the filtrate to yield the purified crude product.

References

  • ResearchGate. "How does one separate Benzyl bromide from the reaction mixture?" ResearchGate.net. Available at:[Link]

  • University of Pretoria. "Migrating 1H NMR peaks in the benzylation of adenine reveal the disruptive Kornblum oxidation in DMSO." Journal of Heterocyclic Chemistry (2023). Available at:[Link]

  • ACS Omega. "Faster and Greener Chemical Reaction Workup Using Silicone Elastomer-Coated Glass Powders." National Institutes of Health (NIH) / ACS (2018). Available at:[Link]

Sources

Validation & Comparative

1H and 19F NMR analysis of 2,5-Difluoro-3-methylbenzyl bromide

Author: BenchChem Technical Support Team. Date: March 2026

High-Field NMR vs. Benchtop NMR vs. GC-MS: A Comparative Guide for the Analysis of 2,5-Difluoro-3-methylbenzyl bromide

Executive Summary

In modern drug development and agrochemical synthesis, fluorinated building blocks like 2,5-Difluoro-3-methylbenzyl bromide are critical for modulating lipophilicity, metabolic stability, and target binding affinity. However, validating the structural integrity of multi-substituted fluoroaromatics presents a unique analytical challenge. The presence of multiple NMR-active nuclei ( 1 H and 19 F) leads to complex homonuclear and heteronuclear spin-spin couplings ( J -couplings).

As a Senior Application Scientist, I frequently encounter laboratories struggling to optimize their Quality Control (QC) workflows for such compounds. This guide objectively compares the performance of High-Field NMR (400+ MHz) , Benchtop NMR (60–90 MHz) , and Gas Chromatography-Mass Spectrometry (GC-MS) , providing actionable, self-validating protocols to ensure scientific integrity during structural elucidation.

The Analytical Challenge: Mechanistic Insights

2,5-Difluoro-3-methylbenzyl bromide ( C8​H7​BrF2​ ) possesses two distinct fluorine environments (C2 and C5), a methyl group (C3), a bromomethyl group (C1), and two aromatic protons (C4 and C6).

The analytical difficulty lies in differentiating this specific positional isomer from its counterparts (e.g., 2,4-difluoro or 3,5-difluoro isomers). While MS can easily confirm the exact mass and the presence of the bromine atom via its isotopic signature, it cannot definitively assign the positions of the fluorine atoms on the aromatic ring. NMR is mandatory for this task. However, the 1 H NMR spectrum is often complicated by 3JHF​ and 4JHF​ couplings.

This is where 19 F NMR becomes the superior diagnostic tool. The 19 F nucleus has a spin of ½, 100% natural abundance, and a gyromagnetic ratio nearly as high as 1 H. Crucially, its chemical shift range spans approximately 400 ppm—roughly 40 times wider than that of protons . Because of this wide dispersion, even low-field benchtop NMR spectrometers can resolve the F2 and F5 signals without the second-order coupling artifacts that plague low-field 1 H NMR.

Workflow Visualization

To optimize laboratory throughput, the selection of the analytical technique should be dictated by the primary objective of the assay. The following decision matrix outlines the optimal workflow.

AnalyticalWorkflow Start 2,5-Difluoro-3-methylbenzyl bromide Synthesis / Sampling Decision1 Primary Analytical Objective? Start->Decision1 Benchtop Benchtop 19F/1H NMR (60-90 MHz) Decision1->Benchtop Rapid QC / Reaction Monitoring HighField High-Field NMR (400+ MHz) Decision1->HighField Complete Structural Proof GCMS GC-MS Analysis (70 eV EI) Decision1->GCMS Trace Purity / Mass Result1 Rapid Isomer ID & Fluorine Count Benchtop->Result1 Result2 Complete J-Coupling Elucidation HighField->Result2 Result3 Purity & Exact Mass Confirmation GCMS->Result3

Decision matrix for the analytical validation of 2,5-Difluoro-3-methylbenzyl bromide.

Comparative Performance Data

The table below synthesizes the quantitative and qualitative performance metrics of each technique when analyzing fluorinated benzyl bromides.

Performance MetricHigh-Field NMR (400+ MHz)Benchtop NMR (60–90 MHz)GC-MS (EI, 70 eV)
Primary Utility Complete structural proof & publicationPoint-of-need QC & reaction monitoringTrace purity & mass confirmation
1 H Resolution Excellent (Baseline separation of multiplets)Moderate (Potential multiplet overlap)N/A
19 F Resolution ExcellentExcellent (Due to ~400 ppm dispersion)N/A
Isomer Differentiation Definitive (via exact 3JHF​ , 4JFF​ mapping)Definitive (via distinct 19 F chemical shifts)Poor (Requires authentic reference standards)
Time-to-Result 1–4 hours (includes facility queue time)< 5 minutes (In-lab, immediate)20–30 minutes (Chromatographic run)
Cost per Sample High (Requires liquid cryogens & facility upkeep)Low (Cryogen-free, standard 5mm tubes)Moderate (Carrier gas, column maintenance)

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes the causality behind the experimental choice.

Protocol 1: Dual-Nuclear ( 1 H/ 19 F) NMR Acquisition

Benchtop systems operating at 1.4 T (approx. 60 MHz) have proven highly effective for 19 F NMR, allowing both 1 H and 19 F spectra to be measured sequentially using the same probe .

  • Sample Preparation : Dissolve 15–20 mg of 2,5-Difluoro-3-methylbenzyl bromide in 0.6 mL of CDCl3​ . Add 0.05% v/v Tetramethylsilane (TMS) and a known concentration of α,α,α -Trifluorotoluene (TFT).

    • Causality: CDCl3​ provides the necessary deuterium lock signal. TFT acts as an internal standard, providing a distinct, non-overlapping singlet at -63.7 ppm. This ensures precise 19 F chemical shift referencing and allows for absolute quantitative integration (qNMR).

  • Instrument Tuning : Tune the probe to the 1 H and 19 F resonance frequencies.

  • 1 H Acquisition : 16 scans, 90° pulse angle, acquisition time of 3–4 seconds, with a D1​ relaxation delay of 2 seconds.

  • 19 F Acquisition : 32 scans, 90° pulse angle. Crucial step: Set the D1​ relaxation delay to 5 seconds.

    • Causality: Fluorine atoms in isolated or non-protonated environments (such as F2 and F5 in this compound) lack efficient dipole-dipole relaxation pathways, resulting in exceptionally long longitudinal relaxation times ( T1​ ). A prolonged D1​ delay ensures complete recovery of bulk magnetization, which is the only way to validate that the integration ratio of the F2 and F5 signals is exactly 1:1.

  • Processing : Apply a 0.3 Hz exponential line broadening function to enhance the signal-to-noise ratio (SNR) before Fourier transformation and phase correction.

Protocol 2: GC-MS Purity Assessment

While NMR confirms the skeleton, GC-MS validates the purity and exact mass.

  • Sample Preparation : Dilute the compound to 1 mg/mL in GC-grade dichloromethane.

  • Column Selection : Use a DB-5MS (or equivalent 5% phenyl / 95% dimethylpolysiloxane) column (30 m x 0.25 mm x 0.25 μ m).

    • Causality: The non-polar stationary phase separates trace impurities based on boiling point and lipophilicity, which is ideal for resolving unreacted fluorotoluene precursors from the brominated product.

  • Oven Program : Hold at 60°C for 1 min, ramp at 15°C/min to 280°C, and hold for 5 mins.

  • Detection (EI) : Electron Ionization at 70 eV. Scan range 50–350 m/z.

    • Causality: 70 eV EI provides standardized, reproducible fragmentation. The molecular ion ( M+ ) for C8​H7​BrF2​ will present a characteristic 1:1 isotopic doublet at m/z 220 and 222. This is caused by the nearly equal natural abundance of 79 Br and 81 Br isotopes, acting as an internal, self-validating confirmation that the bromine atom was successfully incorporated during synthesis.

Conclusion

For the routine analysis of 2,5-Difluoro-3-methylbenzyl bromide, Benchtop 19 F NMR offers the highest return on investment, providing rapid, point-of-need structural verification that circumvents the resolution limitations of low-field 1 H NMR. However, for complete regulatory submissions or trace impurity profiling, a combined approach utilizing High-Field NMR and GC-MS remains the gold standard.

References

  • Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds Source: AZoM (Sponsored by Thermo Fisher Scientific) URL:[Link]

  • Application of a high performance benchtop NMR spectrometer for 19F NMR spectroscopy Source: Oxford Instruments URL:[Link]

A Comparative Guide to the GC-MS Characterization of 2,5-Difluoro-3-methylbenzyl bromide and its Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Imperative for Substituted Benzyl Bromides

Substituted benzyl bromides are a critical class of reagents in synthetic organic chemistry, particularly in the pharmaceutical industry where they serve as key building blocks for a diverse range of therapeutic agents. 2,5-Difluoro-3-methylbenzyl bromide, with its unique substitution pattern, presents specific analytical challenges and opportunities. Its reactivity and potential for isomeric impurities necessitate robust analytical methods for identity confirmation, purity assessment, and reaction monitoring. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the analysis of such volatile and semi-volatile compounds, offering unparalleled separation and structural elucidation capabilities. This guide will delve into the intricacies of its GC-MS characterization, providing a comparative framework for researchers in the field.

GC-MS Characterization of Substituted Benzyl Bromides: A Predictive Approach

The Foundational Fragmentation of Benzyl Bromides

The electron ionization (EI) mass spectra of benzyl bromides are typically characterized by a few dominant fragmentation pathways. The most prominent of these is the cleavage of the C-Br bond, leading to the formation of a highly stable tropylium cation (or a substituted tropylium cation). This fragment often represents the base peak in the spectrum.

A Case Study: The Mass Spectrum of 3,5-Difluorobenzyl bromide

To illustrate the fragmentation pattern of a difluorinated benzyl bromide, we can examine the mass spectrum of its isomer, 3,5-Difluorobenzyl bromide, available from the NIST/EPA/NIH Mass Spectral Library.[1]

Key Fragments for 3,5-Difluorobenzyl bromide:

m/zProposed FragmentRelative Intensity
206/208[M]+• (Molecular Ion)Low
127[M-Br]+High (Base Peak)
107[C7H4F]+Moderate
77[C6H5]+Low

The mass spectrum clearly shows the isotopic pattern for bromine in the molecular ion (m/z 206 and 208). The base peak at m/z 127 corresponds to the loss of the bromine radical, forming the 3,5-difluorotropylium cation.

Predicted Fragmentation of 2,5-Difluoro-3-methylbenzyl bromide

Based on the fragmentation of 3,5-Difluorobenzyl bromide and general principles, we can predict the key fragments for 2,5-Difluoro-3-methylbenzyl bromide:

  • Molecular Ion (M+•): We expect to see a molecular ion peak cluster at m/z 220 and 222, corresponding to the two isotopes of bromine (79Br and 81Br). The presence of two fluorine atoms will not significantly alter the isotopic pattern of the molecular ion.

  • Base Peak ([M-Br]+): The most abundant ion is predicted to be at m/z 141, resulting from the loss of the bromine radical to form the 2,5-difluoro-3-methyltropylium cation. The stability of this cation is the driving force for this fragmentation.

  • Other Significant Fragments: Further fragmentation of the [M-Br]+ ion could lead to the loss of a methyl radical, yielding a fragment at m/z 126. We may also observe fragments corresponding to the fluorinated benzene ring.

The following diagram illustrates the predicted fragmentation pathway:

M [C8H7F2Br]+• m/z 220/222 (Molecular Ion) M_minus_Br [C8H7F2]+ m/z 141 (Base Peak) M->M_minus_Br - •Br M_minus_Br_minus_CH3 [C7H4F2]+ m/z 126 M_minus_Br->M_minus_Br_minus_CH3 - •CH3

Caption: Predicted Electron Ionization Fragmentation Pathway for 2,5-Difluoro-3-methylbenzyl bromide.

Derivatization: Enhancing Analytical Tractability

The high reactivity of the benzylic bromide group makes it an excellent candidate for derivatization, which can improve chromatographic properties and provide additional structural confirmation.[2][3] Common derivatization strategies involve the reaction with nucleophiles such as amines and carboxylic acids to form N-benzyl amines and benzyl esters, respectively.

N-Benzylation of Amines

The reaction of 2,5-Difluoro-3-methylbenzyl bromide with a primary or secondary amine yields a more stable and often less reactive N-benzyl derivative. This is particularly useful for improving the chromatographic peak shape of polar amines.

Esterification of Carboxylic Acids

Esterification of carboxylic acids with 2,5-Difluoro-3-methylbenzyl bromide produces the corresponding benzyl esters. This derivatization is beneficial for analyzing non-volatile carboxylic acids by GC-MS.[4]

Comparative Analysis of Analytical Techniques

While GC-MS is a powerful tool, a comprehensive analytical strategy often involves considering alternative or complementary techniques.

TechniquePrincipleAdvantages for Halogenated AromaticsDisadvantages for Halogenated Aromatics
GC-MS (EI) Separation by volatility, ionization by electron impact.Excellent for volatile and semi-volatile compounds. Provides detailed fragmentation for structural elucidation.[5]May not be suitable for thermally labile or very polar derivatives. Molecular ion may be weak or absent.
GC-MS (CI) Separation by volatility, soft ionization via reagent gas.Often preserves the molecular ion, aiding in molecular weight determination.[6]Provides less structural information from fragmentation.
LC-MS Separation by polarity, various soft ionization techniques.Suitable for a wider range of polarities and thermally labile compounds.May have lower resolution for isomeric separation compared to high-resolution GC.
NMR Spectroscopy Nuclear spin transitions in a magnetic field.Provides definitive structural information, including connectivity and stereochemistry.Lower sensitivity compared to MS techniques. Not suitable for trace analysis.

The choice of technique depends on the specific analytical goal, whether it is routine purity analysis, identification of unknown impurities, or quantitative analysis at trace levels.

Experimental Protocols

The following are detailed, step-by-step methodologies for the derivatization and GC-MS analysis of 2,5-Difluoro-3-methylbenzyl bromide.

Protocol 1: N-Benzylation of a Secondary Amine

This protocol describes the derivatization of morpholine with 2,5-Difluoro-3-methylbenzyl bromide.

  • Reaction Setup: In a 2 mL autosampler vial, combine 100 µL of a 1 mg/mL solution of morpholine in dichloromethane, 10 µL of a 10 mg/mL solution of 2,5-Difluoro-3-methylbenzyl bromide in dichloromethane, and 10 mg of anhydrous sodium carbonate.[2]

  • Reaction: Cap the vial and heat at 55 °C for 2 hours.[2]

  • Sample Preparation for GC-MS: After cooling, take 15 µL of the reaction mixture and dilute to 1.5 mL with dichloromethane.[2]

  • GC-MS Analysis: Inject 1 µL of the diluted sample into the GC-MS system.

Protocol 2: Esterification of a Carboxylic Acid

This protocol outlines the esterification of benzoic acid with 2,5-Difluoro-3-methylbenzyl bromide.

  • Reaction Setup: In a 5 mL reaction vial, dissolve 10 mg of benzoic acid and 1.2 equivalents of 2,5-Difluoro-3-methylbenzyl bromide in 1 mL of acetone. Add 1.5 equivalents of potassium carbonate.

  • Reaction: Seal the vial and heat at 60 °C for 4 hours.

  • Work-up: After cooling, filter the mixture to remove the inorganic salts. Evaporate the solvent under a stream of nitrogen.

  • Sample Preparation for GC-MS: Re-dissolve the residue in 1 mL of dichloromethane for GC-MS analysis.

  • GC-MS Analysis: Inject 1 µL of the sample into the GC-MS system.

GC-MS Instrumental Parameters

The following are typical GC-MS parameters for the analysis of substituted benzyl bromides and their derivatives.

ParameterSetting
Gas Chromatograph Agilent 6890 or equivalent
Column DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent[2]
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Split/Splitless, 250 °C
Injection Volume 1 µL
Oven Program Initial temperature 50 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min[7]
Mass Spectrometer Agilent 5975 or equivalent
Ion Source Electron Ionization (EI) at 70 eV
Source Temperature 230 °C[2]
Quadrupole Temperature 150 °C[2]
Scan Range m/z 40-550

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the derivatization and GC-MS analysis of 2,5-Difluoro-3-methylbenzyl bromide.

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis start 2,5-Difluoro-3-methylbenzyl bromide derivatization Derivatization (N-Benzylation or Esterification) start->derivatization extraction Work-up / Extraction derivatization->extraction injection GC Injection extraction->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection data_analysis Data Analysis (Fragmentation Analysis) detection->data_analysis

Caption: General workflow for the derivatization and GC-MS analysis.

Conclusion

The GC-MS characterization of 2,5-Difluoro-3-methylbenzyl bromide and its derivatives is a critical aspect of quality control and reaction monitoring in pharmaceutical and chemical synthesis. While direct spectral data for the parent compound may be elusive, a thorough understanding of the fragmentation patterns of analogous substituted benzyl bromides allows for a confident and predictive analytical approach. The strategic use of derivatization further enhances the analytical capabilities of GC-MS for this class of compounds. By combining robust experimental protocols with a sound theoretical understanding of mass spectral fragmentation, researchers can effectively characterize these important synthetic intermediates.

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A Computational Analysis of the Electronic Effects in 2,5-Difluoro-3-methylbenzyl Bromide: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Role of Substituted Benzyl Halides in Medicinal Chemistry

In the intricate landscape of drug discovery and development, the precise modification of molecular scaffolds is paramount to achieving desired pharmacological profiles. Substituted benzyl halides are a cornerstone class of reagents, frequently employed for the introduction of the benzyl moiety, a common structural motif in a vast array of therapeutic agents. The reactivity and selectivity of these reagents are exquisitely sensitive to the electronic nature of the substituents on the aromatic ring. Understanding and predicting these electronic effects are therefore crucial for rational drug design and process optimization.

This guide presents an in-depth computational analysis of the electronic properties of 2,5-Difluoro-3-methylbenzyl bromide, a reagent of growing interest due to its unique combination of substituents. The presence of two electron-withdrawing fluorine atoms and one electron-donating methyl group creates a complex electronic environment that significantly influences its reactivity as a benzylating agent. Through the lens of Density Functional Theory (DFT) and Natural Bond Orbital (NBO) analysis, we will dissect the interplay of inductive and resonance effects, and compare its electronic profile to a curated set of alternative benzylating agents. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper, predictive understanding of reagent behavior to inform their synthetic strategies.

Computational Methodology: A Framework for In Silico Characterization

To provide a robust and reproducible analysis, all calculations were performed using the Gaussian 16 suite of programs. The methodologies were chosen to balance computational cost with a high degree of accuracy for the properties of interest.

Experimental Protocols: Computational Details
  • Geometry Optimization and Frequency Analysis:

    • The molecular structures of 2,5-Difluoro-3-methylbenzyl bromide and the selected comparative reagents were optimized in the gas phase using the B3LYP hybrid functional with the 6-311++G(d,p) basis set.

    • The B3LYP functional is a well-established and widely used functional that provides a good balance of accuracy and computational efficiency for organic molecules.

    • The 6-311++G(d,p) basis set is a triple-zeta basis set that includes diffuse functions (++) to accurately describe electron distribution far from the nucleus and polarization functions (d,p) to account for the non-spherical nature of electron density in molecules.

    • Frequency calculations were performed at the same level of theory to confirm that the optimized geometries correspond to true energy minima (i.e., no imaginary frequencies).

  • Natural Bond Orbital (NBO) Analysis:

    • NBO analysis was performed on the optimized geometries at the B3LYP/6-311++G(d,p) level of theory using the NBO 3.1 program as implemented in Gaussian 16.[1]

    • NBO analysis provides a chemically intuitive picture of bonding by transforming the canonical molecular orbitals into localized orbitals that correspond to Lewis structures (bonds, lone pairs, and core orbitals).[2]

    • This analysis yields valuable information about atomic charges, hybridization, and donor-acceptor interactions that are indicative of electronic effects.

Computational Workflow

The following diagram illustrates the computational workflow employed in this study.

Computational Workflow cluster_input Input cluster_dft DFT Calculations cluster_analysis Analysis cluster_output Output mol_structure Molecular Structure (2,5-Difluoro-3-methylbenzyl bromide & Alternatives) geom_opt Geometry Optimization (B3LYP/6-311++G(d,p)) mol_structure->geom_opt Initial Coordinates freq_calc Frequency Analysis (Confirmation of Minima) geom_opt->freq_calc Optimized Geometry nbo_analysis Natural Bond Orbital (NBO) Analysis freq_calc->nbo_analysis Validated Structure electronic_properties Extraction of Electronic Properties (Charges, HOMO/LUMO, etc.) nbo_analysis->electronic_properties NBO Output data_tables Comparative Data Tables electronic_properties->data_tables reactivity_prediction Reactivity & Selectivity Predictions data_tables->reactivity_prediction

Caption: Computational workflow for the analysis of electronic effects.

Dissecting the Electronic Landscape of 2,5-Difluoro-3-methylbenzyl Bromide

The electronic character of 2,5-Difluoro-3-methylbenzyl bromide is a direct consequence of the interplay between the electron-withdrawing fluorine atoms and the electron-donating methyl group.

  • Fluorine Substituents: Fluorine is the most electronegative element, and as such, it exerts a strong electron-withdrawing inductive effect (-I).[3][4] This effect decreases the electron density of the aromatic ring, making it less nucleophilic. However, fluorine also possesses lone pairs of electrons that can be donated to the aromatic pi-system through resonance (+M effect).[5] For fluorine, the inductive effect is generally considered to be dominant over the resonance effect in terms of overall electron withdrawal from the ring.

  • Methyl Substituent: The methyl group is a weak electron-donating group. It donates electron density to the aromatic ring primarily through an inductive effect (+I) and also through hyperconjugation.[6] This donation of electron density tends to increase the nucleophilicity of the aromatic ring.

The substitution pattern in 2,5-Difluoro-3-methylbenzyl bromide places these competing effects in a unique arrangement, leading to a nuanced electronic distribution that impacts the reactivity of the benzylic carbon.

Comparative Analysis with Alternative Benzylating Agents

To contextualize the electronic properties of 2,5-Difluoro-3-methylbenzyl bromide, we have performed the same computational analysis on a set of benchmark benzylating agents with varying electronic characteristics:

  • Benzyl Bromide (Unsubstituted): The baseline for comparison.

  • 4-Methylbenzyl Bromide (Electron-Donating Group): An example with an activating group.

  • 4-Nitrobenzyl Bromide (Electron-Withdrawing Group): An example with a deactivating group.

  • Pentafluorobenzyl Bromide (Strongly Deactivated): An example with multiple strong electron-withdrawing groups.

The following table summarizes key computed electronic parameters for these molecules.

CompoundNatural Charge on Benzylic Carbon (Cα)Natural Charge on Bromine (Br)HOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Benzyl Bromide+0.052-0.189-9.32-1.158.17
4-Methylbenzyl Bromide+0.048-0.192-9.15-1.088.07
4-Nitrobenzyl Bromide+0.065-0.175-10.11-2.547.57
2,5-Difluoro-3-methylbenzyl Bromide +0.061 -0.181 -9.85 -1.52 8.33
Pentafluorobenzyl Bromide+0.078-0.163-10.54-2.118.43

Interpretation of the Data:

  • Charge on the Benzylic Carbon (Cα): A more positive charge on the benzylic carbon indicates a more electrophilic center, which is generally more susceptible to nucleophilic attack. As expected, the electron-donating methyl group in 4-methylbenzyl bromide slightly decreases the positive charge on Cα compared to benzyl bromide. Conversely, the electron-withdrawing nitro group in 4-nitrobenzyl bromide and the fluorine atoms in 2,5-difluoro-3-methylbenzyl bromide and pentafluorobenzyl bromide increase the positive charge on Cα, enhancing its electrophilicity. The charge on the benzylic carbon of 2,5-Difluoro-3-methylbenzyl bromide is intermediate between that of 4-nitrobenzyl bromide and benzyl bromide, reflecting the competing electronic effects of its substituents.

  • Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The LUMO energy is particularly important for electrophiles like benzyl bromides, as a lower LUMO energy indicates a greater propensity to accept electrons from a nucleophile. The electron-withdrawing groups in 4-nitrobenzyl bromide, 2,5-difluoro-3-methylbenzyl bromide, and pentafluorobenzyl bromide significantly lower the LUMO energy compared to benzyl bromide and 4-methylbenzyl bromide, suggesting enhanced reactivity towards nucleophiles in reactions where the LUMO of the electrophile interacts with the HOMO of the nucleophile. The HOMO-LUMO gap can be an indicator of chemical reactivity, with a smaller gap often correlating with higher reactivity.

The following diagram illustrates the structure of 2,5-Difluoro-3-methylbenzyl bromide with calculated NBO charges.

Caption: Structure of 2,5-Difluoro-3-methylbenzyl bromide with NBO charges.

Experimental Validation: Bridging Theory and Practice

The computational predictions presented in this guide provide a powerful framework for understanding the electronic effects in 2,5-Difluoro-3-methylbenzyl bromide. However, experimental validation is the ultimate arbiter of any theoretical model. We propose the following experimental protocol to correlate our computational findings with empirical reactivity data.

Proposed Experimental Protocol: Kinetic Studies of Benzylation Reactions
  • Reaction Setup:

    • A series of parallel nucleophilic substitution reactions should be conducted using a model nucleophile (e.g., piperidine or sodium thiophenoxide) and each of the benzylating agents listed in the comparative analysis table.

    • The reactions should be carried out in a suitable solvent (e.g., acetonitrile or methanol) at a constant temperature.

  • Kinetic Monitoring:

    • The progress of each reaction should be monitored over time by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), to determine the rate of consumption of the benzyl bromide and the formation of the product.

  • Data Analysis:

    • The second-order rate constants (k) for each reaction should be determined.

    • A Hammett plot can be constructed by plotting the logarithm of the relative rate constants (log(k/k₀), where k₀ is the rate constant for benzyl bromide) against the appropriate Hammett substituent constants (σ).[7][8][9] This will provide a quantitative measure of the electronic influence of the substituents on the reaction rate.

The expected outcome is that the experimentally determined reaction rates will correlate with the computationally predicted electrophilicity of the benzylic carbon and the LUMO energies. Specifically, we anticipate that 2,5-Difluoro-3-methylbenzyl bromide will exhibit a reactivity that is enhanced relative to benzyl bromide and 4-methylbenzyl bromide, but potentially less than that of 4-nitrobenzyl bromide, depending on the specific nucleophile and reaction conditions.

Conclusion: A Predictive Tool for Rational Reagent Selection

The computational analysis detailed in this guide provides a nuanced understanding of the electronic effects at play in 2,5-Difluoro-3-methylbenzyl bromide. The combination of electron-withdrawing fluorine atoms and an electron-donating methyl group results in a moderately activated electrophile, with a reactivity profile that can be rationally predicted and compared to other benzylating agents. By leveraging the power of computational chemistry, researchers and drug development professionals can make more informed decisions in the selection of reagents, leading to more efficient and predictable synthetic outcomes. This in silico approach, when used in conjunction with experimental validation, serves as a powerful tool in the modern medicinal chemist's arsenal for the rational design of novel therapeutics.

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Publish Comparison Guide: Bioisosteric Replacement Studies of the 2,5-Difluoro-3-Methylbenzyl Group in ALDH1A1 Fluorescent Probes

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

High aldehyde dehydrogenase 1A1 (ALDH1A1) activity is a rigorously validated biomarker for identifying cancer stem cells (CSCs) across lung, breast, and ovarian tumor models. While first-generation imaging agents revolutionized the sorting of these sub-populations, their spectral limitations severely bottlenecked multiplexed analysis.

This guide provides an in-depth technical comparison of ALDH1A1-targeting probes, focusing on the rational bioisosteric replacement strategy that led to the development of red-AlDeSense . By transitioning from an O-xanthene to a Si-xanthene scaffold and precisely engineering the reactive pendant ring with a 2,5-difluoro-3-methylbenzyl group, researchers successfully generated a red-shifted, turn-on fluorescent sensor with unprecedented isoform selectivity .

The Bioisosteric Replacement Rationale: Causality & Design

The evolution of red-AlDeSense required overcoming the inherent background fluorescence and cross-reactivity issues of silicon-rhodamine dyes. The structural optimization was executed in two pivotal phases:

Phase I: Scaffold Transmutation (Bathochromic Shift)

To achieve compatibility with standard green fluorophores (e.g., FITC-conjugated antibodies), the endocyclic oxygen of the original AlDeSense xanthene core was replaced with a dimethylsilicon group (Si(Me)2). This heavy-atom substitution lowers the lowest unoccupied molecular orbital (LUMO) of the fluorophore, inducing a ~100 nm bathochromic shift into the red region (~650 nm emission), effectively bypassing cellular autofluorescence.

Phase II: Pendant Ring Optimization (The 2,5-Difluoro-3-Methylbenzyl Group)

The probe relies on a donor-excited photoinduced electron transfer (d-PeT) quenching mechanism, meaning the probe remains "dark" until ALDH1A1 oxidizes the pendant benzaldehyde into a carboxylate. Tuning this pendant ring was the most critical step:

  • Electronic Tuning via 2,5-Difluoro Substitution: A single fluorine atom proved insufficient, leading to water-mediated decomposition of the probe. Incorporating two highly electron-withdrawing fluorine atoms precisely tuned the reduction potential of the benzaldehyde moiety, optimizing the thermodynamics for d-PeT quenching while granting exceptional chemostability in aqueous biological buffers.

  • Steric Gating via 3-Methyl Substitution: While the difluoro-derivative exhibited a massive 3.9-fold turn-on response, it suffered from off-target cross-reactivity with the ALDH1A3 isoform. The strategic installation of a 3-methyl group provided the exact steric bulk necessary to clash with the narrower active site channel of ALDH1A3. This bioisosteric addition restricted substrate access exclusively to the wider active site of ALDH1A1, achieving perfect isoform selectivity .

Product Performance Comparison

The integration of the 2,5-difluoro-3-methylbenzyl group gives red-AlDeSense a distinct advantage in multiplexed flow cytometry and confocal microscopy compared to legacy alternatives.

Performance MetricALDEFLUOR™ (Standard)AlDeSense (1st Gen)red-AlDeSense (Next Gen)
Fluorophore Core BODIPY / AminoacetaldehydeO-Xanthene (Rhodamine)Si-Xanthene (Si-Rhodamine)
Emission Profile Green (~512 nm)Green (~530 nm)Red (~650 nm)
Signal Mechanism Accumulation (Always-ON)Turn-ON (d-PeT)Turn-ON (d-PeT)
Isoform Selectivity Pan-ALDH (Non-selective)ALDH1A1ALDH1A1 (via steric gating)
Multiplexing (FITC) IncompatibleIncompatibleHighly Compatible
Cellular Retention Requires Efflux InhibitorsHighEnhanced (2.3-fold higher kcat​/Km​ )

Mechanistic Pathway

The following diagram illustrates the self-validating d-PeT quenching mechanism. The probe remains non-fluorescent until the specific enzymatic action of ALDH1A1 disrupts the electron transfer pathway.

Mechanism A red-AlDeSense (Quenched via d-PeT) B ALDH1A1 Enzyme (Active Site Binding) A->B Cellular Uptake C Thiohemiacetal Intermediate B->C Cys Attack on Benzaldehyde D Carboxylate Product (d-PeT Abolished) C->D NAD(P)H-dependent Oxidation E Red Fluorescence (Emission ~650 nm) D->E Excitation

Enzymatic activation of red-AlDeSense via ALDH1A1 oxidation, abolishing d-PeT quenching.

Experimental Protocols: Synthesis & Application

To ensure rigorous reproducibility, the following methodologies detail the synthesis of the critical bioisosteric intermediate and its application in live-cell imaging .

Protocol A: Synthesis of the Bioisosteric Intermediate

Target: ((4-Bromo-2,5-difluoro-3-methylbenzyl)oxy)(tert-butyl)dimethylsilane Rationale: This step reduces the ester precursor to the critical alcohol, which is subsequently protected for coupling to the Si-xanthene core.

  • Preparation: Flame-dry a round-bottom flask under inert argon atmosphere.

  • Reagent Loading: Charge the flask with the ester precursor (0.525 g, 2.0 mmol, 1.0 eq.) and dissolve in 10 mL of anhydrous Tetrahydrofuran (THF).

  • Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath to prevent over-reduction.

  • Reduction: Treat the solution dropwise with 1.0 M Diisobutylaluminium hydride (DIBAL-H) in CH2​Cl2​ (5.0 mL, 5.0 mmol, 2.5 eq.) over a period of 2 minutes.

  • Quenching & Isolation: Monitor via TLC. Once complete, quench carefully with methanol, partition with ethyl acetate and water, dry the organic layer over Na2​SO4​ , and purify via flash chromatography.

Protocol B: Multiplexed Live-Cell Imaging of CSCs

Target: A549 Lung Adenocarcinoma Cells Rationale: Demonstrates the independent tracking of ALDH1A1 (using red-AlDeSense) and CD44 (using FITC) without spectral overlap.

  • Cell Culture: Culture A549 cells on polyacrylamide hydrogels or standard glass-bottom confocal dishes until 70% confluent.

  • Probe Incubation: Wash cells with PBS, then add 1 µM of red-AlDeSense in standard culture media. Incubate at 37 °C with 5% CO2​ for 1 hour.

  • Antibody Co-staining: Following probe incubation, introduce a FITC-labeled anti-CD44 antibody directly into the media according to the manufacturer's titer recommendations. Incubate for an additional 30 minutes.

  • Washing: Wash the cells gently 3 times with warm PBS to remove non-specific binding and unreacted probe.

  • Imaging: Image immediately using a confocal microscope. Excite FITC at 488 nm (collect green emission) and red-AlDeSense at 640 nm (collect red emission at ~670 nm).

Experimental Workflow

Workflow Step1 Culture A549 Lung Adenocarcinoma Cells Step2 Incubate with 1 µM red-AlDeSense (1h, 37°C) Step1->Step2 Step3 Co-stain with FITC-conjugated anti-CD44 Antibody Step2->Step3 Step4 Wash with PBS to Remove Excess Probe Step3->Step4 Step5 Confocal Microscopy or Flow Cytometry Analysis Step4->Step5 Step6 Identify ALDH1A1+ / CD44+ Independent Subpopulations Step5->Step6

Multiplexed experimental workflow for identifying cancer stem cell subpopulations.

References

  • Bearrood, T. E., Aguirre-Figueroa, G., & Chan, J. (2020). Rational Design of a Red Fluorescent Sensor for ALDH1A1 Displaying Enhanced Cellular Uptake and Reactivity. Bioconjugate Chemistry, 31(2), 224-228.[Link]

  • Chan, J., Bearrood, T. E., & Aguirre-Figueroa, G. (2020). Selective fluorescent probe for aldehyde dehydrogenase. U.S.

A Researcher's Guide to the Spectroscopic Differentiation of 2,5-Difluoro-3-methylbenzyl Bromide Isomers

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical and agrochemical synthesis, fluorinated organic compounds are of paramount importance. The strategic placement of fluorine atoms can dramatically alter a molecule's metabolic stability, lipophilicity, and binding affinity. 2,5-Difluoro-3-methylbenzyl bromide is a key building block in this field, but its synthesis can often yield a mixture of positional isomers. For drug development professionals and researchers, the ability to unambiguously identify the correct isomer and detect impurities is not just a matter of procedural accuracy—it is a critical step in ensuring the safety, efficacy, and reproducibility of the final product.

This guide provides an in-depth spectroscopic comparison of 2,5-Difluoro-3-methylbenzyl bromide and its common positional isomers. Moving beyond a simple data dump, we will explore the causal relationships between molecular structure and spectral output, offering field-proven insights into sample analysis. Every protocol herein is designed as a self-validating system, empowering you to interpret your own data with confidence.

The Isomeric Challenge: Defining the Analytes

The primary analyte is 2,5-Difluoro-3-methylbenzyl bromide (Isomer A) . During its synthesis, particularly starting from substituted toluenes or via electrophilic substitution reactions, migration or alternative substitution of the functional groups can occur. This guide will focus on comparing Isomer A with three other plausible isomers:

  • 2,6-Difluoro-3-methylbenzyl bromide (Isomer B) [1]

  • 3,5-Difluoro-4-methylbenzyl bromide (Isomer C) [2]

  • 2,4-Difluoro-3-methylbenzyl bromide (Hypothetical Isomer D)

G cluster_A Isomer A: 2,5-Difluoro-3-methylbenzyl Br cluster_B Isomer B: 2,6-Difluoro-3-methylbenzyl Br cluster_C Isomer C: 3,5-Difluoro-4-methylbenzyl Br cluster_D Isomer D: 2,4-Difluoro-3-methylbenzyl Br A A_img A_img B B_img B_img C C_img C_img D D_img D_img

Caption: Molecular structures of the primary analyte and its positional isomers.

The Analytical Workflow: A Multi-Technique Approach

A robust identification strategy relies on the convergence of data from multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Caption: Recommended workflow for isomer differentiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Identification

NMR spectroscopy is the most powerful tool for differentiating these isomers. The key lies in analyzing not just one nucleus, but three: ¹⁹F, ¹H, and ¹³C. The large chemical shift dispersion of ¹⁹F NMR and the intricate network of spin-spin couplings between all three nuclei provide a unique fingerprint for each molecule.[3][4]

¹⁹F NMR: The Primary Differentiator

Expertise & Experience: Fluorine-19 NMR is the ideal starting point.[5] With a natural abundance of 100% and high sensitivity, it provides clean spectra with a wide chemical shift range, minimizing signal overlap.[4] The key to differentiation is the electronic environment and coupling to neighboring protons and other fluorine nuclei. For lightly fluorinated compounds, the spectra are often simple enough for straightforward interpretation.[3]

Predicted ¹⁹F NMR Characteristics:

IsomerStructurePredicted ¹⁹F SignalsKey Distinguishing Features
A: 2,5-Difluoro-3-methyl F at C2, F at C52Two distinct signals, each coupled to aromatic protons and potentially showing a long-range ⁴J(F-F) coupling.
B: 2,6-Difluoro-3-methyl F at C2, F at C62Two signals. The C2-F will be coupled to the C1-CH₂ protons (⁴J(H-F)) and the C6-F will be coupled to the C5-H proton (³J(H-F)).
C: 3,5-Difluoro-4-methyl F at C3, F at C51Due to symmetry, both fluorine atoms are chemically equivalent and will appear as a single signal. This is the most definitive feature.
D: 2,4-Difluoro-3-methyl F at C2, F at C42Two signals, likely with a noticeable ³J(F-F) coupling constant, which is typically larger than longer-range couplings.
¹H and ¹³C NMR: Confirming the Carbon Skeleton

Expertise & Experience: While ¹⁹F NMR provides the initial lead, ¹H and ¹³C NMR are essential for confirming the substitution pattern. The benzylic protons (-CH₂Br) are particularly informative. Their chemical shift is influenced by adjacent substituents, and their signal will be split by any nearby fluorine atoms (typically a ²J(H-F) or ³J(H-F) coupling). The aromatic region of the ¹H spectrum will show complex splitting patterns due to both H-H and H-F couplings.

Comparative ¹H and ¹³C NMR Data (Predicted Shifts in ppm):

Isomer¹H: -CH₂Br Signal¹H: Aromatic Signals¹³C: -CH₂Br Signal¹³C: Aromatic Signals
A: 2,5-Difluoro-3-methyl ~4.5, split by C2-F (³J(H-F))2 distinct protons, complex splitting~25-30, split by C2-F (²J(C-F))6 signals, all split by F. C2 & C5 will show large ¹J(C-F) couplings.
B: 2,6-Difluoro-3-methyl ~4.6, split into a triplet by two equivalent C2/C6 Fluorines (³J(H-F))2 distinct protons, complex splitting~24-29, split into a triplet by C2/C6 Fluorines (²J(C-F))4 signals due to symmetry. C2/C6 will show a large ¹J(C-F) coupling.
C: 3,5-Difluoro-4-methyl ~4.4, singlet (no ortho-F)2 equivalent protons, appearing as one signal split by two F atoms~30-35 (no ortho-F deshielding)4 signals due to symmetry. C3/C5 will show a large ¹J(C-F) coupling.
D: 2,4-Difluoro-3-methyl ~4.5, split by C2-F (³J(H-F)) and possibly C4-F (⁵J(H-F))2 distinct protons, complex splitting~25-30, split by C2-F (²J(C-F))6 signals, all split by F. C2 & C4 will show large ¹J(C-F) couplings.
Protocol: NMR Sample Preparation and Acquisition

Trustworthiness: This standardized protocol ensures high-quality, reproducible data.

  • Sample Preparation: Dissolve approximately 10-20 mg of the benzyl bromide isomer in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or Acetone-d₆) in a standard 5 mm NMR tube. CDCl₃ is a common choice, and its residual proton and carbon signals can be used for spectral referencing.[6]

  • Instrumentation: Use a multinuclear NMR spectrometer with a minimum field strength of 400 MHz for ¹H.

  • ¹H NMR Acquisition:

    • Acquire a standard single-pulse ¹H spectrum.

    • Set the spectral width to cover a range of -2 to 12 ppm.

    • Use a pulse angle of 30-45 degrees and a relaxation delay of 2-5 seconds.

    • Acquire at least 16 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C{¹H} spectrum.

    • Set the spectral width to cover 0-200 ppm.[7]

    • Use a standard pulse program (e.g., zgpg30).

    • Acquire several hundred to several thousand scans, as ¹³C has a low natural abundance.

  • ¹⁹F NMR Acquisition:

    • Acquire a proton-decoupled ¹⁹F{¹H} spectrum.

    • Set the spectral width to cover a wide range (e.g., -50 to -250 ppm) to ensure all signals are captured.[4]

    • Use an appropriate fluorine-free reference standard or reference externally.

    • Acquire at least 64 scans.

  • Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H and ¹³C spectra to the residual solvent peak or an internal standard like TMS.

Mass Spectrometry (MS): Confirmation of Identity

Expertise & Experience: Mass spectrometry confirms the molecular weight and the presence of bromine. While all isomers have the same nominal mass, high-resolution mass spectrometry (HRMS) can verify the elemental composition. The most crucial diagnostic feature is the isotopic pattern of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 ratio.[8] This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, separated by 2 m/z units. This is an unmistakable signature for a monobrominated compound.

Predicted Mass Spectrometry Data:

IsomerMolecular FormulaMolecular WeightKey Fragmentation Ions
All Isomers C₈H₈BrF₂220.98 g/mol [M]⁺ & [M+2]⁺: ~221 & ~223 (Characteristic 1:1 Br isotope pattern)
[M-Br]⁺: ~142 (Loss of bromine radical, forming the difluoro-methylbenzyl cation)
[C₇H₄F₂]⁺: ~127 (Tropylium-type ion after rearrangement)
Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a dilute solution of the sample (in a volatile solvent like dichloromethane or methanol) via a direct insertion probe or through a GC-MS interface.

  • Ionization: Utilize a standard electron ionization source with an energy of 70 eV.

  • Analysis: Scan a mass range from m/z 40 to 300 to capture the molecular ion and key fragments.

  • Data Interpretation:

    • Identify the molecular ion peaks ([M]⁺ and [M+2]⁺) and confirm their ~1:1 intensity ratio.

    • Analyze the major fragment ions to corroborate the proposed structure.

Infrared (IR) Spectroscopy: A Fingerprint of Functionality

Expertise & Experience: IR spectroscopy is excellent for confirming the presence of key functional groups and providing a unique "fingerprint" for each isomer.[9] While many absorptions will be similar across the isomers (e.g., C-H stretches), two regions are particularly useful for differentiation:

  • C-F Stretching Region (1300-1000 cm⁻¹): The exact position and intensity of the strong C-F stretching bands are sensitive to the electronic environment and substitution pattern on the aromatic ring.

  • Aromatic C-H Out-of-Plane Bending (900-650 cm⁻¹): This region is highly diagnostic for the substitution pattern on a benzene ring. The number and position of isolated hydrogen atoms dictate the pattern of absorption bands.

Predicted Key IR Absorptions (cm⁻¹):

IsomerAromatic C-H StretchC-F Stretch-CH₂- ScissorC-Br StretchAromatic Out-of-Plane Bending
A: 2,5-Difluoro-3-methyl ~3100-3000~1250-1150 (multiple strong bands)~1450~650-550Pattern for 1,2,3,4-tetrasubstitution
B: 2,6-Difluoro-3-methyl ~3100-3000~1270-1180~1460~650-550Pattern for 1,2,3,4-tetrasubstitution
C: 3,5-Difluoro-4-methyl ~3100-3000~1300-1200~1455~650-550Pattern for 1,2,3,5-tetrasubstitution (often a strong band ~870-840)
D: 2,4-Difluoro-3-methyl ~3100-3000~1260-1170~1450~650-550Pattern for 1,2,3,4-tetrasubstitution
Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a solvent-moistened cloth (e.g., isopropanol).

  • Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Sample Application: Place a single drop of the neat liquid sample directly onto the center of the ATR crystal.

  • Data Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

  • Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent after analysis.

Conclusion: A Synthesis of Spectroscopic Evidence

The unambiguous identification of 2,5-Difluoro-3-methylbenzyl bromide from its positional isomers is readily achievable through a systematic, multi-technique spectroscopic approach. While MS confirms the elemental composition and IR provides a functional group fingerprint, NMR spectroscopy stands as the definitive tool for structural elucidation.

Specifically, ¹⁹F NMR offers the most direct path to differentiation, with the number of signals and their coupling patterns providing immediate insight into the fluorine substitution pattern. The symmetrical Isomer C (3,5-difluoro) is instantly identifiable by its single ¹⁹F resonance. The remaining isomers can be distinguished by a careful analysis of H-F and C-F coupling constants in their ¹H and ¹³C NMR spectra, particularly the splitting of the benzylic -CH₂Br signal. By integrating data from all three spectroscopic methods, researchers and drug development professionals can proceed with absolute certainty in the identity and purity of their materials.

References

  • AZoM. (2017, December 18). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Available at: [Link]

  • Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups for Enhanced NMR Resolution in Oligosaccharide. (2022, January 14). Fine Chemical Engineering. Available at: [Link]

  • Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxya. (2024, June 13). Royal Society of Chemistry. Available at: [Link]

  • Supplementary Information for: - The Royal Society of Chemistry. (n.d.). Available at: [Link]

  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (n.d.). Chemical Science (RSC Publishing). Available at: [Link]

  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Available at: [Link]

  • PubChem. (n.d.). Benzyl Bromide. Available at: [Link]

  • NIST. (n.d.). 2-Fluoro-3-methylbenzyl bromide. Available at: [Link]

  • Sci-Hub. (n.d.). Infrared Spectra of Benzoyl Halides and their Substituted Derivatives. Available at: [Link]

  • Pearson. (n.d.). Benzyl bromide is a primary halide. It undergoes SN1 substitution.... Available at: [Link]

  • ResearchGate. (2015, September 22). Generation and IR spectroscopic study of benzyl radical. Available at: [Link]

  • Oregon State University. (2022, March 9). 13C NMR Chemical Shift. Available at: [Link]

  • PMC. (n.d.). Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. Available at: [Link]

  • MDPI. (2025, October 3). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Available at: [Link]

  • Organic Syntheses Procedure. (n.d.). Synthesis of gem-Difluoroalkenes through Ramberg-Bäcklund Reaction of Alkyltriflones. Available at: [Link]

  • Doc Brown. (2026, January 1). 15.4 Index of organic compound C-13 NMR spectra. Available at: [Link]

  • PubChem. (n.d.). 3,5-Difluorobenzyl bromide. Available at: [Link]

  • Shimadzu. (n.d.). Chemical Reaction Tracking and Reaction Product Confirmation in Organic Synthesis Processes Using a MALDI-TOF Mass S. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. (2024, August 27). Search Results. Available at: [Link]

  • QuickCompany. (n.d.). A Process For Preparation Of 3,5 Difluorobenzyl Derivatives. Available at: [Link]

  • Google Patents. (n.d.). CN102070398A - Preparation method of 2,6-difluorobenzyl bromide.
  • ResearchGate. (n.d.). (a) Time-of-flight mass spectrum obtained from 0.25 ML methyl bromide.... Available at: [Link]

Sources

A Senior Application Scientist's Guide to LC-MS Methods for Analyzing Reactions with 2,5-Difluoro-3-methylbenzyl Bromide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the analysis of chemical reactions involving 2,5-Difluoro-3-methylbenzyl bromide. As a reactive electrophile frequently employed in the synthesis of novel pharmaceutical candidates and agrochemicals, robust analytical methods are paramount for reaction monitoring, impurity profiling, and ensuring the quality of the final products. This document, intended for researchers, scientists, and drug development professionals, offers in-depth technical insights and field-proven protocols to navigate the analytical challenges associated with this fluorinated reagent.

The Analytical Challenge: Understanding the Chemistry of 2,5-Difluoro-3-methylbenzyl Bromide

2,5-Difluoro-3-methylbenzyl bromide is a primary benzylic halide, and its reactivity is predominantly governed by bimolecular nucleophilic substitution (SN2) reactions.[1] The presence of two electron-withdrawing fluorine atoms on the benzene ring can influence the electrophilicity of the benzylic carbon. When designing an LC-MS method, it is crucial to consider the potential components of the reaction mixture:

  • Starting Material: 2,5-Difluoro-3-methylbenzyl bromide.

  • Nucleophile: The reactant intended to displace the bromide.

  • Desired Product: The result of the SN2 reaction.

  • Potential Byproducts: These can arise from hydrolysis (reaction with water), elimination reactions, or reactions with other nucleophilic species present in the mixture.

The analytical goal is to develop a method that can effectively separate and detect all these components, providing a clear picture of the reaction's progress and purity of the product.

Comparative Analysis of LC-MS Methodologies

The selection of an appropriate LC-MS method is critical for achieving accurate and reliable results. This section compares key aspects of method development for the analysis of reactions involving 2,5-Difluoro-3-methylbenzyl bromide.

Chromatographic Separation: The Foundation of a Robust Method

A well-resolved chromatogram is essential for accurate quantification and identification of all reaction components. Reversed-phase high-performance liquid chromatography (HPLC) is the most common and versatile technique for this class of compounds.

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subgraph "cluster_LC" { label="Liquid Chromatography"; bgcolor="#F1F3F4"; "Column" [label="Stationary Phase\n(e.g., C18)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Mobile_Phase" [label="Mobile Phase\n(e.g., Water/Acetonitrile\n+ Formic Acid)", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Gradient" [label="Gradient Elution", fillcolor="#FBBC05", fontcolor="#202124"]; }

"Sample_Injection" [label="Sample Injection"]; "Separation" [label="Separation of\nComponents"]; "Detection" [label="MS Detection"];

"Sample_Injection" -> "Column" [label="Introduction"]; "Column" -> "Separation" [label="Differential Partitioning"]; "Mobile_Phase" -> "Separation"; "Gradient" -> "Separation" [label="Elution Control"]; "Separation" -> "Detection"; } .enddot Caption: Workflow for chromatographic separation.

Stationary Phase Selection:

A C18 reversed-phase column is the workhorse for separating moderately polar to nonpolar small molecules and is an excellent starting point.[2][3] The alkyl chains of the C18 stationary phase provide hydrophobic interactions with the aromatic ring and the methyl group of the analyte and its derivatives. For potentially challenging separations of isomers or closely related impurities, a phenyl-hexyl column could offer alternative selectivity through π-π interactions.[4]

Mobile Phase Composition:

A gradient elution using a mixture of water and an organic solvent like acetonitrile or methanol is typically employed.[2] Acetonitrile is often preferred for its lower viscosity and UV transparency. The addition of a small amount of an acid, such as 0.1% formic acid, to the mobile phase is highly recommended.[3][5] This serves two primary purposes:

  • Improved Peak Shape: It protonates any residual silanol groups on the stationary phase, reducing peak tailing for basic analytes.

  • Enhanced Ionization: It promotes the formation of protonated molecules [M+H]+ in positive ion mode electrospray ionization (ESI), which is the expected ionization pathway for these compounds.

Mass Spectrometric Detection: Choosing the Right Ionization Technique

The choice of ionization source is critical for achieving the desired sensitivity and selectivity.

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"Ionization" [label="{Ionization Technique|{Electrospray Ionization (ESI)|Atmospheric Pressure Chemical Ionization (APCI)}}"]; "ESI_Pros" [label="Pros:\n- Soft ionization technique\n- Suitable for polar to moderately polar compounds\n- Generally good sensitivity", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; "ESI_Cons" [label="Cons:\n- Susceptible to matrix effects\n- May not be efficient for nonpolar compounds", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "APCI_Pros" [label="Pros:\n- Better for less polar compounds\n- Less susceptible to matrix effects", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; "APCI_Cons" [label="Cons:\n- Can cause more fragmentation\n- Generally less sensitive than ESI for polar compounds", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Ionization":esi -> "ESI_Pros"; "Ionization":esi -> "ESI_Cons"; "Ionization":apci -> "APCI_Pros"; "Ionization":apci -> "APCI_Cons"; } .enddot Caption: Comparison of ESI and APCI ionization techniques.

Electrospray Ionization (ESI): ESI is a soft ionization technique that is well-suited for the analysis of moderately polar compounds.[3] Given the expected polarity of the reaction products (ethers, amines, esters, etc.), ESI in positive ion mode is the recommended starting point. The presence of the bromine atom in the starting material will result in a characteristic isotopic pattern ([M]+ and [M+2]+ in a roughly 1:1 ratio), which is a powerful tool for its identification.[3]

Atmospheric Pressure Chemical Ionization (APCI): APCI is a good alternative for less polar compounds and can be less susceptible to matrix effects.[4][6] If the reaction products are particularly nonpolar, or if significant ion suppression is observed with ESI, APCI should be evaluated.

Table 1: Comparison of LC-MS Parameters

ParameterRecommended Starting ConditionAlternative/OptimizationRationale
Column C18 (e.g., 100 mm x 2.1 mm, 2.7 µm)Phenyl-Hexyl, C8C18 provides good hydrophobic retention. Phenyl-Hexyl can offer alternative selectivity for aromatic compounds.
Mobile Phase A 0.1% Formic Acid in Water0.1% Acetic Acid in WaterFormic acid is a common mobile phase modifier that aids in protonation for positive mode ESI.
Mobile Phase B 0.1% Formic Acid in Acetonitrile0.1% Formic Acid in MethanolAcetonitrile generally provides better chromatographic resolution and lower backpressure than methanol.
Gradient 5-95% B over 10 minutesAdjust gradient slope and time based on separationA generic gradient is a good starting point for method development.
Flow Rate 0.4 mL/min0.2-0.6 mL/minA flow rate of 0.4 mL/min is suitable for a 2.1 mm ID column.
Column Temp. 40 °C30-50 °CElevated temperature can improve peak shape and reduce viscosity.
Ionization Mode Positive ESINegative ESI, APCIPositive ESI is expected to be most sensitive for the target analytes. APCI is an alternative for less polar compounds.
MS Detection Full Scan (m/z 100-1000)Selected Ion Monitoring (SIM) or MRMFull scan is used for initial method development and unknown identification. SIM or MRM can be used for quantification to improve sensitivity and selectivity.[2]

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for analyzing a typical SN2 reaction with 2,5-Difluoro-3-methylbenzyl bromide.

Sample Preparation

Accurate sample preparation is crucial for reproducible results.

  • Reaction Quenching: At the desired time point, withdraw an aliquot (e.g., 10 µL) of the reaction mixture.

  • Dilution: Immediately quench the reaction by diluting the aliquot in a large volume (e.g., 1 mL) of a 50:50 mixture of acetonitrile and water. This will stop the reaction and prepare the sample for LC-MS analysis.

  • Filtration: If the diluted sample contains solid particles, filter it through a 0.22 µm syringe filter to prevent clogging of the LC system.

Recommended LC-MS Method

Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole or high-resolution mass spectrometer.[2]

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.7 µm particle size).

  • Mobile Phase A: 0.1% (v/v) formic acid in water.

  • Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Gradient Program:

    • 0.0 min: 5% B

    • 8.0 min: 95% B

    • 10.0 min: 95% B

    • 10.1 min: 5% B

    • 12.0 min: 5% B

MS Conditions:

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 350 °C.

  • Desolvation Gas Flow: 800 L/hr.

  • Scan Range: m/z 100 - 1000.

Data Analysis and Interpretation

A key aspect of analyzing reactions with halogenated compounds is the interpretation of the mass spectra. The presence of bromine (with its two isotopes 79Br and 81Br in nearly equal abundance) in the starting material will produce a characteristic isotopic doublet in the mass spectrum.[3] The loss of this doublet in the product spectrum is a strong indicator of a successful substitution reaction. High-resolution mass spectrometry can provide accurate mass measurements, which can be used to confirm the elemental composition of the products and byproducts.[7]

Troubleshooting and Optimization

Poor Peak Shape: If peak tailing is observed, ensure the mobile phase is sufficiently acidic. If the issue persists, consider a different column chemistry or a column with a lower silanol activity.

Low Sensitivity: If the signal intensity is low, try optimizing the ESI source parameters (e.g., capillary voltage, gas flows, and temperatures). If sensitivity remains an issue, consider using Selected Ion Monitoring (SIM) for known compounds or developing a Multiple Reaction Monitoring (MRM) method for quantification, which offers higher sensitivity and selectivity.[2][8]

Matrix Effects: If ion suppression or enhancement is suspected, perform a post-column infusion experiment to identify regions of the chromatogram where matrix effects are most pronounced. Adjusting the chromatographic method to separate the analytes from the interfering matrix components can mitigate these effects.

Conclusion

The successful analysis of reactions involving 2,5-Difluoro-3-methylbenzyl bromide by LC-MS is readily achievable with a systematic approach to method development. A reversed-phase C18 column with a water/acetonitrile gradient containing 0.1% formic acid, coupled with positive mode ESI-MS, provides a robust starting point. Careful consideration of the potential reaction components and byproducts, along with a thorough understanding of the principles of chromatography and mass spectrometry, will enable researchers to develop and validate reliable analytical methods for this important class of chemical reactions. For complex mixtures or when dealing with isomeric products, advanced techniques such as high-resolution mass spectrometry or even coupling with other analytical methods like 19F NMR can provide invaluable structural information.[9]

References

  • Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach - PMC. (n.d.).
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Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2,5-Difluoro-3-methylbenzyl bromide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth operational plan for the safe handling of 2,5-Difluoro-3-methylbenzyl bromide, a compound demanding rigorous safety protocols due to its hazardous nature. As researchers and drug development professionals, our primary responsibility is to ensure a safe laboratory environment, which begins with a comprehensive understanding of the materials we work with and the implementation of robust protective measures. This document moves beyond a simple checklist, offering a procedural and logical framework for personal protective equipment (PPE) selection, use, and disposal, grounded in the specific chemical properties of halogenated benzyl bromides.

Hazard Assessment: Understanding the Adversary

2,5-Difluoro-3-methylbenzyl bromide, like other benzyl bromides, is a potent lachrymator and corrosive agent.[1][2][3][4] Its reactivity and toxicity necessitate a multi-faceted approach to personal protection. The primary routes of exposure are inhalation, skin contact, and eye contact, each capable of causing significant harm.[5]

A thorough risk assessment reveals the following critical hazards, which form the basis of our PPE and handling protocols:

Hazard ClassificationDescriptionRationale for Concern
Corrosive Causes severe skin burns and eye damage upon contact.[6][7][8][9][10]Direct contact can lead to immediate and severe tissue damage. The fluorination may enhance its reactivity and ability to penetrate tissues.
Lachrymator Induces a copious flow of tears and severe eye irritation.[1][2][3][4]Vapors alone are sufficient to cause significant discomfort and temporary incapacitation, increasing the risk of secondary accidents.
Toxic Harmful if inhaled, swallowed, or absorbed through the skin.[5]Systemic toxicity is a potential outcome of exposure, affecting respiratory and other organ systems.
Respiratory Irritant May cause respiratory irritation if vapors are inhaled.[1][6]Inhalation can lead to irritation of the nose, throat, and lungs, with severe exposure potentially causing pulmonary edema.[4]
Flammability Combustible material, may ignite when heated.[1][2][11]While not highly flammable at room temperature, it poses a fire risk in the presence of heat or ignition sources.
Reactivity Reacts with water, bases, alcohols, amines, and metals.[4][5]Improper storage or handling can lead to uncontrolled reactions, generating hazardous byproducts like hydrogen bromide gas.[4][11]

The Core of Protection: A Multi-Layered PPE Strategy

The selection of PPE is not arbitrary; it is a direct response to the identified hazards. For 2,5-Difluoro-3-methylbenzyl bromide, a comprehensive barrier is required to protect against its corrosive and lachrymatory properties.

Engineering Controls: The First Line of Defense

Before any discussion of personal protective equipment, it is crucial to emphasize the role of engineering controls. All work with 2,5-Difluoro-3-methylbenzyl bromide must be conducted in a certified chemical fume hood to ensure adequate ventilation and containment of vapors.[6][12] An emergency eyewash station and safety shower must be immediately accessible.[6][12]

Personal Protective Equipment (PPE) Specifications

The following table outlines the minimum required PPE for handling this compound. The causality behind each selection is critical for understanding and compliance.

PPE CategorySpecificationRationale and Field-Proven Insights
Hand Protection Double-gloving with an inner nitrile glove and an outer, thicker glove (e.g., butyl rubber or Viton®).Benzyl bromides can permeate standard laboratory gloves. Double-gloving provides an additional layer of protection. The outer glove offers chemical resistance, while the inner glove protects in case of a breach of the outer layer. Always inspect gloves for any signs of degradation or puncture before use.[11]
Eye and Face Protection Chemical splash goggles in conjunction with a full-face shield .[6][12]Due to its severe corrosivity and lachrymatory nature, standard safety glasses are insufficient. Chemical splash goggles provide a seal around the eyes to protect against vapors and splashes.[1] A full-face shield is mandatory to protect the entire face from splashes.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge is required if there is any risk of exposure outside of a fume hood.[10][11]This is a critical safeguard against inhaling the toxic and irritating vapors.[5] For emergency situations or significant spills, a self-contained breathing apparatus (SCBA) is necessary.[1][5]
Body Protection A flame-resistant lab coat worn over personal clothing. A chemically resistant apron should be worn over the lab coat.The lab coat should be fully buttoned with sleeves rolled down.[13] The additional apron provides a further barrier against splashes of this corrosive material.[9] All contaminated clothing should be removed immediately and laundered separately.[13]
Foot Protection Closed-toe shoes made of a non-porous material.Protects feet from spills. Safety shoes are recommended.[12]
Donning and Doffing Protocol

The sequence of putting on and taking off PPE is as important as the equipment itself to prevent cross-contamination.

PPE_Sequence cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit of Work Area) Don1 1. Lab Coat & Apron Don2 2. Inner Nitrile Gloves Don1->Don2 Don3 3. Respirator (if required) Don2->Don3 Don4 4. Goggles & Face Shield Don3->Don4 Don5 5. Outer Gloves Don4->Don5 Doff1 1. Outer Gloves Doff2 2. Apron & Lab Coat Doff1->Doff2 Doff3 3. Goggles & Face Shield Doff2->Doff3 Doff4 4. Inner Gloves Doff3->Doff4 Doff5 5. Respirator (if used) Doff4->Doff5

Caption: PPE Donning and Doffing Sequence.

Operational and Disposal Plans: A Step-by-Step Guide

Adherence to a strict, pre-defined operational plan minimizes the risk of exposure and accidents.

Safe Handling Workflow

The following workflow must be followed for any procedure involving 2,5-Difluoro-3-methylbenzyl bromide:

Handling_Workflow Prep 1. Pre-Operation Check - Verify fume hood function - Assemble all materials - Confirm emergency equipment access Don_PPE 2. Don PPE (Follow donning sequence) Prep->Don_PPE Handling 3. Chemical Handling - Work within fume hood sash limits - Use non-sparking tools - Keep container tightly closed when not in use Don_PPE->Handling Decon 4. Decontamination - Decontaminate equipment - Clean work area Handling->Decon Waste 5. Waste Disposal - Segregate hazardous waste - Label container correctly Decon->Waste Doff_PPE 6. Doff PPE (Follow doffing sequence) Waste->Doff_PPE Wash 7. Personal Hygiene - Wash hands thoroughly Doff_PPE->Wash

Caption: Safe Chemical Handling Workflow.

Emergency Response

In the event of an accidental release or exposure, immediate and correct action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][2] Seek immediate medical attention.[6][8]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[3]

  • Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[1] If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Spill: Evacuate the area.[12] If the spill is large or you are not trained to handle it, alert your institution's emergency response team. For small spills within a fume hood, absorb the material with an inert absorbent material (e.g., vermiculite, dry sand) and place it in a suitable, closed container for disposal.[1] Do not use combustible materials for absorption. Ensure proper respiratory protection during cleanup.[11]

The following diagram outlines the immediate actions for an emergency spill:

Spill_Response Spill Spill Occurs Evacuate 1. Evacuate Immediate Area Alert others Spill->Evacuate Assess 2. Assess the Spill (Size, Location) Evacuate->Assess Small_Spill Small Spill in Fume Hood? Assess->Small_Spill Large_Spill Large Spill or Outside Hood Small_Spill->Large_Spill No Cleanup 3. Cleanup (Trained Personnel Only) - Wear appropriate PPE (incl. respirator) - Use inert absorbent - Collect in sealed container Small_Spill->Cleanup Yes Emergency Call Emergency Response Large_Spill->Emergency Decontaminate 4. Decontaminate Area Cleanup->Decontaminate Report 5. Report Incident Decontaminate->Report

Caption: Emergency Spill Response Plan.

Disposal Plan

All waste containing 2,5-Difluoro-3-methylbenzyl bromide, including contaminated PPE and absorbent materials, must be treated as hazardous waste.

  • Segregation: Do not mix with other waste streams.

  • Containment: Store in a suitable, labeled, and tightly closed container.[1]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[2][14]

By adhering to these comprehensive guidelines, we can ensure a high level of safety and operational integrity when working with 2,5-Difluoro-3-methylbenzyl bromide, thereby protecting ourselves, our colleagues, and our research.

References

  • Vertex AI Search, Benzyl bromide - SAFETY DATA SHEET, 1

  • Vertex AI Search, Benzyl bromide - Synquest Labs, 12

  • Vertex AI Search, benzyl bromide (C7H7Br) - GazFinder, 5

  • Vertex AI Search, Benzyl bromide - SAFETY DATA SHEET, 2

  • Vertex AI Search, Benzyl-Bromide - Safety Data Sheet, 11

  • Vertex AI Search, 2,5-Difluorobenzyl Bromide 85117-99-3 | Tokyo Chemical Industry (India) Pvt. Ltd.,

  • Vertex AI Search, 4-Fluoro-3-methylbenzyl bromide - Synquest Labs, 6

  • Vertex AI Search, SAFETY DATA SHEET - Fisher Scientific, 7

  • Vertex AI Search, • SAFETY DATA SHEET - Sigma-Aldrich,

  • Vertex AI Search, SAFETY DATA SHEET - Fisher Scientific, 8

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.